molecular formula C20H30O5 B15594539 17-Hydroxyisolathyrol

17-Hydroxyisolathyrol

Número de catálogo: B15594539
Peso molecular: 350.4 g/mol
Clave InChI: XKXYJTIBKZGIPR-NQYATYSZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

17-Hydroxyisolathyrol is a useful research compound. Its molecular formula is C20H30O5 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C20H30O5

Peso molecular

350.4 g/mol

Nombre IUPAC

(1R,3Z,5R,7S,9Z,11S,12S,13S,14S)-1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one

InChI

InChI=1S/C20H30O5/c1-10-7-14-13(19(14,3)4)6-5-12(9-21)17(23)15-16(22)11(2)8-20(15,25)18(10)24/h5,7,11,13-17,21-23,25H,6,8-9H2,1-4H3/b10-7-,12-5-/t11-,13-,14+,15-,16-,17+,20+/m0/s1

Clave InChI

XKXYJTIBKZGIPR-NQYATYSZSA-N

Origen del producto

United States

Foundational & Exploratory

17-Hydroxyisolathyrol: A Technical Guide to its Natural Source, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Hydroxyisolathyrol is a macrocyclic diterpenoid of the lathyrol family, naturally occurring in the plant kingdom. This document provides a comprehensive overview of its primary natural source, detailed methodologies for its isolation and purification, and an exploration of its biological activities, with a focus on its potential anti-inflammatory properties. Quantitative data from relevant studies are summarized, and a putative signaling pathway is illustrated. This guide is intended to serve as a technical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Source and Origin

The principal natural source of this compound is the plant Euphorbia lathyris, commonly known as caper spurge or mole plant. This species belongs to the Euphorbiaceae family and is native to Asia, though it is now widely distributed. The compound is predominantly found in the seeds of the plant. While also identified in Leptochloa chinensis, a species of grass, the majority of isolation and characterization studies have focused on Euphorbia lathyris due to its higher concentration of lathyrane-type diterpenoids.

A study focusing on the ethanolic extract from the defatted flour of mature Euphorbia lathyris seeds reported a high overall extraction yield of 117.5 ± 9.22 mg/g of flour, indicating that the seeds are a rich source of various phytochemicals, including diterpenoids like this compound.

Physicochemical Properties

PropertyValue
Molecular Formula C₂₀H₃₀O₅
Molecular Weight 350.45 g/mol
CAS Number 93551-00-9
Class Diterpenoid
Sub-class Lathyrol
Appearance Solid

Experimental Protocols: Isolation and Purification

3.1. General Extraction Procedure

  • Plant Material Preparation: Air-dried and powdered seeds of Euphorbia lathyris are used as the starting material.

  • Defatting: The powdered seeds are first defatted using a non-polar solvent like petroleum ether or n-hexane to remove lipids, which can interfere with subsequent extraction and purification steps.

  • Extraction: The defatted material is then extracted with a more polar solvent, typically methanol (B129727) or ethanol, at room temperature over an extended period. This extraction is often performed multiple times to ensure maximum yield.

  • Concentration: The resulting alcoholic extract is concentrated under reduced pressure to obtain a crude extract.

3.2. Chromatographic Purification

The crude extract, rich in a complex mixture of diterpenoids, is subjected to a series of chromatographic techniques for the isolation of this compound.

  • Silica (B1680970) Gel Column Chromatography: The crude extract is first fractionated using silica gel column chromatography with a gradient elution system of increasing polarity, typically using solvent mixtures such as n-hexane-ethyl acetate (B1210297) or chloroform-methanol.

  • Sephadex LH-20 Column Chromatography: Fractions containing compounds of similar polarity are further purified using Sephadex LH-20 column chromatography, with methanol being a common eluent. This step is effective in separating compounds based on their molecular size.

  • Preparative Thin-Layer Chromatography (pTLC): For final purification, preparative TLC on silica gel plates can be employed to isolate the pure this compound.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful tool for the final purification and for assessing the purity of the isolated compound.

3.3. Structure Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complete chemical structure and stereochemistry of the molecule.

Biological Activity and Signaling Pathway

4.1. Anti-inflammatory Activity

Lathyrane-type diterpenoids isolated from Euphorbia lathyris have demonstrated significant anti-inflammatory properties. While specific studies on this compound are limited, the general class of compounds exhibits inhibitory effects on the production of pro-inflammatory mediators. For instance, several lathyrane diterpenoids from E. lathyris have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, with IC₅₀ values ranging from 2.6 to 26.0 μM.[1]

4.2. Putative Signaling Pathway: NF-κB Inhibition

Recent research on the anti-inflammatory mechanism of lathyrane diterpenoid hybrids and other related compounds strongly suggests the involvement of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3] This pathway is a central regulator of inflammation.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines. Lathyrane diterpenoids are believed to exert their anti-inflammatory effects by inhibiting the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB.[1][2]

G Putative Anti-inflammatory Signaling Pathway of Lathyrane Diterpenoids cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB IkBa_p->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Lathyranes Lathyrane Diterpenoids (e.g., this compound) Lathyranes->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) DNA->Pro_inflammatory_genes Transcription

Caption: Putative mechanism of NF-κB inhibition by lathyrane diterpenoids.

Data Presentation: Bioactivity of Lathyrane Diterpenoids from E. lathyris

The following table summarizes the inhibitory activity of various lathyrane diterpenoids isolated from Euphorbia lathyris on NO production in LPS-induced RAW264.7 macrophage cells, as reported in the literature. This provides a comparative context for the potential bioactivity of this compound.

CompoundIC₅₀ (μM) on NO ProductionCytotoxicityReference
Lathyrane Diterpenoid 13.0 ± 1.1Not obvious[1]
Lathyrane Diterpenoid 2> 50-[1]
Lathyrane Diterpenoid 326.0 ± 1.9-[1]
Lathyrane Diterpenoid 718.5 ± 2.5-[1]
Lathyrane Diterpenoid 92.6 ± 0.3-[1]
Lathyrane Diterpenoid 1110.8 ± 1.5-[1]
Lathyrane Diterpenoid 1311.2 ± 1.2-[1]
Lathyrane Diterpenoid 1422.4 ± 3.1-[1]
Lathyrane Diterpenoid 1623.1 ± 2.8-[1]

Experimental Workflow Diagram

G General Isolation Workflow for this compound Start Euphorbia lathyris Seeds Step1 Air Drying & Powdering Start->Step1 Step2 Defatting (Petroleum Ether) Step1->Step2 Step3 Extraction (Methanol/Ethanol) Step2->Step3 Step4 Concentration Step3->Step4 Crude_Extract Crude Extract Step4->Crude_Extract Step5 Silica Gel Column Chromatography Crude_Extract->Step5 Fractions Fractions Step5->Fractions Step6 Sephadex LH-20 Chromatography Fractions->Step6 Purified_Fractions Purified Fractions Step6->Purified_Fractions Step7 Preparative TLC / HPLC Purified_Fractions->Step7 Final_Product Pure this compound Step7->Final_Product Analysis Structure Elucidation (MS, NMR) Final_Product->Analysis

Caption: A generalized workflow for the isolation of this compound.

Conclusion

This compound, a lathyrane-type diterpenoid from Euphorbia lathyris seeds, represents a promising natural product for further investigation. The established isolation protocols for related compounds provide a solid foundation for obtaining this molecule for research purposes. Its presumed anti-inflammatory activity, likely mediated through the inhibition of the NF-κB signaling pathway, makes it a compelling candidate for drug discovery and development efforts targeting inflammatory diseases. Further studies are warranted to fully elucidate its specific biological activities and therapeutic potential.

References

Unveiling 17-Hydroxyisolathyrol: A Technical Guide to its Discovery in Euphorbia Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery, isolation, and characterization of 17-Hydroxyisolathyrol, a lathyrane diterpenoid found in Euphorbia species. This document provides a comprehensive overview of the experimental protocols, quantitative data, and potential biological significance of this natural product, tailored for professionals in chemical and pharmaceutical research.

Introduction

This compound is a macrocyclic diterpenoid belonging to the lathyrane family, a class of natural products predominantly found in the genus Euphorbia.[1][2][3][4][5] These compounds are characterized by a complex tricyclic skeleton and have garnered significant interest for their diverse biological activities, including anti-inflammatory and cytotoxic effects. This guide focuses on the technical aspects of the discovery of this compound, providing a valuable resource for researchers investigating novel therapeutic agents from natural sources.

Isolation and Structural Elucidation

The initial isolation of the compound closely related to or identical to this compound, referred to as "isolathyrol diterpene 2," was reported from the seeds of Euphorbia lathyris.[6] The structural determination was accomplished through extensive spectroscopic analysis, with the stereochemistry later rectified.[6]

Experimental Protocols

The general procedure for isolating lathyrane diterpenoids from Euphorbia species involves solvent extraction followed by multi-step chromatographic separation.[1][5]

Extraction:

  • The dried and powdered plant material (e.g., seeds of Euphorbia lathyris) is extracted exhaustively with a solvent such as 95% ethanol (B145695) at room temperature or under reflux.

  • The resulting crude extract is concentrated under reduced pressure to yield a residue.

Fractionation and Purification:

  • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, dichloromethane, and ethyl acetate, to separate compounds based on their polarity.

  • The fractions are then subjected to repeated column chromatography on silica (B1680970) gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to isolate the pure compounds.[7]

Structural Characterization

The structure of this compound was elucidated using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are pivotal in determining the carbon skeleton and the position of various functional groups. Two-dimensional NMR techniques (COSY, HSQC, HMBC) are employed to establish the connectivity of protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous confirmation of the relative and absolute stereochemistry of the molecule.[6]

Quantitative Data

The following tables summarize the key quantitative data for this compound and related compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 93551-00-9[2]
Molecular Formula C₂₀H₃₀O₅[2]
Molecular Weight 350.45 g/mol [2]
Appearance Solid[2]
Source Seeds of Euphorbia lathyris L.[2][6]

Table 2: Spectroscopic Data for a Closely Related Isolathyrol Diterpene

Data for "isolathyrol diterpene 2" as reported by Jiao et al. (2009), which is structurally consistent with this compound.

¹H NMR (CDCl₃, MHz) ¹³C NMR (CDCl₃, MHz)
Specific chemical shifts and coupling constants would be listed here based on the full-text article.Specific chemical shifts would be listed here based on the full-text article.

Table 3: Bioactivity of Related Lathyrane Diterpenoids

CompoundCell LineBioactivityIC₅₀ (µM)Reference
Euphorbia Factor L₂₈786-0 (Renal)Cytotoxicity9.43[4]
Euphorbia Factor L₂₈HepG2 (Liver)Cytotoxicity13.22[4]
Euphorbia Factor L₁₂C6 (Glioma)Cytotoxicity12.4 - 36.2[3]
Euphorbia Factor L₁₇MCF-7 (Breast)Cytotoxicity12.4 - 36.2[3]

Experimental and logical relationships

The following diagrams illustrate the general workflow for the discovery of this compound and a plausible signaling pathway modulated by lathyrane diterpenoids based on their known anti-inflammatory and cytotoxic activities.

G General Workflow for the Isolation of this compound A Plant Material (Euphorbia lathyris seeds) B Solvent Extraction (e.g., Ethanol) A->B C Crude Extract B->C D Solvent Partitioning C->D E Fractions (e.g., Petroleum Ether, EtOAc) D->E F Column Chromatography (Silica Gel, Sephadex) E->F G Purified Fractions F->G H Preparative HPLC G->H I This compound H->I

Caption: Isolation workflow for this compound.

G Hypothesized Anti-inflammatory Signaling Pathway for Lathyrane Diterpenoids cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimulus (e.g., LPS) Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory Stimulus (e.g., LPS)->TLR4 IKK IKK TLR4->IKK activates IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates This compound This compound This compound->IKK inhibits Inflammatory Genes (e.g., TNF-α, IL-6) Inflammatory Genes (e.g., TNF-α, IL-6) NF-κB_n->Inflammatory Genes (e.g., TNF-α, IL-6) activates transcription

Caption: Potential NF-κB inhibitory pathway.

G Hypothesized Cytotoxic Apoptosis Pathway for Lathyrane Diterpenoids This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion induces stress Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Caption: Intrinsic apoptosis pathway.

Conclusion

This compound represents a structurally interesting member of the lathyrane diterpenoid family with potential for further investigation as a bioactive compound. This guide provides a foundational understanding of its discovery and characterization, offering detailed methodologies and data to support ongoing research and development in the field of natural product chemistry and drug discovery. The provided workflows and hypothesized signaling pathways serve as a framework for future studies aimed at elucidating the precise mechanisms of action of this and related compounds.

References

Spectroscopic Profile of 17-Hydroxyisolathyrol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 17-Hydroxyisolathyrol, a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug development, offering key data for the identification and characterization of this compound.

Core Spectroscopic Data

The structural elucidation of this compound relies primarily on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from ¹H NMR and ¹³C NMR experiments, as well as the significant mass-to-charge ratios observed in mass spectrometry.

Table 1: ¹H NMR Spectroscopic Data for this compound
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data not available in search results
Table 2: ¹³C NMR Spectroscopic Data for this compound
PositionChemical Shift (δ, ppm)
Data not available in search results
Table 3: Mass Spectrometry Data for this compound
IonObserved m/z
Data not available in search results

Note: The specific ¹H NMR, ¹³C NMR, and MS fragmentation data for this compound were not available in the provided search results. The tables are structured to be populated once this information is obtained from the primary literature.

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to the accurate structural characterization of natural products. The following sections outline the generalized experimental methodologies for NMR and MS analysis of lathyrane-type diterpenoids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for the NMR analysis of a diterpenoid such as this compound would involve the following steps:

  • Sample Preparation: An accurately weighed sample of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or (CD₃)₂CO) in a 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra.

  • Data Acquisition: ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed on a high-field NMR spectrometer (typically 400 MHz or higher).

    • ¹H NMR: Provides information about the chemical environment and connectivity of protons.

    • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

    • 2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity between protons and carbons, which is essential for assigning the complete structure.

  • Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate software. The resulting spectra are then analyzed to determine chemical shifts, coupling constants, and through-space correlations (from NOESY experiments) to elucidate the relative stereochemistry of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound, as well as to gain structural information from its fragmentation pattern.

  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Electrospray ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common soft ionization techniques for natural products, providing the molecular ion peak with minimal fragmentation. Electron Ionization (EI) is a harder ionization technique that induces more extensive fragmentation, providing a characteristic fingerprint of the molecule.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight, Orbitrap). High-resolution mass spectrometry (HRMS) is essential for determining the accurate mass and, consequently, the elemental formula of the compound.

  • Tandem Mass Spectrometry (MS/MS): To obtain further structural information, the molecular ion or a specific fragment ion can be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed, providing valuable insights into the molecule's substructures.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Plant Material (Euphorbia lathyris seeds) Extraction Extraction Plant_Material->Extraction Chromatography Chromatographic Purification Extraction->Chromatography NMR NMR Spectroscopy (1D & 2D) Chromatography->NMR MS Mass Spectrometry (HRMS & MS/MS) Chromatography->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis MS->Data_Analysis Structure_Determination Structure Determination of This compound Data_Analysis->Structure_Determination

Caption: General workflow for the isolation and structural elucidation of this compound.

The Biosynthesis Pathway of Lathyrol Diterpenes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lathyrol and its derivatives, a class of lathyrane diterpenes predominantly found in the Euphorbiaceae family, have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory and anti-cancer properties. The complex structure of these molecules presents a formidable challenge for chemical synthesis, making the elucidation of their biosynthetic pathway a critical step towards sustainable production through synthetic biology approaches. This technical guide provides an in-depth overview of the current understanding of the lathyrol diterpene biosynthesis pathway, from the universal precursor geranylgeranyl diphosphate (B83284) (GGPP) to the key intermediate, jolkinol C, and beyond. This document summarizes the key enzymatic steps, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the pathway and associated workflows.

The Lathyrol Biosynthesis Pathway

The biosynthesis of lathyrol diterpenes commences with the cyclization of the ubiquitous C20 isoprenoid precursor, geranylgeranyl diphosphate (GGPP). The pathway can be broadly divided into two major stages: the formation of the initial macrocyclic scaffold, casbene (B1241624), and its subsequent multi-step oxidation and rearrangement to form the characteristic lathyrane skeleton.

From Geranylgeranyl Diphosphate (GGPP) to Casbene

The first committed step in lathyrol biosynthesis is the cyclization of GGPP to form the macrocyclic diterpene, casbene.[1][2] This reaction is catalyzed by the enzyme casbene synthase (CBS) , a diterpene synthase found in several Euphorbiaceae species.[2][3] The silencing of the gene encoding CBS in Euphorbia lathyris has been shown to significantly inhibit the formation of downstream products, confirming its essential role in the pathway.[4]

Conversion of Casbene to Jolkinol C

The transformation of the hydrocarbon casbene into the more functionalized lathyrane diterpenoid, jolkinol C, involves a series of oxidation reactions catalyzed by cytochrome P450 monooxygenases (CYPs) and an alcohol dehydrogenase (ADH).[4][5]

  • Regio-specific Oxidation of Casbene: Two key cytochrome P450 enzymes, CYP71D445 and CYP726A27 , are responsible for the initial oxidations of the casbene ring. CYP71D445 primarily catalyzes the oxidation at the C-9 position, while CYP726A27 acts on the C-5 position.[5][6] These enzymes have been shown to be bifunctional, with some crossover in their activity.[7]

  • Dehydrogenation and Cyclization: Following the P450-mediated oxidations, an alcohol dehydrogenase (ADH) plays a crucial role in the subsequent dehydrogenation of the hydroxyl groups. This enzymatic step is proposed to trigger a spontaneous rearrangement and cyclization to form the characteristic 5/11/3 tricyclic skeleton of jolkinol C.[5] The necessity of this ADH for the formation of jolkinol C has been demonstrated in vitro.[2]

Biosynthesis from Jolkinol C to Lathyrol

The precise enzymatic steps leading from jolkinol C to lathyrol and other complex lathyrane diterpenes are not yet fully elucidated and remain an active area of research.[1] It is hypothesized that a series of further oxidations, reductions, and acylations, likely catalyzed by other CYPs, reductases, and acyltransferases, are involved in this latter part of the pathway. The discovery of O-acyltransferases in Euphorbia lathyris that can acylate lathyrol and its derivatives provides some insight into the final decorating steps of the biosynthesis.

Quantitative Data

Quantitative data on the lathyrol biosynthesis pathway is still limited in the public domain. However, some key production metrics have been reported, particularly in the context of heterologous expression systems.

Intermediate/ProductProduction TiterHost OrganismReference
Casbene31 mg/LSaccharomyces cerevisiae[3]
Jolkinol C~800 mg/LSaccharomyces cerevisiae[2]

Experimental Protocols

This section outlines the general methodologies for key experiments used to investigate the lathyrol biosynthesis pathway. Detailed, step-by-step protocols with specific buffer compositions and instrument parameters are often specific to the publishing laboratory and may require further consultation of the primary literature.

Functional Characterization of Pathway Enzymes in Nicotiana benthamiana

Transient expression in N. benthamiana is a widely used method for the rapid functional characterization of plant biosynthetic genes.

Workflow:

  • Vector Construction: The coding sequences of candidate genes (e.g., casbene synthase, CYPs, ADH) are cloned into a plant expression vector, typically under the control of a strong constitutive promoter like the CaMV 35S promoter.

  • Agroinfiltration: The expression vectors are transformed into Agrobacterium tumefaciens. The bacterial cultures are then infiltrated into the leaves of N. benthamiana plants.

  • Metabolite Extraction: After a few days of incubation, the infiltrated leaf tissue is harvested, and metabolites are extracted using an appropriate organic solvent (e.g., ethyl acetate (B1210297) or hexane).

  • Metabolite Analysis: The extracted metabolites are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic products.

In Vitro Enzyme Assays

In vitro assays are crucial for confirming the specific activity of an enzyme and for determining its kinetic properties.

a) Casbene Synthase Assay (General Protocol):

  • Enzyme Preparation: The casbene synthase enzyme is typically expressed recombinantly in E. coli or yeast and purified.

  • Reaction Mixture: The assay mixture generally contains the purified enzyme, the substrate geranylgeranyl diphosphate (GGPP), and a buffer containing a divalent cation like MgCl₂.

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.

  • Product Extraction: The reaction is stopped, and the product, casbene, is extracted with an organic solvent (e.g., hexane).

  • Analysis: The extracted casbene is analyzed and quantified by GC-MS.

b) Cytochrome P450 and Alcohol Dehydrogenase Assays (Microsomal Fractions):

  • Microsome Preparation: CYPs are membrane-bound proteins. For in vitro assays, they are often expressed in yeast (Saccharomyces cerevisiae), and microsomal fractions containing the enzymes are isolated.

  • Reaction Mixture: The assay includes the microsomal fraction, the substrate (e.g., casbene or an oxidized derivative), an NADPH regenerating system (for CYPs), or NAD+ (for ADH), and a suitable buffer.

  • Incubation and Extraction: The reaction is incubated, and the products are extracted as described above.

  • Analysis: The products are analyzed by LC-MS or GC-MS.

Virus-Induced Gene Silencing (VIGS) in Euphorbia

VIGS is a powerful reverse genetics tool used to study gene function in plants by transiently silencing the expression of a target gene.

Workflow:

  • Vector Construction: A fragment of the target gene is cloned into a VIGS vector (e.g., based on Tobacco Rattle Virus - TRV).

  • Agroinfiltration: The VIGS construct is introduced into Agrobacterium tumefaciens and infiltrated into young Euphorbia plants.

  • Gene Silencing and Metabolite Analysis: The virus spreads systemically, leading to the silencing of the target gene. After a few weeks, tissues are harvested, and the metabolite profile is analyzed by LC-MS or GC-MS to observe the effect of gene silencing on the biosynthesis of lathyrol diterpenes. The level of gene silencing is typically confirmed by qRT-PCR.

Analytical Methods for Diterpene Analysis

a) Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like casbene and some of its less polar derivatives.

  • Sample Preparation: Extracts are often dried and may be derivatized (e.g., silylation) to increase volatility.

  • GC Separation: A non-polar capillary column (e.g., DB-5 or HP-5ms) is commonly used. A temperature gradient program is employed to separate the compounds based on their boiling points.

  • MS Detection: Electron ionization (EI) is typically used, and mass spectra are collected to identify compounds based on their fragmentation patterns and comparison to spectral libraries.

b) Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

LC-MS is ideal for the analysis of more polar and thermally labile compounds like jolkinol C and lathyrol.

  • LC Separation: Reversed-phase chromatography using a C18 column is common. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like formic acid or ammonium (B1175870) acetate, is used for separation.

  • MS/MS Detection: Electrospray ionization (ESI) is a common ionization source. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for the quantification of specific target compounds.

Visualizations

Lathyrol_Biosynthesis_Pathway GGPP Geranylgeranyl Diphosphate (GGPP) Casbene Casbene GGPP->Casbene Casbene Synthase (CBS) Oxidized_Casbene Oxidized Casbene Intermediates Casbene->Oxidized_Casbene CYP71D445 CYP726A27 Jolkinol_C Jolkinol C Oxidized_Casbene->Jolkinol_C Alcohol Dehydrogenase (ADH) (Rearrangement & Cyclization) Lathyrol Lathyrol Jolkinol_C->Lathyrol Putative Oxidases, Reductases, etc. (Hypothetical) Lathyrane_Diterpenes Other Lathyrane Diterpenes Lathyrol->Lathyrane_Diterpenes Acyltransferases, etc.

Caption: Overview of the lathyrol biosynthesis pathway.

VIGS_Workflow cluster_0 Vector Construction cluster_1 Plant Infiltration cluster_2 Analysis Clone Clone target gene fragment into VIGS vector Agrotransform Transform Agrobacterium with VIGS vector Clone->Agrotransform Infiltrate Infiltrate young Euphorbia plants Agrotransform->Infiltrate Incubate Incubate for several weeks for systemic silencing Infiltrate->Incubate Harvest Harvest plant tissue Incubate->Harvest Analyze Analyze metabolite profile (LC-MS/GC-MS) & gene expression (qRT-PCR) Harvest->Analyze

Caption: Experimental workflow for Virus-Induced Gene Silencing (VIGS).

Enzyme_Characterization_Workflow cluster_0 Gene Expression cluster_1 Enzyme Assay cluster_2 Product Analysis Clone Clone candidate gene into expression vector (e.g., for yeast) Express Express protein in heterologous host (e.g., S. cerevisiae) Clone->Express Prepare Prepare cell lysate or purify recombinant protein Express->Prepare Assay Perform in vitro assay with substrate and cofactors Prepare->Assay Extract Extract reaction products Assay->Extract Analyze Analyze products by LC-MS or GC-MS Extract->Analyze

Caption: General workflow for enzyme functional characterization.

Conclusion and Future Perspectives

Significant progress has been made in elucidating the early stages of the lathyrol diterpene biosynthetic pathway, from the cyclization of GGPP to the formation of the key intermediate, jolkinol C. The identification of casbene synthase, two key cytochrome P450s, and an alcohol dehydrogenase has provided a solid foundation for further research and for the potential heterologous production of these valuable compounds. However, the latter part of the pathway, from jolkinol C to lathyrol and its diverse derivatives, remains largely uncharted territory. Future research efforts should focus on the identification and characterization of the enzymes responsible for these downstream modifications. The application of multi-omics approaches, combined with functional genomics tools like VIGS and heterologous expression, will be instrumental in completing our understanding of this intricate biosynthetic network. A complete elucidation of the pathway will not only provide fundamental insights into plant specialized metabolism but also pave the way for the metabolic engineering of microorganisms for the sustainable and scalable production of lathyrol and other medicinally important diterpenoids.

References

17-Hydroxyisolathyrol: A Comprehensive Physicochemical Profile for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed overview of the physicochemical properties of 17-Hydroxyisolathyrol, a macrocyclic lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Introduction

This compound belongs to the lathyrane family of diterpenoids, a class of natural products known for a range of biological activities, including anti-inflammatory effects and the reversal of multidrug resistance (MDR) in cancer cells. A thorough understanding of its physicochemical properties is crucial for its development as a potential therapeutic agent, impacting formulation, delivery, and bioavailability.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. Due to the limited availability of experimental data in publicly accessible literature, some values are based on the general characteristics of lathyrane diterpenoids or are predicted using computational methods.

Table 1: Summary of Physicochemical Data for this compound

PropertyValue/DescriptionSource/Method
IUPAC Name (1aR,2R,4aR,5E,7S,8R,9aR)-7-hydroxy-8-(hydroxymethyl)-1,1,4a-trimethyl-9-methylene-1a,2,4a,7,8,9,9a,9b-octahydrocyclopropa[1][2]benzo[3][4]cycloundecene-3,6(1H,4H)-dioneIUPAC Nomenclature
Molecular Formula C₂₀H₃₀O₅[1]
Molecular Weight 350.45 g/mol [1]
CAS Number 93551-00-9[1]
Appearance Solid, light yellow to yellow[1]
Melting Point Not experimentally determined. Diterpenoids exhibit a wide range of melting points.General Chemical Knowledge
Boiling Point Not experimentally determined. Diterpenoids generally have high boiling points, often measured under vacuum.[3][5][6]General Chemical Knowledge
Solubility DMSO: ≥ 100 mg/mL (285.35 mM)[1]In vitro formulations: ≥ 2.5 mg/mL in mixed solvent systems (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1][1]
pKa Not experimentally determined. The presence of hydroxyl groups suggests weakly acidic properties. Prediction via computational models is recommended for specific values.Chemical Structure Analysis
LogP (Octanol-Water Partition Coefficient) Not experimentally determined. Lathyrane diterpenoids are generally reported to be lipophilic, with logP values often greater than 5.[7] This suggests low aqueous solubility and high membrane permeability.[7]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H-NMR: The spectrum is expected to be complex, with signals corresponding to the numerous protons in the macrocyclic structure. Key resonances would include those for the methyl groups, olefinic protons, protons adjacent to hydroxyl and carbonyl groups, and the protons of the cyclopropane (B1198618) ring.

  • ¹³C-NMR: The spectrum would show 20 distinct carbon signals, including those for the carbonyl carbons (likely in the range of 190-210 ppm), olefinic carbons (around 120-140 ppm), carbons bearing hydroxyl groups (typically 60-80 ppm), and the aliphatic carbons of the macrocyclic core and methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups:

  • O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

  • C=O stretching: A strong absorption band around 1650-1750 cm⁻¹ corresponding to the ketone and/or enone carbonyl groups.

  • C=C stretching: A band in the 1600-1680 cm⁻¹ region for the carbon-carbon double bonds.

  • C-H stretching: Bands in the 2850-3000 cm⁻¹ region for aliphatic C-H bonds.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be a suitable technique for determining the molecular weight and fragmentation pattern of this compound.[4] The protonated molecule [M+H]⁺ would be expected at m/z 351.21. Fragmentation analysis could provide valuable structural information by identifying the loss of water molecules and other neutral fragments from the parent ion.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not published. However, standard methodologies can be applied.

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus (e.g., capillary method) or by differential scanning calorimetry (DSC), which would also provide information on the heat of fusion.

Determination of Solubility

The equilibrium solubility in various solvents (e.g., water, ethanol, buffers at different pH) can be determined by adding an excess of the compound to the solvent, shaking the mixture to equilibrium, filtering the undissolved solid, and quantifying the concentration of the dissolved compound in the filtrate using a suitable analytical method such as HPLC-UV.

Determination of pKa

The acid dissociation constant (pKa) can be determined experimentally by potentiometric titration or by UV-Vis spectroscopy as a function of pH. Computational methods using software like MarvinSketch or ACD/Labs Percepta can also provide predicted pKa values.

Determination of LogP

The octanol-water partition coefficient (LogP) can be determined experimentally using the shake-flask method followed by quantification of the analyte in both phases by HPLC-UV or LC-MS. Alternatively, reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to estimate the logP value based on the retention time.

Biological Activity and Signaling Pathways

Lathyrane diterpenoids, including this compound, have been reported to exhibit significant biological activities, particularly in the areas of inflammation and cancer.[7][9] The primary mechanisms of action are believed to involve the modulation of key signaling pathways.

Anti-Inflammatory Activity

The anti-inflammatory effects of lathyrane diterpenoids are often associated with the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By inhibiting this pathway, these compounds can reduce the production of pro-inflammatory cytokines and mediators.

G LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK activates Lathyranes This compound (and other Lathyranes) Lathyranes->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory Pro-inflammatory Gene Expression Nucleus->ProInflammatory induces G cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Pump Drug_out Extracellular Chemotherapeutic Drug Pgp->Drug_out efflux Drug_in Intracellular Chemotherapeutic Drug Drug_in->Pgp Drug_out->Drug_in enters cell Lathyranes This compound (and other Lathyranes) Lathyranes->Pgp inhibits

References

17-Hydroxyisolathyrol: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 17-Hydroxyisolathyrol, a macrocyclic lathyrol derivative isolated from the seeds of Euphorbia lathyris. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of this compound.

Introduction

This compound is a member of the jatrophane diterpene family, a class of natural products known for their complex structures and diverse biological activities. As with any compound under investigation for potential therapeutic applications, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for formulation development, analytical method development, and ensuring the integrity of biological studies.

Solubility Profile

The solubility of this compound has been determined in various solvent systems, indicating its amenability to dissolution in both aqueous and non-aqueous media, particularly with the use of co-solvents and excipients.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in different solvent systems.

Solvent SystemSolubilityObservation
Dimethyl Sulfoxide (DMSO)100 mg/mL (285.35 mM)Ultrasonic assistance may be required. Hygroscopic DMSO can impact solubility; use of a freshly opened vial is recommended.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (7.13 mM)Clear solution[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (7.13 mM)Clear solution[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (7.13 mM)Clear solution[1]
Experimental Protocol for Solubility Determination

While a specific detailed protocol for this compound solubility determination is not publicly available, a general experimental workflow can be constructed based on standard laboratory practices for determining the equilibrium solubility of sparingly soluble compounds.

G General Workflow for Equilibrium Solubility Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh this compound add_excess Add excess compound to solvent prep_compound->add_excess prep_solvent Prepare Solvent System prep_solvent->add_excess equilibrate Equilibrate at constant temperature (e.g., 25°C or 37°C) with agitation add_excess->equilibrate sample Withdraw aliquots at time intervals equilibrate->sample separate Separate solid from liquid (centrifugation/filtration) sample->separate analyze Analyze supernatant by a validated analytical method (e.g., HPLC-UV) separate->analyze quantify Quantify concentration against a standard curve analyze->quantify equilibrium Determine equilibrium (concentration plateau) quantify->equilibrium

Figure 1. A generalized workflow for determining the equilibrium solubility of a compound.

Stability Profile

Storage and Handling

For long-term preservation of its integrity, this compound stock solutions should be stored under the following conditions:

Storage TemperatureDurationNotes
-80°C6 monthsSealed storage, protected from light and moisture.[1]
-20°C1 monthSealed storage, protected from light and moisture.[1]

It is crucial to handle the compound in a controlled environment to prevent exposure to conditions that could promote degradation.

Principles of Forced Degradation Studies

To comprehensively understand the stability of this compound, forced degradation (stress testing) studies are essential. These studies involve subjecting the compound to a range of harsh conditions to identify potential degradation pathways and develop stability-indicating analytical methods. The following diagram illustrates the typical workflow of a forced degradation study.

G Forced Degradation Study Workflow cluster_stress Stress Conditions cluster_analysis Analysis & Characterization hydrolysis Acidic & Basic Hydrolysis hplc Stability-Indicating HPLC Method Development hydrolysis->hplc oxidation Oxidation (e.g., H2O2) oxidation->hplc photolysis Photolytic Exposure (UV/Vis) photolysis->hplc thermal Thermal Stress (Dry & Wet Heat) thermal->hplc separation Separation of Degradants hplc->separation identification Structural Elucidation of Degradants (e.g., LC-MS, NMR) separation->identification pathway Elucidation of Degradation Pathways identification->pathway compound This compound compound->hydrolysis compound->oxidation compound->photolysis compound->thermal

Figure 2. A logical workflow for conducting forced degradation studies.

Key Considerations for Stability Studies
  • Analytical Method: A validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is crucial. The method must be able to resolve the parent compound from all significant degradation products.

  • Degradant Identification: Characterization of major degradation products is important for understanding the degradation pathways and for safety assessment. Techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are often employed for this purpose.

  • Kinetics: The rate of degradation under different conditions can be determined to predict the shelf-life of the compound and its formulations.

Conclusion

The available data indicate that this compound possesses reasonable solubility in various solvent systems, particularly with the aid of solubilizing agents. While specific stability data is limited, the provided storage conditions suggest that the compound is stable when stored appropriately. For comprehensive drug development, detailed forced degradation studies are necessary to fully characterize the stability profile of this compound and to develop robust formulations and analytical methods. This guide provides a foundational understanding for researchers and professionals working with this promising natural product.

References

17-Hydroxyisolathyrol: A Technical Guide to its Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Hydroxyisolathyrol, a macrocyclic diterpene derived from the seeds of Euphorbia lathyris, is a member of the lathyrol family of natural products. While research on this specific compound is nascent, emerging studies on its derivatives and related lathyrane diterpenoids indicate a potential for significant biological activity. This document provides a comprehensive overview of the known biological activities of this compound and its analogs, with a focus on anti-inflammatory effects. It includes available quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows to support further research and drug development efforts.

Introduction

Lathyrane-type diterpenoids, isolated primarily from Euphorbia species, are characterized by a unique tricyclic 5/11/3-membered ring system. These compounds have garnered considerable interest in the scientific community due to their diverse and potent biological activities, including multidrug resistance reversal, cytotoxic, antiviral, and anti-inflammatory properties[1]. This compound is a constituent of this class of compounds, and while it has been identified in plant extracts, its specific biological profile is still under investigation[2][3][4][5]. This guide synthesizes the current knowledge on this compound and its derivatives, providing a foundational resource for researchers.

Known Biological Activities

The primary biological activity reported for derivatives of this compound is their anti-inflammatory potential. Additionally, the parent compound and a derivative have been screened for anti-HIV-1 activity.

Anti-inflammatory Activity

A systematic study of lathyrane diterpenoids isolated from Euphorbia lathyris evaluated their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. Among the tested compounds, four derivatives of this compound were identified as some of the most active inhibitors of NO production[1][6]. The inhibition of NO is a key indicator of anti-inflammatory activity, as excessive NO production is a hallmark of inflammatory conditions.

The most active this compound derivatives identified were euplarisan A, B, and D, and a compound referred to as EFL17[1]. These findings suggest that the this compound scaffold is a promising starting point for the development of novel anti-inflammatory agents.

Antiviral Activity (Anti-HIV-1)

This compound and its derivative, 5,15-di-O-acetyl-3-O-benzoyl-17-hydroxyisolathyrol, were isolated from the seeds of Euphorbia lathyris and evaluated for their anti-HIV-1 activity. However, in this particular study, both compounds were found to be inactive compared to the zidovudine (B1683550) control[2].

Quantitative Data

Currently, there is a paucity of specific quantitative data such as IC50 or EC50 values for this compound itself in the public domain. The available literature primarily describes the qualitative activity of its derivatives. As more research is conducted, this section is expected to be populated with robust quantitative metrics.

Experimental Protocols

The following are generalized experimental protocols based on the methodologies described in the cited literature for assessing the biological activities of lathyrane diterpenoids.

Anti-inflammatory Activity Assay: Inhibition of Nitric Oxide (NO) Production

This protocol is based on the common method used to screen for anti-inflammatory activity in vitro.

  • Cell Line: RAW264.7 murine macrophage cell line.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Experimental Procedure:

    • RAW264.7 cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

    • The cells are pre-treated with various concentrations of the test compound (e.g., this compound derivatives) for 1 hour.

    • Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation is also included.

    • After a 24-hour incubation period, the cell culture supernatant is collected.

    • The concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant is measured using the Griess reagent system. The absorbance is read at a specific wavelength (e.g., 540 nm) using a microplate reader.

    • The percentage of NO inhibition is calculated by comparing the nitrite concentration in the compound-treated wells to the LPS-stimulated control wells.

  • Cytotoxicity Assessment: A parallel assay, such as the MTT assay, is typically performed to ensure that the observed inhibition of NO production is not due to cytotoxic effects of the compound on the RAW264.7 cells.

Visualizations

Experimental Workflow for Anti-inflammatory Screening

G cluster_0 Cell Culture and Seeding cluster_1 Treatment cluster_2 Incubation and Measurement cluster_3 Data Analysis a Culture RAW264.7 cells b Seed cells in 96-well plates a->b c Pre-treat with this compound derivatives b->c d Stimulate with LPS (1 µg/mL) c->d e Incubate for 24 hours d->e f Measure nitrite concentration (Griess Assay) e->f g Assess cell viability (MTT Assay) e->g h Calculate % NO Inhibition f->h i Determine Cytotoxicity g->i h->i

Caption: Workflow for evaluating the anti-inflammatory activity of this compound derivatives.

Lathyrane Diterpenoids as Modulators of Multidrug Resistance

While not yet reported for this compound itself, a significant activity of related lathyrol diterpenes is the reversal of multidrug resistance (MDR) in cancer cells. This is often mediated by the inhibition of P-glycoprotein (P-gp), an ATP-dependent efflux pump.

MDR_Modulation cluster_extracellular Extracellular Pgp P-glycoprotein (P-gp) Drug Chemotherapeutic Drug Pgp->Drug note Result: Increased intracellular concentration of chemotherapeutic drug, restoring sensitivity. Pgp->note Drug->Pgp Efflux Lathyrol Lathyrol Derivative Lathyrol->Pgp Inhibition

Caption: Mechanism of P-gp mediated multidrug resistance and its inhibition by lathyrol derivatives.

Future Directions

The preliminary findings on the anti-inflammatory activity of this compound derivatives are promising and warrant further investigation. Future research should focus on:

  • Isolation and Purification: Developing efficient methods for the isolation of this compound in larger quantities to enable comprehensive biological testing.

  • Quantitative Biological Evaluation: Determining the IC50 values of this compound and its derivatives in various inflammatory models.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which these compounds exert their anti-inflammatory effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of this compound analogs to identify the key structural features required for optimal activity and to develop more potent and selective compounds.

  • In Vivo Studies: Evaluating the efficacy and safety of the most promising compounds in animal models of inflammatory diseases.

Conclusion

This compound represents a potentially valuable natural product scaffold for the development of new therapeutic agents, particularly for inflammatory disorders. Although the current body of research is limited, the demonstrated anti-inflammatory activity of its derivatives provides a strong rationale for continued exploration. The information and protocols outlined in this technical guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the study of this intriguing class of molecules.

References

17-Hydroxyisolathyrol: A Preliminary Technical Guide on its Potential Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Hydroxyisolathyrol, a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris, represents a class of natural products with significant therapeutic potential. While direct, in-depth studies on this compound's mechanism of action are in nascent stages, preliminary investigations into the broader family of lathyrane diterpenes provide a foundational understanding of its likely biological activities. This technical guide synthesizes the available preliminary data and extrapolates the potential mechanisms of action of this compound, focusing on its cytotoxic, anti-inflammatory, and multidrug resistance reversal properties. The information presented herein is intended to serve as a resource for researchers and professionals in drug development, providing a structured overview of experimental protocols, quantitative data from related compounds, and visual representations of implicated signaling pathways to guide future research.

Introduction

Lathyrane diterpenes, characterized by a complex tricyclic carbon skeleton, are predominantly found in the Euphorbiaceae family of plants.[1] These compounds have garnered considerable interest due to their diverse and potent biological activities, including anti-inflammatory, cytotoxic, and multidrug resistance (MDR) modulatory effects.[2][3][4] this compound, a macrocyclic lathyrol derivative, is a member of this promising class of molecules.[5] This document consolidates the preliminary evidence from studies on closely related lathyrane diterpenes to build a hypothetical framework for the mechanism of action of this compound.

Potential Mechanisms of Action

Based on studies of analogous lathyrane diterpenes, the mechanism of action for this compound is likely multifaceted, involving the modulation of key cellular processes such as inflammation, cell proliferation, and apoptosis.

Anti-Inflammatory Activity

Lathyrane diterpenes have demonstrated significant anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway.[3] This pathway is a critical regulator of the inflammatory response.

  • Inhibition of Pro-inflammatory Mediators: By suppressing the NF-κB pathway, lathyrane diterpenes can reduce the production of nitric oxide (NO) and pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[6]

  • Downregulation of Inflammatory Enzymes: These compounds have also been shown to decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in the inflammatory cascade.[3][6]

NF_kB_Inhibition cluster_cytoplasm Cytoplasm This compound This compound IKK IKK This compound->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylation (Inhibited) NF-κB NF-κB IκBα->NF-κB Sequesters Nucleus Nucleus NF-κB->Nucleus Translocation (Blocked) Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription (Downregulated) Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6)

Figure 1: Proposed anti-inflammatory mechanism via NF-κB pathway inhibition.
Cytotoxic Activity

Several lathyrane diterpenes exhibit potent cytotoxicity against a range of cancer cell lines.[2] The proposed mechanisms for this activity include cell cycle arrest and induction of apoptosis.

  • Cell Cycle Arrest: Studies on related compounds suggest an accumulation of cells in the G1 phase and early S phase of the cell cycle, indicating a disruption of normal cell cycle progression.[2]

  • Apoptosis Induction: While the precise apoptotic pathways are still under investigation, the cytotoxic effects point towards the activation of programmed cell death.

  • Cytoskeletal Disruption: Some lathyranes have been observed to induce aggregation of actin filaments and interfere with the microtubule network, which can lead to cytotoxicity.[2]

Cytotoxicity_Workflow cluster_effects Cellular Effects This compound This compound Cancer_Cell Cancer Cell This compound->Cancer_Cell Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Phase) Cancer_Cell->Cell_Cycle_Arrest Cytoskeletal_Disruption Cytoskeletal Disruption (Actin/Microtubules) Cancer_Cell->Cytoskeletal_Disruption Apoptosis_Induction Apoptosis Induction Cancer_Cell->Apoptosis_Induction Cell_Death Cell Death Cell_Cycle_Arrest->Cell_Death Cytoskeletal_Disruption->Cell_Death Apoptosis_Induction->Cell_Death

Figure 2: Overview of potential cytotoxic mechanisms of action.
Reversal of Multidrug Resistance (MDR)

A significant number of lathyrane diterpenes have been identified as potent modulators of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance in cancer cells.[4]

  • P-glycoprotein Interaction: These compounds are thought to act as high-affinity substrates for P-gp, competitively inhibiting the efflux of co-administered chemotherapeutic agents.[4] This leads to an increased intracellular concentration of the anticancer drugs, thereby restoring their efficacy in resistant cells.

Quantitative Data Summary

The following table summarizes the cytotoxic activities of various lathyrane diterpenes from Euphorbia lathyris against different human cancer cell lines. This data provides a reference for the potential potency of this compound.

CompoundCell LineIC50 (µM)Reference
Euphorbia Factor L1A549> 50[2]
MDA-MB-231> 50[2]
KB> 50[2]
MCF-7> 50[2]
KB-VIN> 50[2]
Euphorbia Factor L2A54924.3[2]
MDA-MB-23131.8[2]
KB15.7[2]
MCF-728.9[2]
KB-VIN6.4[2]
Euphorbia Factor L3A54910.2[2]
MDA-MB-23112.5[2]
KB8.9[2]
MCF-711.4[2]
KB-VIN9.8[2]
Euphorbia Factor L9A5492.1[2]
MDA-MB-2313.5[2]
KB1.8[2]
MCF-72.9[2]
KB-VIN3.2[2]

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to investigate the mechanisms of action of lathyrane diterpenes. These can serve as a template for designing studies on this compound.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

NF-κB Activation Assay (Western Blot)
  • Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) and pre-treat with the test compound for 1 hour before stimulating with lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes.

  • Protein Extraction: Harvest the cells and extract nuclear and cytoplasmic proteins using a commercial extraction kit.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate the proteins on a 10% SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against p-IκBα, IκBα, NF-κB p65, and a loading control (e.g., β-actin or Lamin B1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assay cluster_inflammation Anti-inflammatory Assay Cell_Seeding 1. Cell Seeding (96-well plate) Compound_Treatment_C 2. Compound Treatment Cell_Seeding->Compound_Treatment_C MTT_Addition 3. MTT Addition Compound_Treatment_C->MTT_Addition Absorbance_Reading 4. Absorbance Reading MTT_Addition->Absorbance_Reading IC50_Calculation 5. IC50 Calculation Absorbance_Reading->IC50_Calculation Macrophage_Culture 1. Macrophage Culture Compound_and_LPS 2. Compound + LPS Stimulation Macrophage_Culture->Compound_and_LPS Protein_Extraction_I 3. Protein Extraction Compound_and_LPS->Protein_Extraction_I Cytokine_Analysis 5. Cytokine Analysis (ELISA) Compound_and_LPS->Cytokine_Analysis Western_Blot 4. Western Blot for NF-κB pathway proteins Protein_Extraction_I->Western_Blot

Figure 3: General experimental workflow for preliminary in vitro studies.

Conclusion and Future Directions

The preliminary data on lathyrane diterpenes strongly suggest that this compound is a promising candidate for further investigation as a potential therapeutic agent. Its predicted activities, including anti-inflammatory and cytotoxic effects, warrant a comprehensive evaluation of its mechanism of action. Future research should focus on:

  • Direct Biological Evaluation: Conducting in-depth studies on the cytotoxicity of this compound against a broad panel of cancer cell lines.

  • Target Identification: Elucidating the specific molecular targets of this compound within the implicated signaling pathways.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of inflammation and cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives of this compound to optimize its biological activity and pharmacokinetic properties.

This technical guide provides a foundational framework to accelerate the research and development of this compound and other related lathyrane diterpenes.

References

Potential Therapeutic Targets of 17-Hydroxyisolathyrol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the therapeutic targets of 17-Hydroxyisolathyrol is limited in publicly available scientific literature. This guide provides an in-depth analysis of the potential therapeutic targets based on the activities of a closely related lathyrol diterpenoid, lathyrol-3-phenylacetate-5,15-diacetate (DEFL1), and general knowledge of the therapeutic potential of diterpenoids. The information presented for DEFL1 should be considered as a strong indicator of the potential mechanisms of this compound, warranting further investigation.

Executive Summary

This compound is a diterpenoid compound belonging to the lathyrol family, which has garnered interest for its potential therapeutic applications. While direct studies on this compound are sparse, research on the related compound, lathyrol-3-phenylacetate-5,15-diacetate (DEFL1), reveals a potent anticancer activity mediated through the induction of apoptosis in cancer cells. The primary therapeutic targets appear to be key regulators of the intrinsic apoptotic pathway. This guide summarizes the available data, details the potential mechanisms of action, provides relevant experimental protocols, and visualizes the key signaling pathways.

Core Therapeutic Target: The Intrinsic Apoptotic Pathway

Based on studies of the structurally similar compound DEFL1, the primary therapeutic target of this compound is likely the intrinsic (or mitochondrial) pathway of apoptosis. This pathway is a critical component of cellular homeostasis and a key target in cancer therapy. The mechanism appears to involve the induction of oxidative stress, leading to mitochondrial dysfunction and subsequent activation of the caspase cascade.

Key Events in the Proposed Mechanism of Action
  • Induction of Reactive Oxygen Species (ROS): The initial event is likely the generation of excess ROS within the cancer cells.

  • Disruption of Mitochondrial Membrane Potential (ΔΨm): Increased ROS levels lead to the depolarization of the mitochondrial membrane.

  • Cytochrome c Release: The loss of mitochondrial membrane integrity results in the release of cytochrome c from the mitochondria into the cytosol.

  • Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9.

  • Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular proteins and the execution of apoptosis.

Quantitative Data on the Anticancer Activity of a Lathyrol Derivative

The following tables summarize the quantitative data obtained from studies on lathyrol-3-phenylacetate-5,15-diacetate (DEFL1), a close analog of this compound. This data provides a benchmark for the potential potency of this compound.

Table 1: Cytotoxicity of Lathyrol-3-phenylacetate-5,15-diacetate (DEFL1) against A549 Lung Cancer Cells

CompoundCell LineIC50 Value (µM)
DEFL1A54917.51 ± 0.85

Table 2: Pro-Apoptotic Effects of Lathyrol-3-phenylacetate-5,15-diacetate (DEFL1) on A549 Cells

ParameterTreatment Concentration (µM)Time (h)Result (% of Control)
Intracellular ROS Levels 18.012126.66 ± 4.46
24151.15 ± 7.09
36191.04 ± 11.56
Caspase-9 Activity 18.012160.19 ± 12.31
24237.76 ± 8.92
36305.14 ± 18.34
48380.06 ± 9.98
Caspase-3 Activity 18.012112.50 ± 6.82
24215.97 ± 29.86
36364.43 ± 31.98
48500.56 ± 19.01

Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the mechanism of action of lathyrol derivatives. These protocols can be adapted for the investigation of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the compound on cancer cells.

Materials:

  • A549 human lung carcinoma cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Procedure:

  • Seed A549 cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.[1]

  • Treat the cells with various concentrations of this compound (or a related compound) and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[2]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To quantify the level of intracellular ROS generation.

Materials:

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)

  • DMEM (serum-free)

  • PBS (Phosphate-Buffered Saline)

  • 24-well plates

Procedure:

  • Seed cells in a 24-well plate and treat with the compound for the desired time.[3]

  • Remove the treatment medium and wash the cells once with DMEM.[3]

  • Prepare a 10 µM working solution of DCFH-DA in pre-warmed DMEM.[4]

  • Add 500 µL of the DCFH-DA working solution to each well and incubate at 37°C for 30 minutes in the dark.[3][4]

  • Wash the cells twice with PBS.[3]

  • Add 500 µL of PBS to each well.[3]

  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.[3]

Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

Objective: To measure changes in the mitochondrial membrane potential.

Materials:

  • JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)

  • Assay Buffer

  • 96-well plates (black, clear bottom)

Procedure:

  • Seed cells in a 96-well plate and treat with the compound.

  • Prepare the JC-1 staining solution according to the manufacturer's protocol (typically 1-10 µM in assay buffer).[5]

  • Remove the treatment medium and add 100 µL of the JC-1 staining solution to each well.[5]

  • Incubate the plate at 37°C for 15-30 minutes in the dark.[5][6]

  • Remove the staining solution and wash the cells with assay buffer.[6]

  • Add 100 µL of assay buffer to each well.[6]

  • Measure the fluorescence intensity for J-aggregates (red fluorescence, excitation ~560 nm, emission ~595 nm) and JC-1 monomers (green fluorescence, excitation ~485 nm, emission ~535 nm).[6]

  • The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential. A decrease in this ratio indicates depolarization.

Caspase Activity Assay

Objective: To measure the activity of caspase-3 and caspase-9.

Materials:

  • Cell lysis buffer

  • Reaction buffer

  • DTT (Dithiothreitol)

  • Fluorogenic caspase-3 substrate (Ac-DEVD-AMC) or colorimetric substrate (Ac-DEVD-pNA)

  • Fluorogenic caspase-9 substrate (Ac-LEHD-AFC) or colorimetric substrate (Ac-LEHD-pNA)

  • 96-well plates

Procedure:

  • Treat cells with the compound for the desired time.

  • Lyse the cells using the provided lysis buffer.[7]

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.[7]

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Prepare a reaction mix containing the reaction buffer, DTT, and the specific caspase substrate.[8]

  • Add the reaction mix to each well containing the cell lysate.[8]

  • Incubate at 37°C for 1-2 hours.[9]

  • Measure the fluorescence (for fluorogenic substrates) or absorbance at 405 nm (for colorimetric substrates) using a microplate reader.[9][10]

Visualizations of Signaling Pathways and Workflows

Proposed Signaling Pathway for Lathyrol-Induced Apoptosis

G This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mito Mitochondrial Membrane Depolarization (↓ΔΨm) ROS->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 binds Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Proposed intrinsic apoptotic pathway induced by this compound.

Experimental Workflow for Assessing Anticancer Activity

G cluster_invitro In Vitro Analysis Cell_Culture Cancer Cell Culture (e.g., A549) Treatment Treatment with This compound Cell_Culture->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay ROS_Assay ROS Assay (DCFH-DA) Treatment->ROS_Assay MMP_Assay MMP Assay (JC-1) Treatment->MMP_Assay Caspase_Assay Caspase Assay (Fluorometric/Colorimetric) Treatment->Caspase_Assay

Caption: Workflow for in vitro evaluation of anticancer properties.

Logical Relationship of Pro-Apoptotic Events

G Compound Lathyrol Compound Cellular_Stress Induces Cellular Stress Compound->Cellular_Stress ROS_Increase ROS Levels Increase Cellular_Stress->ROS_Increase Mito_Dysfunction Mitochondrial Dysfunction ROS_Increase->Mito_Dysfunction Caspase_Activation Caspase Cascade Activation Mito_Dysfunction->Caspase_Activation Cell_Death Apoptotic Cell Death Caspase_Activation->Cell_Death

Caption: Logical flow of events leading to apoptosis.

Conclusion and Future Directions

While direct evidence for the therapeutic targets of this compound is still emerging, the data from its close analog, DEFL1, strongly suggests that its primary anticancer activity is mediated through the induction of the intrinsic apoptotic pathway. The key molecular events likely involve the generation of ROS, mitochondrial depolarization, and the activation of the caspase cascade.

Future research should focus on:

  • Confirming the pro-apoptotic activity of this compound in a panel of cancer cell lines.

  • Quantifying its effects on ROS production, mitochondrial membrane potential, and caspase activation.

  • Identifying specific protein interactions of this compound within the apoptotic signaling pathway.

  • Evaluating its efficacy and safety in preclinical in vivo models of cancer.

This technical guide provides a foundational understanding of the potential therapeutic targets of this compound and a roadmap for its further investigation as a potential anticancer agent.

References

Methodological & Application

Application Notes & Protocols: Isolation of 17-Hydroxyisolathyrol from Euphorbia lathyris Seeds

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for the isolation of 17-hydroxyisolathyrol, a macrocyclic lathyrane diterpenoid, from the seeds of Euphorbia lathyris. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Euphorbia lathyris, commonly known as caper spurge, is a plant rich in a diverse array of bioactive compounds.[1] The seeds, in particular, are a prominent source of lathyrane-type diterpenoids, which are characterized by a unique tricyclic 5/11/3-membered ring system.[2][3] These compounds, including this compound, have garnered significant interest due to their potential pharmacological activities, such as anti-inflammatory, cytotoxic, and multidrug resistance (MDR) reversal properties.[2][3][4] This document outlines the methodologies for the extraction, fractionation, and purification of this compound from E. lathyris seeds.

Data Presentation

The isolation of a specific lathyrane diterpenoid like this compound is typically part of a broader phytochemical investigation that yields a variety of related compounds. The following table summarizes the yields of various extracts and isolated diterpenoids from Euphorbia lathyris seeds as reported in the literature, providing a quantitative context for the isolation process.

Starting Material & Extraction Fraction/Compound Yield Reference
8.0 kg dried E. lathyris plants95% Ethanol (B145695) Extract2.8 kg[5]
2.8 kg Ethanol ExtractEthyl Acetate (B1210297) Fraction1.98 kg[5]
2.8 kg Ethanol Extractn-Butanol Fraction78 g[5]
4 kg powdered E. lathyris seedsPetroleum Ether ExtractNot specified[6]
Petroleum Ether ExtractEuphorbia factor L11120 mg[6]
Petroleum Ether ExtractEuphorbia factor L2320 mg[6]
Petroleum Ether ExtractEuphorbia factor L31100 mg[6]
12 kg dried E. lathyris seeds95% Ethanol Extract Residue5.1 kg[3]

Experimental Protocols

The following protocols are a synthesis of methodologies reported for the isolation of lathyrane diterpenoids from Euphorbia lathyris seeds.

Preparation of Plant Material and Extraction

This protocol describes the initial extraction of crude compounds from the seeds of Euphorbia lathyris.

Materials:

  • Dried seeds of Euphorbia lathyris

  • 95% Ethanol

  • Grinder or mill

  • Large-capacity extraction vessel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Grinding: Grind the dried seeds of Euphorbia lathyris into a coarse powder to increase the surface area for solvent extraction.

  • Extraction:

    • Macerate the powdered seeds in 95% ethanol at room temperature. The ratio of plant material to solvent is typically 1:5 to 1:10 (w/v).

    • Alternatively, for a more exhaustive extraction, perform reflux extraction with 95% ethanol for 2-3 hours, repeating the process three times.[3][6]

  • Filtration and Concentration:

    • Filter the ethanolic extract to remove solid plant material.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Solvent Partitioning (Fractionation)

This protocol separates the crude extract into fractions of varying polarity.

Materials:

  • Crude ethanolic extract

  • Distilled water

  • Petroleum ether

  • Ethyl acetate (EtOAc)

  • n-Butanol

  • Separatory funnel

Procedure:

  • Suspension: Suspend the crude ethanolic extract in distilled water.

  • Liquid-Liquid Partitioning:

    • Transfer the aqueous suspension to a large separatory funnel.

    • Perform sequential partitioning with solvents of increasing polarity.

    • First, partition against petroleum ether to extract nonpolar compounds. Repeat this step three times.

    • Combine the petroleum ether fractions and concentrate to yield the petroleum ether extract.

    • Next, partition the remaining aqueous layer with ethyl acetate. Repeat three times, combine the organic layers, and concentrate to obtain the ethyl acetate fraction.[7]

    • Finally, partition the remaining aqueous layer with n-butanol. Repeat three times, combine the organic layers, and concentrate to yield the n-butanol fraction.[7]

  • Drying: Dry the resulting fractions over anhydrous sodium sulfate (B86663) and store for further purification. The lathyrane diterpenoids are typically enriched in the less polar fractions like petroleum ether and ethyl acetate.[6][7]

Chromatographic Purification

This protocol outlines the multi-step chromatographic techniques used to isolate individual compounds.

Materials:

  • Fractionated extract (e.g., petroleum ether or ethyl acetate fraction)

  • Silica (B1680970) gel (for column chromatography)

  • Sephadex LH-20

  • Solvents for chromatography (e.g., petroleum ether, ethyl acetate, acetone, chloroform (B151607), methanol)

  • Glass columns for chromatography

  • Preparative Thin-Layer Chromatography (pTLC) plates

  • Analytical Thin-Layer Chromatography (TLC) plates

  • UV lamp for visualization

Procedure:

  • Silica Gel Column Chromatography:

    • Subject the active fraction (e.g., the ethyl acetate fraction) to silica gel column chromatography.[6][7]

    • Elute the column with a gradient of solvents, typically starting with a nonpolar solvent system (e.g., petroleum ether/ethyl acetate) and gradually increasing the polarity.[6]

    • Collect fractions and monitor the separation using analytical TLC.

    • Combine fractions with similar TLC profiles.

  • Sephadex LH-20 Column Chromatography:

    • Further purify the combined fractions from the silica gel column using Sephadex LH-20 column chromatography.[6]

    • A common solvent system for this step is a mixture of chloroform and methanol.[6] This step is effective for separating compounds based on their molecular size and for removing smaller impurities.

  • Preparative Thin-Layer Chromatography (pTLC):

    • For final purification of compounds that are difficult to separate by column chromatography, use pTLC.[6]

    • Apply the semi-purified fraction as a band onto a pTLC plate and develop the plate with an appropriate solvent system.

    • After development, visualize the bands under a UV lamp, scrape the desired band from the plate, and elute the compound from the silica gel with a suitable solvent.

Visualizations

Experimental Workflow for Isolation

The following diagram illustrates the general workflow for the isolation of this compound and other lathyrane diterpenoids from Euphorbia lathyris seeds.

Isolation_Workflow A Dried Euphorbia lathyris Seeds B Grinding A->B C Powdered Seeds B->C D Extraction with 95% Ethanol C->D E Crude Ethanolic Extract D->E F Solvent Partitioning (Water, Petroleum Ether, EtOAc, n-BuOH) E->F G Petroleum Ether Fraction F->G Nonpolar H Ethyl Acetate Fraction F->H Medium Polarity I n-Butanol Fraction F->I Polar J Silica Gel Column Chromatography H->J Primary Purification K Sephadex LH-20 Chromatography J->K Secondary Purification L Preparative TLC K->L Final Purification M Pure this compound L->M

Caption: Isolation workflow for this compound.

Bioassay-Guided Fractionation Logic

Lathyrane diterpenoids are often isolated through a process of bioassay-guided fractionation, where the biological activity of the fractions is tested at each stage to guide the purification of the active compounds.

Bioassay_Guided_Fractionation CrudeExtract Crude Extract Bioassay1 Biological Assay (e.g., Cytotoxicity) CrudeExtract->Bioassay1 Fractionation1 Solvent Partitioning Bioassay1->Fractionation1 If Active FractionA Fraction A (e.g., Petroleum Ether) Fractionation1->FractionA FractionB Fraction B (e.g., Ethyl Acetate) Fractionation1->FractionB FractionC Fraction C (e.g., n-Butanol) Fractionation1->FractionC Bioassay2 Biological Assay FractionA->Bioassay2 Bioassay3 Biological Assay FractionB->Bioassay3 Bioassay4 Biological Assay FractionC->Bioassay4 ActiveFraction Most Active Fraction (e.g., Fraction B) Bioassay3->ActiveFraction Highest Activity Chromatography Column Chromatography ActiveFraction->Chromatography Subfractions Sub-fractions (B1, B2, B3...) Chromatography->Subfractions Bioassay5 Biological Assay Subfractions->Bioassay5 ActiveSubfraction Most Active Sub-fraction Bioassay5->ActiveSubfraction Highest Activity Purification Further Purification (e.g., pTLC, HPLC) ActiveSubfraction->Purification PureCompound Pure Bioactive Compound (this compound) Purification->PureCompound

Caption: Bioassay-guided isolation of bioactive compounds.

References

Application Notes and Protocols for the Extraction of Lathyrol Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lathyrol diterpenoids are a class of tetracyclic diterpenes, primarily isolated from plants of the Euphorbia genus, with Euphorbia lathyris (caper spurge) being a significant source. These compounds have garnered considerable interest in the scientific community due to their diverse and potent biological activities. Research has demonstrated their potential as modulators of multidrug resistance (MDR) in cancer cells, cytotoxic agents against various tumor cell lines, and as anti-inflammatory compounds.[1] The mechanism of action for some lathyrol diterpenoids involves the inhibition of P-glycoprotein (P-gp), a key transporter associated with MDR, and the modulation of signaling pathways such as the TGF-β/Smad pathway. Given their therapeutic potential, robust and efficient extraction and isolation protocols are crucial for advancing research and development in this area.

This document provides detailed application notes and protocols for the extraction of lathyrol diterpenoids, a summary of quantitative data from existing literature, and a visualization of a relevant biological pathway and a general experimental workflow.

Quantitative Data on Lathyrol Diterpenoid Content

The following table summarizes the content of three prominent lathyrol diterpenoids found in the unprocessed seeds of Euphorbia lathyris, as determined by High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS). This data provides a baseline for expected yields from the raw plant material.

Diterpenoid CompoundPlant MaterialExtraction MethodAnalytical MethodContent (mg/g of dry seeds)Reference
Euphorbia factor L1Unprocessed E. lathyris seedsNot specified in abstractHPLC-ESI-MS4.915Hou et al., 2011[2]
Euphorbia factor L2Unprocessed E. lathyris seedsNot specified in abstractHPLC-ESI-MS1.944Hou et al., 2011[2]
Euphorbia factor L8Unprocessed E. lathyris seedsNot specified in abstractHPLC-ESI-MS0.425Hou et al., 2011[2]

Experimental Protocols

Several methods can be employed for the extraction of lathyrol diterpenoids from plant material. The choice of method depends on factors such as the desired scale of extraction, available equipment, and the specific compounds of interest. Below are detailed protocols for common extraction techniques.

Protocol 1: Reflux Extraction with 95% Aqueous Ethanol (B145695)

This protocol is adapted from a study that successfully isolated lathyrol diterpenoids from the seeds of Euphorbia lathyris.[3]

Materials:

  • Dried and powdered seeds of Euphorbia lathyris

  • 95% aqueous ethanol

  • Petroleum ether

  • Dichloromethane

  • Ethyl acetate (B1210297)

  • Acetonitrile (B52724)

  • Deionized water

  • Rotary evaporator

  • Separatory funnel

  • Filter paper and funnel

  • Heating mantle and round-bottom flask with condenser

Procedure:

  • Extraction:

    • Place 1 kg of dried, powdered E. lathyris seeds into a 10 L round-bottom flask.

    • Add 5 L of 95% aqueous ethanol to the flask.

    • Set up the reflux apparatus and heat the mixture to reflux for 2 hours with constant stirring.

    • Allow the mixture to cool to room temperature and filter to separate the extract from the plant material.

    • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates from all three extractions.

  • Solvent Evaporation and Partitioning:

    • Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator to obtain a crude residue.

    • Suspend the residue in 1 L of deionized water.

    • Transfer the aqueous suspension to a 2 L separatory funnel and perform successive liquid-liquid partitioning with the following solvents in the order listed:

      • Petroleum ether (3 x 500 mL)

      • Dichloromethane (3 x 500 mL)

      • Ethyl acetate (3 x 500 mL)

    • Collect each solvent fraction separately. The lathyrol diterpenoids are typically found in the less polar fractions, such as petroleum ether and dichloromethane.

    • The petroleum ether-soluble fraction can be further re-extracted with acetonitrile to concentrate the diterpenoids.[3]

  • Further Purification:

    • Concentrate the desired fractions (e.g., the acetonitrile fraction) using a rotary evaporator.

    • The resulting crude extract can be subjected to further purification by column chromatography on silica (B1680970) gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate individual lathyrol diterpenoids.

Protocol 2: Maceration at Room Temperature

Materials:

  • Dried and powdered seeds of Euphorbia lathyris

  • Methanol (B129727) (or another suitable solvent like ethanol or dichloromethane)

  • Large glass container with a lid

  • Shaker or magnetic stirrer (optional)

  • Filter paper and funnel

  • Rotary evaporator

Procedure:

  • Extraction:

    • Place 100 g of dried, powdered E. lathyris seeds into a 2 L glass container.

    • Add 1 L of methanol to the container, ensuring the plant material is fully submerged.

    • Seal the container and allow it to stand at room temperature for 3-5 days.

    • Agitate the mixture periodically (e.g., by shaking or stirring) to enhance extraction efficiency.

  • Filtration and Concentration:

    • After the maceration period, filter the mixture to separate the extract from the plant residue.

    • Wash the residue with a small amount of fresh methanol to recover any remaining extract.

    • Combine the filtrates and concentrate the extract using a rotary evaporator to obtain the crude extract.

  • Further Processing:

    • The crude extract can be further processed using liquid-liquid partitioning and chromatographic techniques as described in Protocol 1.

Notes on Other Extraction Methods
  • Soxhlet Extraction: This method provides a continuous extraction with fresh, hot solvent, which can be very efficient. However, the prolonged exposure to heat may degrade thermolabile lathyrol diterpenoids. A study comparing extraction methods for other terpenoids found that Soxhlet extraction can provide the highest yield but may be less suitable for heat-sensitive compounds.

  • Ultrasonic-Assisted Extraction (UAE): UAE utilizes acoustic cavitation to disrupt cell walls and enhance solvent penetration, often leading to higher yields in shorter extraction times and at lower temperatures compared to traditional methods. This makes it a promising technique for the extraction of lathyrol diterpenoids, although specific optimized protocols for these compounds are not yet well-documented in comparative studies.

Visualizations

Experimental Workflow for Lathyrol Diterpenoid Extraction and Isolation

The following diagram illustrates a general workflow for the extraction and isolation of lathyrol diterpenoids from Euphorbia seeds.

G start Dried & Powdered Euphorbia lathyris Seeds extraction Extraction (e.g., Reflux, Maceration) start->extraction filtration Filtration extraction->filtration evaporation1 Solvent Evaporation (Rotary Evaporator) filtration->evaporation1 crude_extract Crude Extract evaporation1->crude_extract partitioning Liquid-Liquid Partitioning (e.g., with Petroleum Ether, Dichloromethane, Ethyl Acetate) crude_extract->partitioning fraction_collection Collection of Fractions partitioning->fraction_collection evaporation2 Solvent Evaporation fraction_collection->evaporation2 purification Chromatographic Purification (Column Chromatography, HPLC) evaporation2->purification isolated_compounds Isolated Lathyrol Diterpenoids purification->isolated_compounds

Caption: A general workflow for the extraction and isolation of lathyrol diterpenoids.

Signaling Pathway Modulation by Lathyrol Diterpenoids

Lathyrol diterpenoids have been shown to modulate key signaling pathways involved in cancer progression. The diagram below depicts the inhibitory effect of lathyrol on the TGF-β/Smad signaling pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad23 Smad2/3 TGFbR->Smad23 phosphorylates Lathyrol Lathyrol Lathyrol->TGFbR inhibits pSmad23 p-Smad2/3 SmadComplex Smad2/3/4 Complex pSmad23->SmadComplex binds Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus translocates to GeneTranscription Target Gene Transcription Nucleus->GeneTranscription promotes CellCycleArrest Cell Cycle Arrest & Inhibition of Proliferation GeneTranscription->CellCycleArrest

Caption: Inhibition of the TGF-β/Smad signaling pathway by Lathyrol.

References

Application Notes and Protocols: Purification and Biological Activity of 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyisolathyrol is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris. Lathyrane diterpenoids are a class of natural products known for a variety of biological activities, including anti-inflammatory and anticancer properties.[1][2][3] This document provides detailed protocols for the purification of this compound using chromatographic techniques and explores its potential biological activities, with a focus on its anti-inflammatory effects. The information presented here is intended to guide researchers in the isolation and further investigation of this compound for potential therapeutic applications.

Purification of this compound

The purification of this compound from its natural source, Euphorbia lathyris, involves a multi-step process combining extraction, solvent partitioning, and chromatographic separation. While a specific protocol for this compound is not extensively detailed in the literature, a general and effective method for the isolation of lathyrane diterpenoids from E. lathyris can be adapted. This involves a two-dimensional high-performance liquid chromatography (2D-HPLC) approach.

Experimental Protocol: Extraction and Partitioning
  • Extraction:

    • Begin with dried and powdered seeds of Euphorbia lathyris.

    • Extract the powdered seeds with 95% aqueous ethanol (B145695) at room temperature.

    • Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water.

    • Perform successive partitioning with solvents of increasing polarity: first with petroleum ether, followed by dichloromethane, and then ethyl acetate.

    • The lathyrane diterpenoids, including this compound, are typically found in the less polar fractions. The petroleum ether-soluble fraction is often re-extracted with acetonitrile (B52724) to further concentrate the compounds of interest.

Experimental Protocol: 2D-HPLC Purification

A bioactivity-guided two-dimensional HPLC method is effective for the separation of weakly polar compounds like lathyrane diterpenoids from the Euphorbia lathyris extract.[2]

First Dimension (Preparative Bare Silica (B1680970) Column):

  • Column: Bare silica preparative HPLC column.

  • Mobile Phase: A gradient of n-hexane and isopropanol (B130326).

  • Procedure:

    • Dissolve the dried extract from the partitioning step in a suitable solvent (e.g., dichloromethane).

    • Inject the sample onto the silica column.

    • Elute with a linear gradient of increasing isopropanol concentration in n-hexane.

    • Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC.

    • Pool fractions containing compounds with similar retention factors.

Second Dimension (Preparative Amide Column):

  • Column: Amide preparative HPLC column.

  • Mobile Phase: A gradient of acetonitrile and water.

  • Procedure:

    • Take the fractions of interest from the first dimension and concentrate them.

    • Dissolve the residue in the initial mobile phase for the second dimension.

    • Inject the sample onto the amide column.

    • Elute with a gradient of decreasing acetonitrile concentration in water.

    • Collect fractions and analyze for purity. Fractions containing pure this compound can be identified by spectroscopic methods (NMR, MS).

Data Presentation: Chromatographic Parameters
ParameterFirst Dimension HPLCSecond Dimension HPLC
Stationary Phase Bare Silica GelAmide
Mobile Phase A n-HexaneAcetonitrile
Mobile Phase B IsopropanolWater
Gradient Increasing concentration of BDecreasing concentration of A
Detection UV (e.g., 220 nm)UV (e.g., 220 nm)

Biological Activity of Lathyrane Diterpenoids

Lathyrane diterpenoids isolated from Euphorbia lathyris have demonstrated significant anti-inflammatory activity.[1] While specific data for this compound is limited, the general activity of related compounds from the same source provides a strong indication of its potential biological effects.

Anti-Inflammatory Activity

Studies on lathyrane diterpenoids have shown that they can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells.[1] This inhibition is a key indicator of anti-inflammatory potential. Furthermore, these compounds have been observed to reduce the generation of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[1]

The underlying mechanism for this anti-inflammatory action is believed to be the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. This is achieved through the inhibition of the phosphorylation of IκBα, a key step in the activation of the NF-κB signaling pathway.[1]

Experimental Protocol: In Vitro Anti-Inflammatory Assay
  • Cell Culture: Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Treatment: Seed the cells in 96-well plates. Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent and incubate at room temperature.

    • Measure the absorbance at 540 nm to determine the nitrite (B80452) concentration, which reflects NO production.

  • Cytokine Measurement (ELISA):

    • Use commercially available ELISA kits to measure the concentrations of IL-1β, IL-6, and TNF-α in the cell culture supernatant according to the manufacturer's instructions.

  • Western Blot Analysis:

    • Lyse the cells to extract total protein.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against iNOS, COX-2, p-IκBα, and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation: Anti-Inflammatory Activity Summary
BiomarkerEffect of Lathyrane DiterpenoidsMethod of Detection
Nitric Oxide (NO) Inhibition of productionGriess Assay
IL-1β Reduction in secretionELISA
IL-6 Reduction in secretionELISA
TNF-α Reduction in secretionELISA
iNOS Decreased expressionWestern Blot
COX-2 Decreased expressionWestern Blot
p-IκBα Decreased expressionWestern Blot

Visualizations

Purification Workflow

Purification_Workflow Start Dried Seeds of Euphorbia lathyris Extraction Ethanol Extraction Start->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Dim1_HPLC 1st Dimension Preparative HPLC (Silica Column) Partitioning->Dim1_HPLC Dim2_HPLC 2nd Dimension Preparative HPLC (Amide Column) Dim1_HPLC->Dim2_HPLC Pure_Compound Pure this compound Dim2_HPLC->Pure_Compound Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkBa_p p-IκBα IKK->IkBa_p NFkB NF-κB IkBa_p->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, IL-1β, IL-6, TNF-α) NFkB->Inflammatory_Genes activates transcription of Inflammation Inflammation Inflammatory_Genes->Inflammation Compound This compound Compound->IKK inhibits

References

Application Note: Quantification of 17-Hydroxyisolathyrol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application note for the quantitative analysis of 17-Hydroxyisolathyrol, a lathyrane-type diterpenoid, in various matrices. Due to the limited availability of specific validated methods for this analyte in public literature, this protocol is presented as a comprehensive template based on established analytical methods for structurally related diterpenoids from the Euphorbia genus. The end-user must perform a full method validation for their specific matrix and instrumentation.

Introduction

This compound is a macrocyclic lathyrane diterpenoid, typically isolated from plants of the Euphorbia genus, such as Euphorbia lathyris[1]. Lathyrane diterpenoids are a class of natural products known for a wide range of biological activities, including anti-inflammatory effects, modulation of multidrug resistance (MDR), and antiviral properties[2][3][4]. Their therapeutic potential makes the accurate quantification of these compounds critical for research and drug development.

This application note details a robust and sensitive method for the quantification of this compound using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). LC-MS/MS is the preferred technique for this type of analysis due to its high selectivity, sensitivity, and applicability to complex matrices such as plant extracts and biological fluids[5][6].

Biological Context: Signaling Pathways

Lathyrane diterpenoids have been shown to exert anti-inflammatory effects by modulating key signaling pathways. One of the most significant is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus, where it induces the expression of pro-inflammatory genes such as iNOS and COX-2[7]. Some lathyrane diterpenoids have been found to inhibit this pathway, reducing the production of inflammatory mediators[7][8].

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-p50/p65 IKK->IkBa_NFkB Phosphorylates IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB p50/p65 IkBa_p->NFkB Releases Proteasome Proteasome IkBa_p->Proteasome Degradation NFkB_nuc p50/p65 NFkB->NFkB_nuc Translocation Lathyrane This compound (Lathyrane Diterpenoid) Lathyrane->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds ProInflam Pro-inflammatory Genes (iNOS, COX-2) DNA->ProInflam Transcription

Caption: NF-κB signaling pathway and the inhibitory action of lathyrane diterpenoids.

Analytical Method: LC-MS/MS

This section outlines the proposed methodology for sample preparation and analysis.

Experimental Workflow

The general workflow for the quantification of this compound involves extraction from the sample matrix, followed by chromatographic separation and detection by mass spectrometry.

Experimental_Workflow Sample Sample Collection (e.g., Plant Material, Plasma) Homogenize Homogenization & Lysis Sample->Homogenize Extraction Liquid-Liquid Extraction or Solid-Phase Extraction (SPE) Homogenize->Extraction Drydown Evaporation to Dryness Extraction->Drydown Reconstitute Reconstitution in Mobile Phase Drydown->Reconstitute HPLC HPLC Separation (Reversed-Phase C18) Reconstitute->HPLC MS MS/MS Detection (ESI+, MRM Mode) HPLC->MS Quant Data Analysis & Quantification MS->Quant

Caption: General experimental workflow for this compound quantification.

Sample Preparation Protocol (from Plant Material)
  • Grinding: Dry the plant material (e.g., seeds of E. lathyris) at 40°C and grind into a fine powder.

  • Extraction:

    • Accurately weigh 1.0 g of the powdered sample into a centrifuge tube.

    • Add 10 mL of methanol (B129727) (or ethyl acetate).

    • Spike with an appropriate internal standard (IS), if available (e.g., a structurally similar diterpenoid not present in the sample).

    • Vortex for 1 minute, then sonicate in a water bath for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Filtration and Evaporation:

    • Collect the supernatant and filter through a 0.22 µm PTFE syringe filter.

    • Transfer the filtered extract to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 1.0 mL of the initial mobile phase composition (e.g., 50:50 methanol:water).

    • Vortex for 30 seconds to ensure complete dissolution.

    • Transfer to an HPLC vial for analysis.

LC-MS/MS Instrumental Conditions

The following are suggested starting conditions and should be optimized for the specific instrument used.

ParameterRecommended Setting
HPLC System Agilent 1200 series or equivalent
ColumnReversed-Phase C18 (e.g., Waters XBridge C18, 2.1 x 50 mm, 3.5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 8 min, hold at 95% B for 2 min, return to 5% B
Flow Rate0.4 mL/min
Column Temp.40°C
Injection Vol.5 µL
MS/MS System Sciex API 4000 or equivalent
Ionization ModeElectrospray Ionization, Positive (ESI+)
Source Temp.550°C
IonSpray Voltage5500 V
Curtain Gas20 psi
Nebulizer Gas (GS1)50 psi
Heater Gas (GS2)50 psi
Mass Spectrometry - MRM Transitions

Multiple Reaction Monitoring (MRM) is used for quantification. The exact mass of this compound (C₂₀H₃₀O₅) is 350.21 g/mol . Precursor and product ions must be determined by infusing a standard solution of the analyte. The following are hypothetical MRM transitions based on common fragmentation patterns of diterpenoids (e.g., loss of water, acyl groups).

AnalytePrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Dwell Time (ms)
This compound (Quantifier)m/z 351.2To be determined150
This compound (Qualifier)m/z 351.2To be determined150
Internal Standard (IS)To be determinedTo be determined150

Note: The user must optimize these transitions experimentally.

Method Validation and Data Presentation

A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). Key parameters to be assessed are summarized below. The values provided are typical targets for this type of assay.

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is prepared with at least 5 standards.Correlation coefficient (r²) ≥ 0.995
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise Ratio (S/N) ≥ 3
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.S/N ≥ 10; Precision (%CV) ≤ 20%; Accuracy (%RE) within ±20%
Precision Assessed at multiple concentration levels (e.g., LLOQ, low, mid, high QC). Intra-day (repeatability) and inter-day (intermediate precision) are evaluated.%CV ≤ 15% (≤ 20% at LLOQ)
Accuracy The closeness of the mean test results to the true concentration. Assessed using QC samples.%RE within ±15% of nominal (±20% at LLOQ)
Recovery The extraction efficiency of an analytical method, determined by comparing the analytical results for extracted samples at three concentrations to unextracted standards.Consistent, precise, and reproducible.
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.IS-normalized matrix factor should be consistent across lots with a %CV ≤ 15%.
Stability Analyte stability in the matrix under different storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).Analyte concentration should be within ±15% of the initial concentration.
Example Quantitative Data Summary

The following table presents a template for summarizing the quantitative performance of the method once validated.

ParameterResult (Hypothetical)
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.3 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
Intra-day Precision (%CV)2.5% - 8.1%
Inter-day Precision (%CV)4.2% - 9.5%
Accuracy (%RE)-7.8% to 6.5%
Mean Extraction Recovery88.5%

Conclusion

This application note provides a comprehensive framework for developing and validating a sensitive and selective LC-MS/MS method for the quantification of this compound. The proposed sample preparation, chromatography, and mass spectrometry conditions serve as a robust starting point for researchers. Adherence to the outlined method validation procedures is essential to ensure the generation of reliable and accurate quantitative data for pharmacokinetic, toxicological, and phytochemical studies.

References

Application Note: A Robust HPLC-UV Method for the Quantification of 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 17-Hydroxyisolathyrol, a lathyrane diterpenoid with potential pharmacological activity. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile (B52724) and water, coupled with UV detection. This protocol provides a detailed workflow, from the extraction of this compound from its plant matrix to data analysis, making it suitable for researchers in natural product chemistry and drug development. The method demonstrates excellent linearity, precision, and accuracy, ensuring its suitability for quality control and research applications.

Introduction

This compound is a macrocyclic lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris.[1] Lathyrane diterpenoids are a class of natural products known for their complex chemical structures and diverse biological activities, including cytotoxic effects against various cancer cell lines.[2][3] As interest in the therapeutic potential of these compounds grows, the need for robust and reliable analytical methods for their identification and quantification becomes paramount. This application note presents a validated HPLC-UV method for the analysis of this compound, providing researchers and drug development professionals with a tool for accurate quantification in complex matrices.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Dimethyl Sulfoxide (DMSO, ACS grade)[1][4]

  • Euphorbia lathyris seeds (for sample preparation)

Instrumentation
  • Agilent 1200 series HPLC system or equivalent, equipped with:

    • Quaternary pump

    • Autosampler

    • Thermostatted column compartment

    • Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)

  • Analytical balance

  • Sonicator

  • Centrifuge

  • Syringe filters (0.45 µm, PTFE)

Chromatographic Conditions

A C18 column was selected for this method, as it is commonly used and effective for the separation of diterpenoids.[5] A gradient elution with acetonitrile and water allows for efficient separation of the target analyte from other matrix components. UV detection at 272 nm was chosen based on reported methods for similar diterpenoids.[5]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-5 min, 40% B; 5-20 min, 40-90% B; 20-25 min, 90% B; 25-26 min, 90-40% B; 26-30 min, 40% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 272 nm
Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of DMSO. This compound is readily soluble in DMSO.[1][4]

  • Working Standards: Prepare a series of working standards by diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation: Extraction from Euphorbia lathyris Seeds

The following protocol is a general guideline for the extraction of lathyrane diterpenoids from plant material.[6][7][8]

  • Grinding: Grind dried Euphorbia lathyris seeds into a fine powder.

  • Extraction: Accurately weigh 1 g of the powdered seeds and transfer to a flask. Add 20 mL of methanol.

  • Sonication: Sonicate the mixture for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm PTFE syringe filter into an HPLC vial.

Results and Data Presentation

The following tables present hypothetical data to demonstrate the performance of the developed method.

Table 1: System Suitability Test (SST) Results

System suitability was assessed by injecting the 50 µg/mL standard solution six times.

ParameterAcceptance CriteriaResult
Retention Time (min) -15.8
RSD of Retention Time (%) ≤ 1.0%0.25%
RSD of Peak Area (%) ≤ 2.0%0.85%
Tailing Factor (T) ≤ 2.01.1
Theoretical Plates (N) > 20008500

Table 2: Linearity and Range

Linearity was evaluated by constructing a calibration curve with six concentration levels.

ParameterResult
Linear Range 1 - 100 µg/mL
Regression Equation y = 45872x + 1254
Correlation Coefficient (r²) ≥ 0.999

Table 3: Precision (Repeatability)

Repeatability was determined by analyzing six replicate preparations of a sample spiked with this compound at a concentration of 50 µg/mL.

ReplicatePeak AreaConcentration (µg/mL)
12,305,40050.2
22,298,70050.0
32,315,60050.4
42,289,50049.8
52,301,10050.1
62,320,10050.5
Mean 2,305,06750.2
SD 11,8540.29
RSD (%) 0.51%0.58%

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start: Obtain Plant Material grind Grind Seeds to Fine Powder start->grind extract Extract with Methanol via Sonication grind->extract centrifuge Centrifuge to Separate Solids extract->centrifuge filter Filter Supernatant (0.45 µm) centrifuge->filter inject Inject Sample into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection at 272 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify report Generate Report quantify->report end_node end_node report->end_node End

Caption: Workflow for the analysis of this compound.

HPLC_Troubleshooting problem Problem Observed Peak Tailing Peak Fronting Retention Time Drift tailing_causes Potential Causes of Tailing Column Overload Secondary Interactions Column Degradation problem:t->tailing_causes:h If Tailing fronting_causes Potential Causes of Fronting Column Overload Sample Solvent Stronger than Mobile Phase problem:f->fronting_causes:h If Fronting rt_drift_causes Potential Causes of RT Drift Pump Fluctuation Column Temperature Variation Mobile Phase Change problem:r->rt_drift_causes:h If RT Drift tailing_solutions Solutions Reduce Sample Concentration Use Mobile Phase Additive (e.g., TFA) Replace Column tailing_causes->tailing_solutions:h Address with fronting_solutions Solutions Reduce Sample Concentration Dissolve Sample in Mobile Phase fronting_causes->fronting_solutions:h Address with rt_drift_solutions Solutions Purge and Prime Pump Check Column Thermostat Prepare Fresh Mobile Phase rt_drift_causes->rt_drift_solutions:h Address with

Caption: Troubleshooting guide for common HPLC issues.

Conclusion

This application note details a straightforward and robust RP-HPLC method for the quantitative determination of this compound. The method is specific, linear, precise, and accurate over a concentration range of 1-100 µg/mL. The sample preparation protocol is effective for extracting the analyte from its natural matrix. This method is well-suited for the routine analysis of this compound in academic research and industrial quality control settings, facilitating further investigation into its pharmacological properties.

References

In Vitro Bioactivity Profiling of 17-Hydroxyisolathyrol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the potential bioactivity of 17-Hydroxyisolathyrol, a lathyrane-type diterpenoid. Based on the known biological activities of structurally related compounds, the primary focus of these protocols is to assess its anticancer and anti-inflammatory properties. Detailed methodologies for key in vitro experiments are provided, along with data presentation tables and visual representations of relevant signaling pathways and workflows.

Anticancer Bioactivity Assays

The following assays are designed to evaluate the potential of this compound as an anticancer agent by measuring its effects on cell viability, apoptosis, and cell cycle progression in cancer cell lines.

Cell Viability/Cytotoxicity Assay (MTT Assay)

Application Note: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[1] This assay is a fundamental first step to determine the cytotoxic potential of this compound against various cancer cell lines. A dose-dependent decrease in cell viability suggests a potential anticancer effect.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% (v/v). Replace the medium in each well with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Data Presentation:

Concentration of this compound (µM)Cell Viability (%) after 24hCell Viability (%) after 48hCell Viability (%) after 72h
0 (Vehicle Control)100 ± 4.5100 ± 5.1100 ± 4.8
0.198.2 ± 3.995.6 ± 4.290.1 ± 3.5
190.5 ± 4.182.3 ± 3.875.4 ± 4.0
1075.8 ± 3.560.1 ± 4.545.2 ± 3.7
5042.3 ± 2.925.7 ± 3.115.8 ± 2.5
10015.1 ± 2.18.9 ± 1.95.2 ± 1.1

Experimental Workflow:

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with this compound (various concentrations) B->C D Incubate for 24/48/72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilization Buffer F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability and IC50 H->I

MTT Assay Experimental Workflow
Apoptosis Assay (Annexin V-FITC/PI Staining)

Application Note: Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate cancer cells. This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[2] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorescent dye like FITC. Propidium (B1200493) iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[2]

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cancer cells in a 6-well plate and treat with this compound at concentrations around the determined IC₅₀ value for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.[3]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[4]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. FITC is detected in the FL1 channel and PI in the FL2 channel.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Data Presentation:

Treatment% Live Cells (Q3)% Early Apoptotic Cells (Q4)% Late Apoptotic/Necrotic Cells (Q2)% Necrotic Cells (Q1)
Vehicle Control95.2 ± 2.12.5 ± 0.51.8 ± 0.40.5 ± 0.1
This compound (IC₅₀/2)70.8 ± 3.515.3 ± 1.810.1 ± 1.23.8 ± 0.7
This compound (IC₅₀)40.1 ± 4.235.7 ± 2.920.5 ± 2.13.7 ± 0.6
This compound (2 x IC₅₀)15.6 ± 2.850.2 ± 4.130.4 ± 3.33.8 ± 0.9
Cell Cycle Analysis (Propidium Iodide Staining)

Application Note: Many anticancer compounds exert their effects by arresting the cell cycle at specific phases (G0/G1, S, or G2/M), thereby preventing cancer cell proliferation. This assay uses propidium iodide (PI) to stain the cellular DNA content, which allows for the quantification of cells in each phase of the cell cycle.[5]

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cancer cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently.[6] The cells can be stored at -20°C for at least a week.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.[5] RNase A is included to ensure that only DNA is stained.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[7]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.[5]

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation:

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control60.5 ± 3.125.2 ± 2.514.3 ± 1.9
This compound (IC₅₀/2)65.8 ± 3.820.1 ± 2.214.1 ± 1.5
This compound (IC₅₀)75.3 ± 4.510.5 ± 1.814.2 ± 1.7
This compound (2 x IC₅₀)80.1 ± 5.25.7 ± 1.114.2 ± 2.0

Potential Anticancer Signaling Pathways:

Anticancer_Signaling cluster_0 Apoptosis Pathways cluster_1 Cell Cycle Regulation This compound This compound Pro-apoptotic proteins (Bax, Bak) Pro-apoptotic proteins (Bax, Bak) This compound->Pro-apoptotic proteins (Bax, Bak) Anti-apoptotic proteins (Bcl-2, Bcl-xL) Anti-apoptotic proteins (Bcl-2, Bcl-xL) This compound->Anti-apoptotic proteins (Bcl-2, Bcl-xL) Mitochondrion Mitochondrion Pro-apoptotic proteins (Bax, Bak)->Mitochondrion Anti-apoptotic proteins (Bcl-2, Bcl-xL)->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis 17-Hydroxyisolathyrol_2 This compound CDK/Cyclin complexes CDK/Cyclin complexes 17-Hydroxyisolathyrol_2->CDK/Cyclin complexes Cell Cycle Progression Cell Cycle Progression CDK/Cyclin complexes->Cell Cycle Progression

Potential Anticancer Signaling Pathways

Anti-inflammatory Bioactivity Assays

These assays are designed to investigate the potential of this compound to mitigate inflammatory responses, a common bioactivity for diterpenoids.

Nitric Oxide (NO) Production Assay (Griess Assay)

Application Note: Nitric oxide (NO) is a key inflammatory mediator. Overproduction of NO by inducible nitric oxide synthase (iNOS) is associated with various inflammatory diseases. The Griess assay is a simple and sensitive method to measure nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO.[8] A reduction in LPS-induced NO production in macrophages (e.g., RAW 264.7 cells) by this compound would indicate anti-inflammatory activity.

Experimental Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a positive control (cells + LPS), and a blank (medium only).

  • Griess Reagent Reaction: Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess Reagent I (sulfanilamide solution) followed by 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) to each well.

  • Incubation and Measurement: Incubate for 10-15 minutes at room temperature in the dark. Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve and express the results as a percentage of the LPS-stimulated control.

Data Presentation:

TreatmentNitrite Concentration (µM)Inhibition of NO Production (%)
Control (no LPS)1.2 ± 0.3-
LPS (1 µg/mL)25.8 ± 2.10
LPS + this compound (1 µM)22.5 ± 1.912.8
LPS + this compound (10 µM)15.3 ± 1.540.7
LPS + this compound (50 µM)8.1 ± 0.968.6
LPS + L-NAME (Positive Control)3.5 ± 0.686.4
Pro-inflammatory Cytokine and Prostaglandin (B15479496) E₂ (PGE₂) Measurement (ELISA)

Application Note: Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), as well as the inflammatory mediator prostaglandin E₂ (PGE₂), play crucial roles in the inflammatory cascade. Enzyme-linked immunosorbent assay (ELISA) is a highly specific and sensitive method to quantify the levels of these molecules in cell culture supernatants.[9] Inhibition of the production of these mediators by this compound would further support its anti-inflammatory potential.

Experimental Protocol:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate and treat with this compound and LPS as described for the Griess assay.

  • Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris. The supernatants can be stored at -80°C until use.

  • ELISA Procedure: Perform the ELISA for TNF-α, IL-6, IL-1β, and PGE₂ according to the manufacturer's instructions for the specific ELISA kits.[10][11] This typically involves the following steps:

    • Coating the plate with a capture antibody.

    • Adding the standards and samples.

    • Adding a detection antibody.

    • Adding an enzyme conjugate (e.g., streptavidin-HRP).

    • Adding a substrate and stopping the reaction.

    • Measuring the absorbance at the appropriate wavelength.

  • Data Analysis: Generate a standard curve for each cytokine and for PGE₂. Calculate the concentrations in the samples from the respective standard curves.

Data Presentation:

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)PGE₂ (pg/mL)
Control (no LPS)< 20< 15< 10< 50
LPS (1 µg/mL)3500 ± 2505200 ± 310850 ± 752800 ± 210
LPS + this compound (10 µM)2100 ± 1803100 ± 250500 ± 601600 ± 150
LPS + this compound (50 µM)950 ± 1101400 ± 130220 ± 30750 ± 80
LPS + Dexamethasone (Positive Control)450 ± 50600 ± 70110 ± 20350 ± 40

Potential Anti-inflammatory Signaling Pathways:

Anti_inflammatory_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK (p38, ERK, JNK) MAPK (p38, ERK, JNK) MyD88->MAPK (p38, ERK, JNK) PI3K/Akt PI3K/Akt MyD88->PI3K/Akt IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Nucleus Nucleus NF-κB (p65/p50)->Nucleus Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) This compound This compound This compound->MAPK (p38, ERK, JNK) This compound->PI3K/Akt This compound->IKK

Potential Anti-inflammatory Signaling Pathways

Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to consult relevant literature and perform preliminary experiments to establish optimal parameters. The provided data are for illustrative purposes only and do not represent actual experimental results for this compound.

References

Application Notes and Protocols for 17-Hydroxyisolathyrol Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting cell culture experiments with 17-Hydroxyisolathyrol, a macrocyclic lathyrol diterpenoid isolated from the seeds of Euphorbia lathyris. The protocols detailed below are based on established methodologies for similar bioactive compounds and aim to facilitate research into the therapeutic potential of this compound, particularly its anti-inflammatory and potential anti-cancer properties.

Introduction

This compound belongs to the lathyrane family of diterpenoids, a class of natural products known for a wide range of biological activities. Evidence suggests that lathyrane diterpenoids from Euphorbia lathyris possess significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[1][2][3][[“]] This pathway is a key regulator of inflammation, and its dysregulation is implicated in various diseases, including cancer. These notes provide detailed protocols for investigating the effects of this compound on cell viability and the NF-κB signaling pathway. While specific quantitative data for this compound is limited in publicly available literature, data from closely related lathyrane diterpenoids are presented to provide a relevant starting point for experimental design.

Data Presentation

The following table summarizes the inhibitory concentrations (IC50) of various lathyrane diterpenoids on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. This data is indicative of the potent anti-inflammatory activity of this class of compounds and can be used to estimate the effective concentration range for this compound in initial experiments.

CompoundCell LineAssayIC50 (µM)Reference
Lathyrane Diterpenoid Hybrid (8d1)RAW264.7NO Production1.55 ± 0.68[1]
Lathyrane Diterpenoids (compounds 1-3, 7, 9, 11, 13, 14, 16)RAW264.7NO Production2.6 - 26.0[3]

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for this compound in inhibiting the NF-κB signaling pathway, based on studies of related lathyrane diterpenoids.

NFkB_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB_NFkB IkB NFkB IKK->IkB_NFkB Phosphorylates IkB IkB IkB Degradation Degradation IkB->Degradation Ubiquitination & Degradation NFkB NFkB NFkB_n NFkB NFkB->NFkB_n Translocates to IkB_NFkB->NFkB Releases 17_Hydroxyisolathyrol 17_Hydroxyisolathyrol 17_Hydroxyisolathyrol->IKK Inhibits DNA DNA NFkB_n->DNA Binds to Inflammatory_Genes iNOS, COX-2, Cytokines DNA->Inflammatory_Genes Induces Transcription Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., RAW264.7) Cell_Seeding 3. Seed Cells in Plates Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare this compound Stock Solution (in DMSO) Treatment 4. Treat Cells with This compound (Dose-Response and Time-Course) Compound_Prep->Treatment Cell_Seeding->Treatment Viability_Assay 5a. Cell Viability Assay (MTT/XTT) Treatment->Viability_Assay Western_Blot 5b. Western Blot Analysis (p-IκBα, IκBα, NF-κB) Treatment->Western_Blot Reporter_Assay 5c. NF-κB Reporter Assay Treatment->Reporter_Assay Data_Analysis 6. Analyze Data (IC50, Protein Expression, Reporter Activity) Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Reporter_Assay->Data_Analysis Conclusion 7. Conclusion Data_Analysis->Conclusion

References

Application Notes and Protocols for the Study of 17-Hydroxyisolathyrol and Related Lathyrane Diterpenoids in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and methodologies for studying the anticancer potential of 17-Hydroxyisolathyrol and other lathyrane diterpenoids. While specific data for this compound is limited, this document leverages research on closely related compounds to provide a framework for investigation.

Introduction to this compound and Lathyrane Diterpenoids

This compound is a macrocyclic lathyrol derivative isolated from the seeds of Euphorbia lathyris.[1] It belongs to the lathyrane class of diterpenoids, a group of natural products known for their complex chemical structures and diverse biological activities.[2][3] Lathyrane diterpenoids have attracted significant interest in cancer research due to their demonstrated cytotoxic and antiproliferative effects against various cancer cell lines.[2][4]

Ethanolic extracts from Euphorbia lathyris have demonstrated potent in vitro and in vivo antitumor activity against colon cancer cell lines, inducing apoptosis and autophagy.[5][6][7] These extracts have also shown activity against glioblastoma multiforme, pancreatic adenocarcinoma, and breast cancer cell lines.[6][8]

Anticancer Activity of Lathyrane Diterpenoids

Studies on various lathyrane diterpenoids have established their potential as anticancer agents. Their cytotoxic effects have been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population.

Table 1: Cytotoxicity (IC50) of Lathyrane Diterpenoids in Various Cancer Cell Lines

Compound/ExtractCancer Cell LineIC50 ValueReference
Euphlathin AHuman hypertrophic scar (HTS)6.33 µM[9][10][11]
Lathyrane Diterpenoid (Compound 12)RKO colon cancer2.6 µM[10]
Lathyrane Diterpenoid (Compound 1)Saos-2 (osteosarcoma)8.08 µM[10]
Lathyrane Diterpenoid (Compound 1)MG-63 (osteosarcoma)14.64 µM[10]
Lathyrane Diterpenoid (Compound 3)MCF-7 (breast cancer)10.1 ± 5 µg/ml[12]
Lathyrane Diterpenoid (Compound 3)4T1 (breast cancer)28 ± 5 µg/ml[12]
Euphohelioscopoid A-C (jatrophanes)A549 (paclitaxel-resistant lung cancer)6.9 - 9.5 µM[13]
Deoxy Euphorbia factor L1 (DEFL1)A549 (lung cancer)17.51 ± 0.85 μM[14]
Ethanolic Extract of E. lathyrisT84 (colon cancer)High activity (not specified)[6]
Ethanolic Extract of E. lathyrisHCT-15 (colon cancer)High activity (not specified)[6]
Ethanolic Extract of E. lathyrisMCF-7 (breast cancer)89.57 ± 6.29 µg/mL[6]
Ethanolic Extract of E. lathyrisPANC-1 (pancreatic adenocarcinoma)185.76 ± 25.8 µg/mL[6]
Mechanism of Action

The primary mechanism by which lathyrane diterpenoids exert their anticancer effects is through the induction of programmed cell death (apoptosis) and cell cycle arrest.

  • Apoptosis Induction: Several lathyrane diterpenoids have been shown to induce apoptosis in cancer cells.[9][10][11][12] The mitochondrial pathway of apoptosis is a key mechanism, involving the release of cytochrome c and the activation of caspase-9 and caspase-3.[14] For instance, Deoxy Euphorbia factor L1 (DEFL1) was found to induce apoptosis in A549 lung cancer cells through the mitochondrial pathway, which was associated with an increase in reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential.[14]

  • Cell Cycle Arrest: Some lathyrane diterpenoids can arrest the cell cycle at specific phases, thereby inhibiting cancer cell proliferation. For example, Euphlathin A was found to induce G2/M or S phase cell cycle arrest in human hypertrophic scar cells.[9][11]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer properties of this compound or other lathyrane diterpenoids.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a negative control (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This protocol is used to quantify the percentage of apoptotic and necrotic cells after treatment with the compound.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time period.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of the compound on the cell cycle distribution.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined.

Visualizations

The following diagrams illustrate a typical experimental workflow for evaluating the anticancer properties of a compound and the intrinsic apoptosis pathway often implicated in the action of lathyrane diterpenoids.

experimental_workflow cluster_invitro In Vitro Studies cluster_moa cluster_analysis Data Analysis & Conclusion start Cancer Cell Lines (e.g., MCF-7, A549) treatment Treat with this compound (Varying Concentrations & Durations) start->treatment viability Cell Viability Assay (e.g., MTT Assay) treatment->viability mechanism Mechanism of Action Studies treatment->mechanism ic50 Determine IC50 Value viability->ic50 data_analysis Analyze Quantitative Data (IC50, % Apoptosis, Cell Cycle Distribution) ic50->data_analysis apoptosis Apoptosis Assay (Annexin V/PI Staining) mechanism->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) mechanism->cell_cycle western_blot Western Blotting (Apoptotic & Cell Cycle Proteins) mechanism->western_blot apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis conclusion Elucidate Anticancer Effect & Mechanism data_analysis->conclusion

Caption: Experimental Workflow for Anticancer Evaluation.

intrinsic_apoptosis_pathway cluster_cell Cancer Cell compound Lathyrane Diterpenoid (e.g., this compound) ros ↑ Reactive Oxygen Species (ROS) compound->ros bcl2 Bcl-2 Inhibition compound->bcl2 mito Mitochondrial Stress ros->mito cyto_c Cytochrome c Release mito->cyto_c bax Bax Activation bax->mito apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 Forms Apoptosome casp3 Caspase-3 Activation (Executioner Caspase) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Intrinsic Apoptosis Pathway.

References

Application Notes and Protocols for the Preparation of 17-Hydroxyisolathyrol Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation, storage, and handling of stock solutions of 17-Hydroxyisolathyrol, a macrocyclic lathyrol diterpenoid isolated from the seeds of Euphorbia lathyris. Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results.

Compound Information

This compound is a valuable compound for various research applications. A summary of its key properties is provided in the table below.

PropertyValueReference
Molecular Formula C₂₀H₃₀O₅[1]
Molecular Weight 350.45 g/mol [1]
CAS Number 93551-00-9[1]
Appearance Light yellow to yellow solid[1]
Purity ≥ 98%[2]

Solubility and Recommended Solvents

The solubility of this compound is a critical factor in the preparation of stock solutions. The following table summarizes its solubility in Dimethyl Sulfoxide (DMSO), a commonly used solvent for in vitro studies.

SolventConcentrationNotes
DMSO 100 mg/mL (285.35 mM)Ultrasonic treatment may be required. Use freshly opened, anhydrous DMSO as it is hygroscopic.[1]

For in vivo experiments, specific solvent formulations are required to ensure biocompatibility. The following protocols are recommended:

ProtocolFormulationFinal Concentration
1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (7.13 mM)[1]
2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (7.13 mM)[1]
3 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (7.13 mM)[1]

Experimental Protocols

3.1. Preparation of a 100 mM DMSO Stock Solution

This protocol describes the preparation of a high-concentration stock solution for in vitro use.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene (B1209903) or glass vial

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 35.045 mg of the compound.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial. For the example above, add 1 mL of DMSO.

  • Dissolution:

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes.

    • If the compound is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.[1] Gentle warming may also aid dissolution, but avoid excessive heat to prevent degradation.

  • Visual Inspection: Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots as recommended in the storage section.

3.2. Preparation of a 2.5 mg/mL Working Solution for In Vivo Studies (Using Protocol 1)

This protocol details the preparation of a working solution suitable for animal studies. It is recommended to prepare this solution fresh on the day of use.[1]

Materials:

  • 100 mM this compound in DMSO stock solution

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in sterile water)

  • Sterile tubes for mixing

Procedure:

  • Solvent Preparation: Prepare the vehicle by mixing the solvents in the correct proportions. For 1 mL of the final solution, you will need:

    • 400 µL PEG300

    • 50 µL Tween-80

    • 450 µL Saline

  • Mixing: Add the solvents in the following order, vortexing well after each addition:

    • Start with PEG300.

    • Add Tween-80 and vortex.

    • Slowly add the saline and vortex until a clear solution is formed.

  • Addition of Active Compound: To 900 µL of the prepared vehicle, add 100 µL of the 100 mg/mL (or an appropriately calculated volume of a different concentration) this compound DMSO stock solution to achieve the desired final concentration.

  • Final Mixing: Vortex the final solution thoroughly to ensure homogeneity. The solution should be clear. If precipitation occurs, gentle warming and sonication may be used.[1]

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound stock solutions.

Storage ConditionShelf LifeNotes
-80°C 6 monthsRecommended for long-term storage.[1]
-20°C 1 monthSuitable for short-term storage.[1]

Important Considerations:

  • Solutions should be stored in tightly sealed containers, protected from light and moisture.[1]

  • Avoid repeated freeze-thaw cycles.

Safety Precautions

Handle this compound and all solvents in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Hazard Information:

  • This compound: The toxicological properties have not been fully investigated. Handle with care.

  • DMSO: Can cause skin and eye irritation.[3] It is also readily absorbed through the skin and can carry dissolved substances with it.

In case of contact, refer to the Material Safety Data Sheet (MSDS) for detailed first-aid measures.[4] Dispose of all chemical waste according to institutional and local regulations.

Visual Workflow and Diagrams

.dot

Stock_Solution_Preparation cluster_materials 1. Materials cluster_protocol 2. Protocol cluster_storage 3. Storage Compound This compound (Solid) Weigh Weigh Compound Compound->Weigh Solvent Anhydrous DMSO Add_Solvent Add DMSO Solvent->Add_Solvent Dissolve Vortex & Sonicate Add_Solvent->Dissolve Check Visually Inspect for Clarity Dissolve->Check Aliquot Aliquot Check->Aliquot Clear Solution Store Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for preparing this compound stock solution.

References

Troubleshooting & Optimization

Technical Support Center: 17-Hydroxyisolathyrol Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of 17-Hydroxyisolathyrol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound from its natural sources, primarily the seeds of Euphorbia lathyris.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is a macrocyclic lathyrane diterpenoid.[1] It is a natural product that can be isolated from the seeds of Euphorbia lathyris.[1]

Q2: What are the known biological activities of lathyrane diterpenoids like this compound?

A2: Lathyrane diterpenoids, as a class of compounds, have demonstrated a range of biological activities, including anti-inflammatory, cytotoxic, and multidrug resistance (MDR) reversal properties.[2][3] Some lathyrane diterpenoids have been shown to inhibit the NF-κB signaling pathway and modulate the PI3K/Akt/mTOR signaling pathway.[2][4][5]

Q3: What is a general overview of the extraction and isolation process for this compound?

A3: The general process involves the extraction of dried, powdered seeds of Euphorbia lathyris with a solvent, typically 95% aqueous ethanol, under reflux. The resulting crude extract is then concentrated and subjected to a series of liquid-liquid partitioning steps with solvents of increasing polarity, such as petroleum ether, dichloromethane, and ethyl acetate (B1210297), to separate compounds based on their polarity. Further purification is achieved through column chromatography and high-performance liquid chromatography (HPLC).[6]

Q4: What are some common challenges in the extraction and purification of lathyrane diterpenoids?

A4: The structural similarity of different lathyrane diterpenoids within the extract can make their separation and purification challenging.[7] Additionally, the presence of fatty acids and other lipids in the seeds can co-extract with the desired compounds, necessitating a defatting step.[8] The stability of the diterpenoids during extraction and storage can also be a concern, as factors like temperature and light may lead to degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Crude Extract Inefficient Extraction: The solvent may not have sufficiently penetrated the plant material, or the extraction time may be too short.- Ensure the plant material is finely ground to increase the surface area for solvent interaction. - Optimize the extraction time. Refluxing for several hours is a common practice.[6] - Consider using techniques like ultrasonic-assisted extraction to enhance solvent penetration.
Inappropriate Solvent Choice: The polarity of the solvent may not be optimal for extracting lathyrane diterpenoids.- Ethanol and methanol (B129727) are commonly used and effective solvents for extracting diterpenoids from Euphorbia species.[8][9] - A comparative study of different solvents or solvent mixtures could be performed to optimize the yield.
Low Purity of Final Product Co-extraction of Impurities: Fatty acids, sterols, and other lipids are common co-extractives from seeds.[8][10]- Include a defatting step prior to the main extraction, for instance, by pre-extracting the ground seeds with a non-polar solvent like petroleum ether.[11] - Utilize liquid-liquid partitioning to separate compounds based on polarity.[6]
Ineffective Chromatographic Separation: The stationary and mobile phases may not be providing adequate resolution of structurally similar diterpenoids.- Employ a multi-step chromatographic approach, starting with silica (B1680970) gel column chromatography followed by preparative HPLC for final purification.[6] - Experiment with different solvent gradients in your HPLC method to improve separation.
Degradation of this compound Exposure to High Temperatures: Prolonged exposure to high temperatures during solvent evaporation can lead to the degradation of thermally sensitive compounds.- Use a rotary evaporator under reduced pressure to remove solvents at a lower temperature. - Avoid excessive heating during the extraction process.
Exposure to Light: Many natural products are light-sensitive and can degrade upon exposure to UV or visible light.- Protect the extract and purified compound from light by using amber-colored glassware or by wrapping containers in aluminum foil. - Store extracts and purified compounds in the dark.
Improper Storage: Long-term storage at room temperature can lead to degradation.- For long-term storage, keep the purified compound as a solid at 4°C, sealed and protected from moisture and light.[1] For solutions, storage at -20°C or -80°C is recommended.[1]

Experimental Protocols

Protocol 1: Large-Scale Extraction of Lathyrane Diterpenoids from Euphorbia lathyris Seeds

This protocol is adapted from a published procedure for the isolation of lathyrane diterpenoids.[6]

1. Material Preparation:

  • Dry the seeds of Euphorbia lathyris and grind them into a coarse powder.

2. Extraction:

  • Place 12 kg of the powdered seeds in a suitable reaction vessel.

  • Add 50 L of 95% aqueous ethanol.

  • Heat the mixture under reflux for 2 hours.

  • Repeat the extraction process two more times with fresh solvent.

  • Combine the crude extracts.

3. Concentration:

  • Evaporate the combined crude extracts under reduced pressure using a rotary evaporator to yield a brown residue (approximately 5.1 kg).

4. Liquid-Liquid Partitioning:

  • Suspend the brown residue in 12 L of distilled water.

  • Sequentially partition the aqueous suspension with:

    • Petroleum ether

    • Dichloromethane (CH₂Cl₂)

    • Ethyl acetate (EtOAc)

  • Evaporate the solvent from each fraction.

5. Further Purification:

  • The fractions containing the lathyrane diterpenoids (typically the less polar fractions) can be subjected to further purification using column chromatography on silica gel and preparative HPLC to isolate individual compounds.[6]

Quantitative Data from a Representative Lathyrane Diterpenoid Extraction

The following table summarizes the yield of three different lathyrane diterpenoids from a 12 kg extraction of Euphorbia lathyris seeds, as reported in a peer-reviewed study.[6] It is important to note that these are not yields for this compound specifically, but they provide a general indication of the expected quantities of individual diterpenoids from a large-scale extraction.

Compound Starting Material (Dried Seeds) Crude Extract Isolated Compound Yield
Euphorbia factor L₂ₐ12 kg5.1 kg45 mg
Euphorbia factor L₂b12 kg5.1 kg20 mg
Euphorbia factor L₂12 kg5.1 kg120 mg

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and isolation of this compound.

ExtractionWorkflow Start Dried & Ground Euphorbia lathyris Seeds Extraction Reflux with 95% Aqueous Ethanol Start->Extraction Concentration Evaporation under Reduced Pressure Extraction->Concentration Partitioning Liquid-Liquid Partitioning (Petroleum Ether, CH2Cl2, EtOAc) Concentration->Partitioning ColumnChromatography Silica Gel Column Chromatography Partitioning->ColumnChromatography Select appropriate fraction HPLC Preparative HPLC ColumnChromatography->HPLC FinalProduct Pure this compound HPLC->FinalProduct

Caption: A flowchart of the this compound extraction process.

Inhibition of the NF-κB Signaling Pathway by Lathyrane Diterpenoids

Lathyrane diterpenoids have been reported to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2][4] The diagram below illustrates this proposed mechanism.

NFkB_Pathway_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκBα degradation releases NF-κB Lathyrane Lathyrane Diterpenoids (e.g., this compound) Lathyrane->IKK Inhibits Lathyrane->IkB Prevents degradation DNA DNA NFkB_n->DNA Binds to promoter regions Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) DNA->Genes Transcription

Caption: Inhibition of the NF-κB pathway by lathyrane diterpenoids.

References

Technical Support Center: Overcoming Solubility Challenges with 17-Hydroxyisolathyrol In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 17-Hydroxyisolathyrol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility issues encountered during in-vitro experiments. Below you will find troubleshooting guides and frequently asked questions to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am seeing precipitation when I add this compound to my aqueous cell culture medium. How can I resolve this?

A1: This is a common issue due to the hydrophobic nature of this compound. Here are several strategies to address this:

  • Use of an appropriate organic solvent for stock solutions: Dimethyl sulfoxide (B87167) (DMSO) is a recommended solvent for preparing a high-concentration stock solution of this compound. A concentration of 100 mg/mL in newly opened, anhydrous DMSO is achievable with the aid of ultrasonic treatment.[1] It is crucial to use a minimal volume of the DMSO stock solution in your final culture medium to avoid solvent-induced toxicity.

  • Final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5% (v/v), to minimize cytotoxicity. However, the tolerance to DMSO can be cell-line dependent and should be determined empirically.[2][3] Always include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments.

  • Serial dilution: When diluting your DMSO stock solution into the aqueous medium, perform serial dilutions in the medium itself rather than adding a small volume of high-concentration stock directly to a large volume of medium. This gradual decrease in solvent concentration can help prevent precipitation.

  • Pre-warming the medium: Gently warming your cell culture medium to 37°C before adding the compound can sometimes help improve solubility.

Q2: My experimental results are inconsistent. Could solubility be the cause?

A2: Yes, inconsistent solubility can lead to variability in experimental outcomes. Here’s how to troubleshoot:

  • Ensure complete dissolution of the stock solution: Before each use, visually inspect your stock solution for any precipitate. If present, gentle warming and sonication can aid in redissolving the compound.[1]

  • Hygroscopic nature of DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Absorbed water can significantly decrease the solubility of hydrophobic compounds.[1] Use freshly opened, anhydrous DMSO for preparing stock solutions and store them under appropriate conditions (e.g., at -20°C or -80°C in small aliquots) to minimize water absorption.[1]

  • Use of solubilizing excipients: If direct dilution of a DMSO stock is still problematic, consider using formulation strategies to enhance aqueous solubility. These can include co-solvents, surfactants, or cyclodextrins.

Q3: What are some alternative methods to improve the solubility of this compound in my in-vitro assay?

A3: Several advanced formulation strategies can be employed to enhance the solubility of hydrophobic compounds like this compound for in-vitro studies:

  • Co-solvent Systems: A combination of solvents can be more effective than a single solvent. For instance, a mixture of DMSO, PEG300, and Tween-80 in saline has been shown to solubilize this compound to at least 2.5 mg/mL.[1]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate hydrophobic drug molecules, thereby increasing their aqueous solubility.[[“]][5][6] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a commonly used derivative. A formulation of 10% DMSO in a 20% SBE-β-CD saline solution can achieve a solubility of ≥ 2.5 mg/mL for this compound.[1]

  • Surfactants: Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic compounds in their core.[7][8][9] Non-ionic surfactants like Tween-80 are often used in cell culture applications.[1]

  • Lipid-based Formulations: For certain applications, lipid-based delivery systems can be utilized. A solution of 10% DMSO in corn oil has been shown to dissolve this compound to at least 2.5 mg/mL.[1]

Quantitative Data Summary

The following tables summarize the reported solubility of this compound in various solvent systems.

Table 1: Solubility of this compound in a Common Organic Solvent

SolventConcentrationMethodReference
DMSO100 mg/mL (285.35 mM)Requires ultrasonic treatment[1]

Table 2: In-Vitro Formulation Protocols for Enhanced Solubility of this compound

ProtocolComponentsAchieved ConcentrationReference
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (7.13 mM)[1]
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (7.13 mM)[1]
310% DMSO, 90% Corn Oil≥ 2.5 mg/mL (7.13 mM)[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the tube briefly.

  • Place the tube in an ultrasonic water bath and sonicate until the compound is completely dissolved. Visually inspect for any remaining particulate matter.

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation and moisture absorption.[1]

Protocol 2: Preparation of a Working Solution using a Co-Solvent System (Protocol 1 from Table 2)

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare 1 mL of the final formulation, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300. Mix thoroughly by vortexing.

  • Add 50 µL of Tween-80 to the mixture and mix again.

  • Add 450 µL of saline to bring the total volume to 1 mL and mix until a clear solution is obtained.[1]

  • This will result in a 2.5 mg/mL working solution of this compound.

Signaling Pathway and Experimental Workflow Diagrams

Lathyrane diterpenes, the class of compounds to which this compound belongs, have been reported to exhibit anti-inflammatory properties.[5] Several studies have demonstrated that their mechanism of action involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] The diagram below illustrates the canonical NF-κB signaling pathway and the proposed point of inhibition by lathyrane diterpenes.

NFkB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_P P-IκBα IkB->IkB_P IkB_NFkB IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation NFkB_active Active NF-κB (p50/p65) Nucleus Nucleus NFkB_active->Nucleus Translocation DNA DNA NFkB_active->DNA Binds to promoter Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription Lathyrane This compound (Lathyrane Diterpene) Lathyrane->IKK Inhibits IkB_NFkB->NFkB_active Release

Caption: Proposed mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB pathway.

The following diagram illustrates a general workflow for troubleshooting solubility issues with this compound in a cell-based assay.

Troubleshooting_Workflow Start Start: In-vitro experiment with This compound Precipitation Precipitation observed in cell culture medium? Start->Precipitation CheckStock Check DMSO stock solution: - Use fresh, anhydrous DMSO - Sonicate to dissolve Precipitation->CheckStock Yes ConsiderFormulation Consider alternative formulation strategies Precipitation->ConsiderFormulation Persistent Yes NoPrecipitation No precipitation Precipitation->NoPrecipitation No CheckStock->Precipitation Still precipitates OptimizeDilution Optimize dilution method: - Perform serial dilutions - Pre-warm medium CheckStock->OptimizeDilution OptimizeDilution->Precipitation Still precipitates Success Proceed with experiment OptimizeDilution->Success Resolved CoSolvent Co-solvent system (e.g., DMSO/PEG300/Tween-80) ConsiderFormulation->CoSolvent Cyclodextrin Cyclodextrin (e.g., SBE-β-CD) ConsiderFormulation->Cyclodextrin Surfactant Surfactant (e.g., Tween-80) ConsiderFormulation->Surfactant CoSolvent->Success Cyclodextrin->Success Surfactant->Success NoPrecipitation->Success

Caption: A workflow for troubleshooting solubility issues of this compound.

References

preventing degradation of 17-Hydroxyisolathyrol during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the degradation of 17-Hydroxyisolathyrol during storage and experimentation. The information is presented in a question-and-answer format to address specific issues researchers may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term and long-term storage condition for this compound?

For long-term stability, this compound should be stored at -80°C for up to six months. For short-term storage, -20°C is suitable for up to one month. It is crucial to store the compound in a sealed container, protected from moisture and light.

Q2: What are the primary factors that can cause the degradation of this compound?

The main factors contributing to the degradation of lathyrol-type diterpenoids like this compound are exposure to light (photodegradation), inappropriate temperatures, oxygen (oxidation), and hydrolysis. The presence of ester and hydroxyl groups in its structure makes it susceptible to these degradation pathways.

Q3: In what solvents should this compound be dissolved for experimental use to minimize degradation?

For creating stock solutions, dimethyl sulfoxide (B87167) (DMSO) is a common solvent. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. For in-vitro studies, protocols often involve further dilution in aqueous buffers or cell culture media. It is important to ensure the final concentration of the organic solvent is compatible with the experimental system.

Q4: Are there any known incompatibilities of this compound with common lab materials?

While specific incompatibility data for this compound is limited, it is good practice to use high-quality, inert materials for storage and handling, such as amber glass vials with Teflon-lined caps. Avoid prolonged contact with plastics that may leach impurities or catalyze degradation.

Troubleshooting Guide

Issue 1: Loss of biological activity in a stored sample of this compound.

  • Possible Cause: The compound may have degraded due to improper storage conditions.

  • Troubleshooting Steps:

    • Verify the storage temperature and duration against the recommended guidelines (see Table 1).

    • Assess if the sample was exposed to light or repeated freeze-thaw cycles.

    • Consider performing an analytical check (e.g., HPLC) to assess the purity of the sample compared to a new batch.

Issue 2: Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS) of a this compound sample.

  • Possible Cause: These new peaks likely represent degradation products.

  • Troubleshooting Steps:

    • Review the handling procedure. Was the sample left at room temperature for an extended period? Was it exposed to strong acids, bases, or oxidizing agents?

    • Hypothesize potential degradation pathways such as hydrolysis of ester groups or oxidation of hydroxyl groups. The presence of degradation products can sometimes be inferred from their mass-to-charge ratio in LC-MS analysis.

    • If possible, perform forced degradation studies under controlled conditions (e.g., acid, base, peroxide, light, heat) to identify the retention times of specific degradation products.

Issue 3: Inconsistent experimental results between different batches of this compound.

  • Possible Cause: Natural products can have inherent batch-to-batch variability. However, degradation during storage of one batch could also be a factor.

  • Troubleshooting Steps:

    • Always qualify a new batch of the compound with a biological assay to ensure consistent activity.

    • Maintain a rigorous and consistent storage and handling protocol for all batches.

    • Document the lot number and storage history for each experiment to track any potential issues.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Storage ConditionDurationKey Considerations
Long-Term Up to 6 months-80°C, sealed vial, protected from light and moisture.
Short-Term Up to 1 month-20°C, sealed vial, protected from light and moisture.
Stock Solution Up to 6 months (-80°C) or 1 month (-20°C)Aliquot to avoid repeated freeze-thaw cycles. Use a suitable solvent like DMSO.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

    • Under a fume hood, weigh the desired amount of the compound.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly to dissolve the compound completely. Gentle warming or sonication can be used if necessary.

    • Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Forced Degradation Study for this compound

This protocol is intended to generate potential degradation products to aid in the development of stability-indicating analytical methods.

  • Materials: this compound stock solution, 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, UV lamp (e.g., 254 nm), heating block.

  • Procedure:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and incubate at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with an equimolar amount of NaOH before analysis.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and incubate at room temperature for a specified time. Neutralize with an equimolar amount of HCl before analysis.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and incubate at room temperature for a specified time.

    • Photodegradation: Expose a thin film of the stock solution in a quartz cuvette to UV light for a specified duration.

    • Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 80°C) for a specified time.

    • Analysis: Analyze the stressed samples alongside a control sample (untreated stock solution) using a suitable analytical method like HPLC-UV or LC-MS to identify degradation products.

Visualizations

degradation_pathway A This compound B Hydrolysis (Ester cleavage) A->B H+/OH- C Oxidation (Hydroxyl to Carbonyl) A->C O2, Light D Photodegradation (Isomerization/Rearrangement) A->D UV/Vis Light E Degradation Products B->E C->E D->E

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis A This compound Stock Solution B Acid/Base Hydrolysis A->B C Oxidation (H2O2) A->C D Photolysis (UV) A->D E Thermal Stress A->E F HPLC / LC-MS Analysis B->F C->F D->F E->F G Identify Degradation Products F->G

Caption: Workflow for a forced degradation study.

troubleshooting_logic A Inconsistent Experimental Results B Check Storage Conditions A->B C Review Handling Procedures A->C D Perform Analytical Quality Control A->D E Improper Storage (Temp, Light, Moisture) B->E Identify deviation F Repeated Freeze-Thaw Cycles C->F Identify deviation G Contamination C->G Identify deviation H Batch-to-Batch Variability D->H Confirm purity I Qualify New Batch with Bioassay H->I

Caption: Troubleshooting logic for inconsistent results.

Technical Support Center: HPLC Separation of 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC separation of 17-Hydroxyisolathyrol, a macrocyclic lathyrol derivative isolated from the seeds of Euphorbia lathyris.[1]

Troubleshooting Guide

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of compounds like this compound. However, various issues can arise during the process. This guide addresses common problems in a question-and-answer format.

Problem: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I resolve this?

  • Answer: Peak tailing is a common issue in HPLC and can be caused by several factors. Strong interactions between the analyte and the stationary phase are a primary cause. For basic compounds, this can occur due to interactions with acidic silanol (B1196071) groups on silica-based columns. Other potential causes include high or low mobile phase pH, which can affect the ionization of silanol groups. To address this, consider the following:

    • Adjust Mobile Phase pH: Operating at a lower pH can minimize secondary interactions with residual silanol groups.

    • Column Choice: Ensure the column is appropriate for the analysis. A column with end-capping can reduce silanol interactions.

    • Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.

    • Column Contamination: Contamination at the column inlet can also cause peak tailing. Reverse and flush the column to clean it.

Problem: Inconsistent Retention Times

  • Question: The retention time for my this compound peak is fluctuating between runs. What could be causing this variability?

  • Answer: Variable retention times are often indicative of issues with the HPLC system's stability.[2] Potential causes include:

    • Leaks: Check for leaks in the system, as they can alter the mobile phase composition and flow rate.

    • Mobile Phase Composition: Ensure the mobile phase is prepared consistently and is properly degassed. Changes in mobile phase composition, such as pH or solvent ratio, can lead to shifts in retention time.[2]

    • Trapped Air: Air trapped in the pump can cause flow rate fluctuations.[2] Purge the pump to remove any air bubbles.

    • Temperature Fluctuations: Inconsistent column temperature can affect retention times. Use a column oven to maintain a stable temperature.[2]

Problem: High Backpressure

  • Question: I am experiencing unusually high backpressure in my HPLC system during the analysis of this compound. What should I investigate?

  • Answer: High backpressure is a frequent problem in HPLC and can signal a blockage in the system.[2] Common causes include:

    • Clogged Column or Frit: Particulate matter from the sample or mobile phase can clog the column inlet frit.[3] Reverse and flush the column, or replace the frit if necessary. Using a guard column and in-line filter can help prevent this.

    • Blocked Tubing or Filter: Check for blockages in the tubing, in-line filters, or guard column.

    • Precipitation: The sample may be precipitating in the mobile phase. Ensure the sample solvent is compatible with the mobile phase.

Problem: No Peaks or Very Small Peaks

  • Question: I am not observing any peaks, or the peaks for this compound are much smaller than expected. What are the possible reasons?

  • Answer: The absence or small size of peaks can be due to a variety of issues, ranging from simple setup errors to more complex problems:[2]

    • Detector Issues: Check if the detector lamp is on and functioning correctly.[2]

    • Flow Path Issues: Ensure the pump is on and there is mobile phase flowing through the system.[2]

    • Sample Problems: Verify that the correct sample was injected and that it has not degraded.[2] this compound solutions should be stored properly, for instance at -80°C for long-term storage (up to 6 months), to prevent degradation.[1]

    • Injection Issues: Check for problems with the autosampler or manual injector, such as an incompletely filled sample loop.

    • Incorrect Wavelength: Ensure the detector is set to an appropriate wavelength for detecting this compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting HPLC conditions for the separation of this compound?

A1: Based on methods for similar diterpenoids, a good starting point for reversed-phase HPLC analysis of this compound would be:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is often effective. For lathyrane diterpenes, a mobile phase of water (15%) and an organic modifier has been shown to be effective.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance.

  • Temperature: Ambient or controlled at a specific temperature (e.g., 25°C) for better reproducibility.

Q2: How can I improve the resolution between this compound and other closely related diterpenoids?

A2: Due to the structural similarity of diterpenoids, achieving good separation can be challenging.[5] To improve resolution:

  • Optimize the Mobile Phase: The percentage of the organic modifier in the mobile phase has the greatest effect on separation.[4] Fine-tune the gradient slope or switch to an isocratic elution with an optimized solvent ratio.

  • Change the Stationary Phase: If a C18 column does not provide adequate separation, consider a different stationary phase, such as a phenyl-hexyl or a polar-embedded column.

  • Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will increase the analysis time.

  • Modify the Temperature: Changing the column temperature can alter the selectivity of the separation.

Q3: What is the best way to prepare a sample of this compound for HPLC analysis?

A3: Proper sample preparation is crucial for accurate and reproducible results.

  • Dissolution: Dissolve the this compound standard or sample extract in a solvent that is compatible with the mobile phase, preferably the initial mobile phase composition.[6] Solvents like DMSO, PEG300, Tween-80, and saline have been used for this compound.[1] If precipitation occurs, heating and/or sonication can be used to aid dissolution.[1]

  • Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.

  • Concentration: Ensure the sample concentration is within the linear range of the detector.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for this compound Analysis

This protocol provides a general method for the separation of this compound. Optimization may be required based on the specific sample matrix and instrumentation.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: Water (HPLC grade).

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Gradient Program:

      • 0-20 min: 60-90% B

      • 20-25 min: 90% B

      • 25-26 min: 90-60% B

      • 26-30 min: 60% B (re-equilibration)

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor at a wavelength appropriate for this compound (e.g., determined by UV scan).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample in the initial mobile phase composition (60% Acetonitrile in Water).

    • Vortex and sonicate to ensure complete dissolution.

    • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Analysis:

    • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

    • Inject the prepared sample and start the data acquisition.

Data Presentation

The following table summarizes typical quantitative data that may be obtained from a validated HPLC method for diterpenoids, providing an example of expected performance characteristics.

ParameterTypical ValueReference
Linearity Range1.0 - 100 µg/mL[4]
Correlation Coefficient (r²)> 0.999[7]
Limit of Detection (LOD)0.1 - 1.0 µg/mL[8]
Limit of Quantification (LOQ)0.3 - 3.0 µg/mL[8]
Recovery95% - 105%[4][8]
Precision (RSD%)< 2%[4]

Visualizations

HPLC Troubleshooting Workflow

HPLC_Troubleshooting start Start: HPLC Problem Encountered check_pressure Check System Pressure start->check_pressure high_pressure High Pressure check_pressure->high_pressure High low_pressure Low/No Pressure check_pressure->low_pressure Low/None normal_pressure Normal Pressure check_pressure->normal_pressure Normal hp_cause1 Blockage in System (Column, Tubing, Frit) high_pressure->hp_cause1 lp_cause1 Leak in System low_pressure->lp_cause1 lp_cause2 Pump Malfunction low_pressure->lp_cause2 check_chromatogram Examine Chromatogram normal_pressure->check_chromatogram hp_solution1 Action: - Flush/Replace Column - Check Tubing/Frits hp_cause1->hp_solution1 end Problem Resolved hp_solution1->end lp_solution1 Action: - Check Fittings - Replace Seals lp_cause1->lp_solution1 lp_solution1->end lp_solution2 Action: - Purge Pump - Check Check Valves lp_cause2->lp_solution2 lp_solution2->end peak_problems Peak Shape Issues? (Tailing, Fronting, Splitting) check_chromatogram->peak_problems retention_problems Retention Time Issues? (Drifting, Inconsistent) check_chromatogram->retention_problems no_peaks No/Small Peaks? check_chromatogram->no_peaks baseline_problems Baseline Issues? (Drift, Noise) check_chromatogram->baseline_problems peak_problems->retention_problems No pp_cause1 Column Overload/ Contamination peak_problems->pp_cause1 Yes pp_cause2 Inappropriate Mobile Phase peak_problems->pp_cause2 Yes retention_problems->no_peaks No rp_cause1 Mobile Phase Inconsistency retention_problems->rp_cause1 Yes rp_cause2 Temperature Fluctuation retention_problems->rp_cause2 Yes no_peaks->baseline_problems No np_cause1 Detector/Lamp Off no_peaks->np_cause1 Yes np_cause2 No Flow/Sample Injected no_peaks->np_cause2 Yes bp_cause1 Contaminated Mobile Phase/ Detector Cell baseline_problems->bp_cause1 Yes baseline_problems->end No pp_solution1 Action: - Reduce Sample Conc. - Clean/Replace Column pp_cause1->pp_solution1 pp_solution1->end pp_solution2 Action: - Adjust pH/Composition pp_cause2->pp_solution2 pp_solution2->end rp_solution1 Action: - Prepare Fresh Mobile Phase - Degas Properly rp_cause1->rp_solution1 rp_solution1->end rp_solution2 Action: - Use Column Oven rp_cause2->rp_solution2 rp_solution2->end np_solution1 Action: - Check Detector Settings np_cause1->np_solution1 np_solution1->end np_solution2 Action: - Check Pump & Injector np_cause2->np_solution2 np_solution2->end bp_solution1 Action: - Use High Purity Solvents - Flush Detector Cell bp_cause1->bp_solution1 bp_solution1->end

Caption: A flowchart illustrating a systematic approach to troubleshooting common HPLC issues.

References

optimizing cell-based assay conditions for 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 17-Hydroxyisolathyrol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their cell-based assays with this novel diterpenoid.

Frequently Asked Questions (FAQs)

A list of common questions regarding the handling and use of this compound in cell-based assays.

QuestionAnswer
What is this compound? This compound is a macrocyclic lathyrol diterpenoid isolated from the seeds of Euphorbia lathyris. It is investigated for its potential biological activities, including anti-inflammatory and cytotoxic effects.[1][2]
How should I store this compound? The solid compound should be stored at 4°C, sealed, and protected from moisture and light. Stock solutions in solvent should be stored at -80°C for up to 6 months or -20°C for up to 1 month, sealed and protected from light.[1]
What is the best solvent for this compound? This compound is soluble in DMSO up to 100 mg/mL. It is recommended to use newly opened, hygroscopic DMSO and ultrasonic treatment to aid dissolution. For cell-based assays, the final DMSO concentration in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[1][3]
What are the known biological activities of this compound and related compounds? Lathyrane-type diterpenoids from Euphorbia lathyris have demonstrated cytotoxic activity against various cancer cell lines, including colon, breast, and glioblastoma cell lines.[2][4][5] They have also been associated with anti-inflammatory properties, potentially through the modulation of inflammatory signaling pathways.[1][6][7]
Can this compound interfere with assay readouts? Like many natural products, there is a potential for interference with certain assay technologies, such as those based on fluorescence or luciferase.[8][9] It is recommended to include appropriate controls, such as the compound in cell-free assay medium, to check for autofluorescence or other interferences.

Troubleshooting Guides

Solubility and Compound Precipitation in Media

Issue: I'm observing precipitation of this compound after diluting my DMSO stock solution into the cell culture medium.

Possible Causes and Solutions:

  • High Final DMSO Concentration: While this compound is soluble in DMSO, its solubility in aqueous media is limited. High concentrations of the compound can lead to precipitation.

    • Solution: Prepare a more concentrated DMSO stock solution so that a smaller volume is needed for the final dilution into your assay medium. Aim for a final DMSO concentration of 0.5% or lower.

  • Improper Dilution Technique: Rapidly adding the DMSO stock to the aqueous medium can cause the compound to precipitate out of solution.

    • Solution: Add the DMSO stock dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.

  • Media Composition and Temperature: The protein content (e.g., FBS) and temperature of the cell culture medium can influence the solubility of the compound.

    • Solution: Pre-warm the cell culture medium to 37°C before adding the compound. The presence of serum proteins may help to stabilize the compound in solution.

Experimental Workflow for Optimizing Solubility:

G cluster_prep Stock Preparation cluster_dilution Working Solution Preparation cluster_troubleshoot Troubleshooting A Dissolve this compound in 100% DMSO (e.g., 10-50 mM stock) B Use sonication to aid dissolution A->B C Pre-warm cell culture medium to 37°C E Add DMSO stock/dilution dropwise to warmed medium while vortexing C->E D Serially dilute stock in DMSO for dose-response curves D->E F Visually inspect for precipitation E->F G Precipitation observed F->G J No precipitation F->J H Reduce final compound concentration G->H I Test alternative formulation (e.g., with pluronic F-68) G->I K Proceed with cell treatment J->K

Caption: Workflow for preparing and troubleshooting this compound solutions.

Cytotoxicity Assays

Issue: I am not observing a clear dose-dependent cytotoxic effect of this compound on my cancer cell line.

Possible Causes and Solutions:

  • Inappropriate Cell Seeding Density: If cells are seeded too sparsely, they may not reach optimal confluency for the assay readout. If seeded too densely, they may become unhealthy and less responsive to the compound.

    • Solution: Optimize the cell seeding density for your specific cell line and assay duration. A preliminary experiment testing a range of seeding densities is recommended.

  • Incorrect Assay Incubation Time: The cytotoxic effects of this compound may be time-dependent.

    • Solution: Perform a time-course experiment, treating cells for different durations (e.g., 24, 48, and 72 hours) to determine the optimal endpoint.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic compounds.

    • Solution: If possible, test a panel of cell lines to identify a sensitive model. Based on literature for related compounds, colon (e.g., T-84, HCT-15), glioblastoma (e.g., A-172), and breast cancer (e.g., MCF-7) cell lines may be relevant.[2][4]

  • Assay Type: The chosen cytotoxicity assay may not be optimal for the mechanism of cell death induced by this compound.

    • Solution: Consider using orthogonal assays that measure different aspects of cell viability, such as metabolic activity (MTT, MTS), ATP content (CellTiter-Glo), or membrane integrity (LDH release).

Recommended IC50 Values for Related Compounds:

The following table summarizes reported IC50 values for ethanolic extracts of Euphorbia lathyris and other diterpenoids, which can serve as a starting point for dose-range finding studies with this compound.

Cell LineCompound/ExtractReported IC50
T-84 (Colon Cancer)E. lathyris ethanolic extract16.3 ± 2.54 µg/mL
HCT-15 (Colon Cancer)E. lathyris ethanolic extract72.9 ± 1.27 µg/mL
A-172 (Glioblastoma)E. lathyris ethanolic extract18.6 ± 1.64 µg/mL
MCF-7 (Breast Cancer)E. lathyris ethanolic extract89.57 ± 6.29 µg/mL
HeLa (Cervical Cancer)Manool (diterpene)6.7 ± 1.1 µg/mL
U343 (Glioblastoma)Manool (diterpene)6.7 ± 1.2 µg/mL

Data extracted from references 1 and 12.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C and 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add solubilization buffer (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Assays (NF-κB Inhibition)

Issue: I want to assess the anti-inflammatory potential of this compound but am unsure of the appropriate assay and expected mechanism.

Background and Rationale:

Many natural diterpenoids exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][10] This pathway is a central regulator of inflammation, and its activation leads to the production of pro-inflammatory cytokines like TNF-α and IL-6. A common method to assess the inhibition of this pathway is to use a cell line (e.g., HEK293 or THP-1 macrophages) stimulated with an inflammatory agent like TNF-α or lipopolysaccharide (LPS).[10][11]

Inferred Signaling Pathway:

G cluster_pathway NF-κB Signaling Pathway A Inflammatory Stimulus (e.g., TNF-α, LPS) B Receptor Binding A->B C IKK Activation B->C D IκBα Phosphorylation & Degradation C->D E NF-κB (p65/p50) Translocation to Nucleus D->E F Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) E->F G This compound G->H H->C H->D

Caption: Inferred inhibitory action of this compound on the NF-κB pathway.

Experimental Protocol: LPS-Induced TNF-α Production in THP-1 Macrophages

  • Cell Differentiation: Culture THP-1 monocytes and differentiate them into macrophages by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.

  • Pre-treatment: Replace the medium with fresh, serum-free medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for 1-2 hours.

  • Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response. Include a non-stimulated control.

  • Incubation: Incubate for 6-24 hours.

  • Supernatant Collection: Collect the cell culture supernatant for cytokine analysis.

  • Cytokine Measurement: Quantify the concentration of TNF-α in the supernatant using an ELISA kit.

  • Cell Viability Check: In parallel, perform a cell viability assay (e.g., MTT or CellTiter-Glo) on the remaining cells to ensure that the observed reduction in TNF-α is not due to cytotoxicity.

Apoptosis Assays

Issue: My cytotoxicity data suggests that this compound induces cell death. How can I confirm if this is through apoptosis?

Background and Rationale:

Diterpenoids isolated from Euphorbia lathyris have been shown to induce apoptosis, a form of programmed cell death.[12][13] Apoptosis is characterized by specific morphological and biochemical changes, including cell shrinkage, membrane blebbing, chromatin condensation, DNA fragmentation, and activation of caspases.[14]

Recommended Apoptosis Assays:

AssayPrinciple
Annexin V Staining Detects the externalization of phosphatidylserine, an early marker of apoptosis. Can be combined with a viability dye (e.g., Propidium Iodide, PI) to distinguish between early apoptotic, late apoptotic, and necrotic cells.
Caspase Activity Assay Measures the activity of executioner caspases (e.g., Caspase-3/7), which are key enzymes in the apoptotic cascade.[14]
TUNEL Assay Detects DNA fragmentation, a hallmark of late-stage apoptosis.

Experimental Workflow for Apoptosis Detection:

G cluster_early Early Apoptosis cluster_mid Mid-Stage Apoptosis cluster_late Late Apoptosis A Treat cells with This compound (e.g., at IC50 concentration) B Harvest cells at different time points A->B C Annexin V/PI Staining B->C E Caspase-3/7 Activity Assay (Fluorogenic or Luminescent) B->E G TUNEL Staining B->G D Flow Cytometry Analysis C->D F Plate Reader Measurement E->F H Fluorescence Microscopy or Flow Cytometry G->H

Caption: Multi-assay workflow for confirming apoptosis induction.

Experimental Protocol: Annexin V/PI Staining by Flow Cytometry

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration and for the optimal time determined from cytotoxicity assays. Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

References

minimizing off-target effects of 17-Hydroxyisolathyrol in experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for minimizing off-target effects when conducting experiments with 17-Hydroxyisolathyrol. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological target?

A1: this compound is a macrocyclic lathyrol diterpenoid isolated from the seeds of Euphorbia lathyris. Lathyrane-type diterpenoids are recognized as activators of Protein Kinase C (PKC) isoforms.[1] They mimic the function of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of conventional and novel PKC isoforms, which leads to their activation.[2] Therefore, the primary on-target effect of this compound is considered to be the activation of PKC.

Q2: What are the potential off-target effects of this compound?

A2: While specific off-target screening data for this compound is not extensively published, compounds of this class (diterpenoids) are known to have the potential to interact with other cellular targets. Based on the activities of similar compounds, potential off-target effects could include modulation of other kinases or signaling pathways. For instance, some lathyrane diterpenoids have been shown to inhibit the NF-κB signaling pathway, which could be either a downstream consequence of PKC activation or a separate off-target effect.[3][4] It is crucial to experimentally determine the off-target profile in your specific model system.

Q3: How can I minimize off-target effects in my experiments?

A3: Minimizing off-target effects is critical for obtaining reliable and interpretable data. Key strategies include:

  • Dose-Response Analysis: Always perform a dose-response curve to identify the lowest effective concentration of this compound that elicits the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-targets.

  • Use of Control Compounds: Include a structurally related but inactive analogue of this compound as a negative control. This helps to ensure that the observed phenotype is not due to the chemical scaffold itself. Additionally, using a well-characterized, structurally distinct PKC activator (e.g., PMA or a different class of non-phorbol ester activator) can help confirm that the observed effects are mediated through PKC activation.

  • Genetic Knockdown/Knockout: To confirm that the effects of this compound are mediated by its intended target, use techniques like siRNA or CRISPR/Cas9 to reduce the expression of specific PKC isoforms. If the effect of this compound is diminished or absent in the knockdown/knockout cells, it provides strong evidence for on-target activity.

  • Cellular Thermal Shift Assay (CETSA): This technique can be used to verify direct target engagement in intact cells by measuring the change in thermal stability of a protein upon ligand binding.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent results between experiments or cell lines. 1. Variable expression of PKC isoforms: Different cell lines express varying levels of PKC isoforms, which can alter their responsiveness to this compound. 2. Compound stability and solubility: this compound may degrade or precipitate in certain media or storage conditions.1. Characterize the expression profile of PKC isoforms in your cell lines using Western blot or qPCR. 2. Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store aliquots at -80°C. Ensure complete dissolution in your final assay medium.[5]
Observed phenotype does not align with known PKC signaling. 1. Dominant off-target effect: At the concentration used, an off-target effect may be more pronounced than the on-target PKC activation. 2. Cell-type specific signaling: PKC signaling pathways can be highly context-dependent and vary significantly between different cell types.1. Lower the concentration of this compound. 2. Employ orthogonal approaches to validate the involvement of PKC (e.g., use a different PKC activator or a PKC inhibitor). 3. Map the relevant signaling pathways in your specific cell model.
High cellular toxicity observed. 1. Concentration-dependent off-target toxicity: The compound may be toxic at higher concentrations due to interactions with unintended targets. 2. Prolonged PKC activation: Sustained activation of certain PKC isoforms can lead to cellular stress and apoptosis.1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range. 2. Reduce the treatment duration with this compound.

Quantitative Data Summary

Compound Assay Cell Line Activity (IC50)
Lathyrane Diterpenoid Hybrid (8d1)Inhibition of NO productionRAW264.71.55 ± 0.68 µM[4]
New Lathyrane Diterpenoid (1)Inhibition of NO productionRAW264.73.0 ± 1.1 µM[3]
Euphorbia Factor L2bCytotoxicityU9370.87 ± 0.32 µM[6]
Euphlathin A (1)Antiproliferative activityHuman hypertrophic scar (HTS) cells6.33 µM[5]

Key Experimental Protocols

Protocol 1: In Vitro PKC Kinase Activity Assay

This protocol is a general guideline for assessing the direct effect of this compound on PKC activity.

Objective: To determine if this compound can directly activate PKC isoforms in a cell-free system.

Materials:

  • Recombinant human PKC isoforms (e.g., PKCα, PKCβ, PKCγ, PKCδ, PKCε)

  • PKC substrate peptide (e.g., a peptide with a PKC consensus phosphorylation site)

  • This compound

  • Phorbol 12-myristate 13-acetate (PMA) as a positive control

  • PKC kinase buffer

  • [γ-³²P]ATP or a commercial non-radioactive PKC assay kit[7]

  • Phosphocellulose paper or other method for separating phosphorylated from unphosphorylated substrate

  • Scintillation counter

Methodology:

  • Prepare a reaction mixture containing the PKC kinase buffer, the specific PKC isoform, and the substrate peptide.

  • Add varying concentrations of this compound or PMA to the reaction mixture. Include a vehicle control (e.g., DMSO).

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).

  • Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

  • Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of ³²P incorporated into the substrate peptide using a scintillation counter.

  • Plot the PKC activity against the concentration of this compound to determine the EC50.

Protocol 2: Cellular Assay for NF-κB Activation

This protocol can be used to investigate the effect of this compound on the NF-κB signaling pathway.

Objective: To determine if this compound inhibits LPS-induced NF-κB activation in a cellular context.

Materials:

  • A suitable cell line (e.g., RAW 264.7 macrophages)

  • This compound

  • Lipopolysaccharide (LPS)

  • Cell lysis buffer

  • Antibodies for Western blotting: anti-phospho-IκBα, anti-IκBα, anti-p65, and a loading control (e.g., anti-β-actin).

  • Nuclear and cytoplasmic extraction kit

Methodology:

  • Plate the cells and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours). Include a vehicle control.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a time known to induce IκBα phosphorylation and degradation (e.g., 15-30 minutes).

  • For IκBα phosphorylation/degradation: Lyse the cells and perform Western blot analysis to detect the levels of phosphorylated IκBα and total IκBα.

  • For p65 nuclear translocation: Fractionate the cells into nuclear and cytoplasmic extracts. Perform Western blot analysis to determine the levels of the p65 subunit of NF-κB in each fraction.

  • Quantify the band intensities to determine the effect of this compound on NF-κB activation.

Visualizations

G cluster_0 Experimental Workflow: Target Validation A Start with this compound B Dose-Response Curve (Lowest Effective Concentration) A->B C Primary Assay (e.g., PKC Activation) B->C D Is the effect observed? C->D E Orthogonal Validation - Different PKC activator - Inactive analogue control D->E Yes J Potential Off-Target Effect D->J No F Genetic Validation - PKC isoform siRNA/CRISPR E->F G Is the effect still present? F->G H Direct Target Engagement (CETSA) G->H No G->J Yes I On-Target Effect Confirmed H->I

Caption: Workflow for validating the on-target effects of this compound.

G cluster_1 PKC Signaling Pathway cluster_2 Potential Off-Target Pathway (NF-κB) Ligand This compound (PKC Activator) PKC Protein Kinase C (PKC) Ligand->PKC Activates Downstream Downstream Substrates PKC->Downstream Phosphorylates Response Cellular Response Downstream->Response Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription Activates Hydroxy This compound Hydroxy->IKK Inhibits?

Caption: Simplified signaling pathways for PKC activation and potential NF-κB modulation.

References

dealing with batch-to-batch variability of 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 17-Hydroxyisolathyrol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and mitigating the challenges associated with the batch-to-batch variability of this natural product.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a macrocyclic lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris.[1] It belongs to a class of compounds known for a variety of biological activities, including anti-inflammatory, antiviral, and cytotoxic effects.[2][3][4][5] Researchers utilize this compound to investigate potential therapeutic applications in these areas.

Q2: We are observing inconsistent results between different batches of this compound. Why is this happening?

Batch-to-batch variability is a common challenge when working with natural products.[6][7][8] The primary reasons for this inconsistency in this compound can include:

  • Source of Raw Material: The geographical location, climate, and time of harvest of the Euphorbia lathyris seeds can significantly impact the phytochemical profile of the plant material.[7]

  • Extraction and Purification Processes: Different manufacturers may use varying solvents, temperatures, and chromatographic techniques for extraction and purification, leading to differences in the final compound's purity and impurity profile.

  • Presence of Impurities: Minor variations in the levels and types of co-eluting impurities can significantly alter the biological activity of the compound.

  • Compound Stability: this compound, like many natural products, can be susceptible to degradation if not stored and handled properly.[9]

Q3: How can we minimize the impact of batch-to-batch variability on our experiments?

To ensure the reproducibility of your results, it is crucial to implement a robust quality control (QC) process for each new batch of this compound. This should involve:

  • Requesting a Certificate of Analysis (CoA): Always obtain a detailed CoA from the supplier for each batch.

  • In-house Quality Control: Perform your own analytical validation to confirm the identity, purity, and concentration of the compound.

  • Standardized Operating Procedures (SOPs): Develop and adhere to strict SOPs for the handling, storage, and preparation of this compound solutions.

  • Bridging Studies: When switching to a new batch, it is advisable to perform a side-by-side comparison with the previous batch in a key biological assay to ensure comparable activity.

Q4: What are the recommended storage and handling conditions for this compound?

Based on available data, the following storage conditions are recommended:

  • Solid Form: Store at 4°C, sealed from moisture and light.[1]

  • In Solvent: For stock solutions, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.

Q5: What is the potential mechanism of action for this compound?

While the specific signaling pathways for this compound are not extensively documented, lathyrane diterpenoids are known to exhibit anti-inflammatory activity, which is often mediated through the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3] It is plausible that this compound may exert its effects by modulating this pathway.

Troubleshooting Guides

Issue 1: Inconsistent Analytical Results (HPLC/LC-MS)

Table 1: Troubleshooting Inconsistent Analytical Results

Symptom Potential Cause Recommended Solution
Shifting Retention Times Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase. Use a buffer to maintain a stable pH.[10]
Column degradation.Use a guard column and ensure proper column washing and storage.
Fluctuation in column temperature.Use a column oven to maintain a constant temperature.
Variable Peak Areas/Heights Inconsistent injection volume.Ensure the autosampler is functioning correctly and the sample loop is completely filled.
Sample degradation in the autosampler.Use a cooled autosampler and minimize the time samples spend in the vial before injection.
Poor sample solubility.Ensure the sample is fully dissolved in the mobile phase or a compatible solvent.
Appearance of Ghost Peaks Contamination in the mobile phase or system.Use high-purity solvents and flush the system thoroughly.
Carryover from previous injections.Implement a robust needle wash protocol between injections.
Poor Peak Shape (Tailing or Fronting) Column overload.Reduce the amount of sample injected.
Mismatched solvent strength between sample and mobile phase.Dissolve the sample in the initial mobile phase if possible.
Presence of active sites on the column.Use a column specifically designed for analyzing the class of compound or add a competing agent to the mobile phase.[10]
Issue 2: Inconsistent Biological Activity

Table 2: Troubleshooting Inconsistent Biological Activity

Symptom Potential Cause Recommended Solution
Lower or Higher Potency with a New Batch Difference in purity or the presence of active/inhibitory impurities.Perform a thorough analytical characterization of the new batch (see HPLC protocol below). Conduct a bridging study to compare the activity of the new batch with a reference standard or the previous batch.
Inaccurate concentration of the stock solution.Re-verify the concentration of the stock solution using a validated analytical method.
Degradation of the compound.Prepare fresh working solutions from a properly stored stock solution for each experiment.
High Variability Between Replicates Inconsistent cell seeding or treatment.Ensure proper cell counting and seeding techniques. Use calibrated pipettes for all liquid handling steps.
Edge effects in multi-well plates.Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity.
Cellular stress or contamination.Regularly check cell cultures for any signs of stress or contamination.

Experimental Protocols

Protocol 1: Quality Control of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quality control of this compound. The specific parameters may need to be optimized for your system.

Objective: To determine the purity of a batch of this compound.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Reference standard of this compound (if available)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point for diterpenes is a gradient elution from 50:50 acetonitrile:water to 100% acetonitrile over 30 minutes.[11]

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in acetonitrile to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of 1 mg/mL.

  • HPLC Analysis:

    • Set the column temperature to 25°C.

    • Set the flow rate to 1.0 mL/min.

    • Set the injection volume to 10 µL.

    • Set the UV detector to a wavelength where the compound has maximum absorbance (this may need to be determined by a UV scan, but a starting point could be around 210-230 nm).

  • Data Analysis:

    • Run the calibration standards and the sample.

    • Identify the peak corresponding to this compound based on the retention time of the reference standard.

    • Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Visualizations

QC_Workflow Quality Control Workflow for a New Batch of this compound cluster_0 Procurement cluster_1 Analytical Validation cluster_2 Decision cluster_3 Action Receive New Batch Receive New Batch Request CoA Request CoA Receive New Batch->Request CoA Identity Confirmation (LC-MS) Identity Confirmation (LC-MS) Request CoA->Identity Confirmation (LC-MS) Purity Assessment (HPLC) Purity Assessment (HPLC) Identity Confirmation (LC-MS)->Purity Assessment (HPLC) Concentration Verification Concentration Verification Purity Assessment (HPLC)->Concentration Verification Compare to Specifications Compare to Specifications Concentration Verification->Compare to Specifications Accept Batch Accept Batch Compare to Specifications->Accept Batch Meets Specs Reject Batch Reject Batch Compare to Specifications->Reject Batch Does Not Meet Specs

Caption: Quality control workflow for a new batch of this compound.

Troubleshooting_Workflow Troubleshooting Inconsistent Experimental Results Inconsistent Results Inconsistent Results Check Compound Integrity Check Compound Integrity Inconsistent Results->Check Compound Integrity Review Experimental Protocol Review Experimental Protocol Check Compound Integrity->Review Experimental Protocol Compound OK Re-run with Fresh Reagents Re-run with Fresh Reagents Check Compound Integrity->Re-run with Fresh Reagents Degradation Suspected Analyze Raw Data Analyze Raw Data Review Experimental Protocol->Analyze Raw Data Protocol Followed Review Experimental Protocol->Re-run with Fresh Reagents Deviation Found Analyze Raw Data->Re-run with Fresh Reagents Error Identified Consult with Technical Support Consult with Technical Support Analyze Raw Data->Consult with Technical Support No Obvious Errors

Caption: Troubleshooting workflow for inconsistent experimental results.

NFkB_Pathway Plausible NF-κB Signaling Pathway Modulation Inflammatory Stimulus Inflammatory Stimulus IKK Activation IKK Activation Inflammatory Stimulus->IKK Activation IκBα Phosphorylation IκBα Phosphorylation IKK Activation->IκBα Phosphorylation IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation NF-κB (p65/p50) Translocation NF-κB (p65/p50) Translocation IκBα Degradation->NF-κB (p65/p50) Translocation Gene Transcription Gene Transcription NF-κB (p65/p50) Translocation->Gene Transcription This compound This compound This compound->IKK Activation Inhibition?

Caption: Plausible NF-κB signaling pathway modulation by this compound.

References

Technical Support Center: Scaling Up the Purification of 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the purification of 17-Hydroxyisolathyrol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data tables to facilitate a smooth transition from laboratory to pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the purification of this compound?

A1: The most common challenges include maintaining purification resolution, managing increased solvent consumption, controlling backpressure in larger columns, and ensuring the stability of this compound throughout the extended processing times.[1] Column overloading is a frequent issue that leads to poor separation.[2]

Q2: How do I choose the appropriate stationary phase for scaled-up purification?

A2: For diterpenoids like this compound, silica (B1680970) gel is a common choice for initial, large-scale purification due to its lower cost. However, be aware that the acidic nature of silica can sometimes cause degradation of sensitive compounds.[3] For higher purity, reversed-phase (e.g., C18) preparative HPLC is often employed in subsequent steps.[4][5] It is crucial to perform small-scale trials with the intended stationary phase to assess compound stability.[2]

Q3: How can I predict the sample load for my preparative column?

A3: A general rule of thumb for reversed-phase HPLC is a minimal specific loadability of 1% (1g of crude material per 100g of stationary phase).[6] To determine the optimal load for your specific separation, it is recommended to perform a loading study at the analytical scale, incrementally increasing the sample amount while monitoring purity and resolution.[6]

Q4: What are the key parameters to maintain when scaling from an analytical to a preparative method?

A4: To ensure a successful and predictable scale-up, it is important to maintain the same column chemistry, column length, and linear flow rate.[7] The injection volume and flow rate should be scaled proportionally to the column's cross-sectional area.[7]

Q5: What are the storage recommendations for purified this compound?

A5: Purified this compound should be stored as a solid at 4°C, protected from moisture and light. If in solution, it can be stored at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, also protected from moisture and light.[8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Resolution/Peak Tailing in Preparative HPLC - Column overloading.- Inappropriate mobile phase. - Column degradation.- Reduce the sample load. - Re-optimize the mobile phase composition based on analytical scale experiments. - Test the column performance with a standard; replace if necessary.
High Backpressure in the System - Sample precipitation at the column inlet. - Blocked column frit.- Ensure the sample is fully dissolved in the mobile phase before injection. - Filter the sample through a 0.45 µm filter. - Flush the column with a strong organic solvent. If the issue persists, replace the inlet frit or the column.[2]
Compound Degradation During Purification - Instability on acidic silica gel. - Prolonged exposure to solvents or elevated temperatures.- Test for compound stability on a TLC plate with the chosen stationary phase.[2] - Consider using a deactivated or neutral stationary phase like alumina. - Minimize the duration of the purification process and avoid excessive heat.
Low or No Recovery of this compound - Irreversible adsorption to the stationary phase. - Compound instability. - Elution with a solvent that is too weak.- Pre-treat the column with a small amount of a polar modifier. - Confirm compound stability under the chosen conditions. - Increase the polarity of the mobile phase in a stepwise manner (gradient elution).
Inconsistent Results Between Batches - Variability in crude extract composition. - Differences in column packing. - Variations in solvent quality.- Standardize the extraction protocol for the crude material. - Ensure consistent and uniform column packing. - Use high-purity (HPLC grade) solvents for all experiments.

Experimental Protocols

Protocol 1: Scaled-Up Flash Chromatography on Silica Gel

This protocol is designed for the initial, large-scale purification of a crude extract containing this compound.

  • Column Preparation:

    • Select a glass column with an appropriate diameter and length for the desired scale.

    • Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., hexane).

    • Carefully pack the column, ensuring a uniform and well-compacted bed.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Adsorb the dissolved sample onto a small amount of silica gel.

    • Gently evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully layer the dry-loaded sample onto the top of the packed column.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by introducing a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing this compound.

    • Pool the fractions with the desired purity for further processing.

Protocol 2: Preparative HPLC for High-Purity this compound

This protocol is for the final polishing step to obtain high-purity this compound.

  • Method Development at Analytical Scale:

    • Develop an analytical HPLC method using a C18 column that provides good resolution of this compound from impurities.

    • Optimize the mobile phase composition (e.g., a gradient of water and acetonitrile (B52724) with 0.1% formic acid) and flow rate.

  • Scale-Up Calculations:

    • Use the following formulas to scale the method to a preparative column of the same length and particle size:

      • Preparative Flow Rate = (Analytical Flow Rate) x (IDprep2 / IDanal2)

      • Preparative Injection Volume = (Analytical Injection Volume) x (IDprep2 / IDanal2) (Where ID is the internal diameter of the column)

  • Preparative Run:

    • Equilibrate the preparative C18 column with the initial mobile phase conditions.

    • Dissolve the partially purified this compound from the flash chromatography step in the mobile phase.

    • Inject the calculated sample volume.

    • Run the preparative HPLC using the scaled-up flow rate and gradient.

  • Fraction Collection and Analysis:

    • Collect fractions based on the UV chromatogram, targeting the peak corresponding to this compound.

    • Analyze the purity of the collected fractions using the original analytical HPLC method.

    • Pool the high-purity fractions and evaporate the solvent under reduced pressure.

Data Presentation

Table 1: Comparison of Parameters for Scaling Up Purification
ParameterAnalytical ScalePreparative ScaleScaling Factor
Column Internal Diameter 4.6 mm50 mm118.4
Column Length 250 mm250 mm1
Stationary Phase C18, 5 µmC18, 5 µmN/A
Flow Rate 1.0 mL/min118.4 mL/min(IDprep2 / IDanal2)
Injection Volume 100 µL11.84 mL(IDprep2 / IDanal2)
Sample Load ~5 mg~592 mgProportional to scaling factor
Solvent Consumption per Run ~40 mL~4.7 LProportional to flow rate and run time
Table 2: Expected Outcomes of Scaled-Up Purification
ParameterLaboratory Scale (Flash Chromatography)Pilot Scale (Preparative HPLC)
Starting Material 10 g crude extract500 g partially purified material
Processing Time 4-6 hours24-48 hours (multiple runs)
Purity of this compound 70-85%>98%
Typical Yield 150-200 mg8-10 g
Primary Solvent Waste Hexane, Ethyl AcetateWater, Acetonitrile

Visualizations

experimental_workflow crude_extract Crude Extract Containing This compound flash_chrom Step 1: Scaled-Up Flash Chromatography (Silica Gel) crude_extract->flash_chrom analysis1 TLC/Analytical HPLC flash_chrom->analysis1 partially_pure Partially Purified Fractions (70-85% Purity) prep_hplc Step 2: Preparative HPLC (C18 Reversed-Phase) partially_pure->prep_hplc analysis2 Analytical HPLC prep_hplc->analysis2 high_purity High-Purity Fractions (>98%) evaporation Solvent Evaporation high_purity->evaporation final_product Final Product: Pure this compound pooling1 Pooling of Fractions analysis1->pooling1 pooling2 Pooling of Fractions analysis2->pooling2 pooling1->partially_pure pooling2->high_purity evaporation->final_product

Caption: Workflow for the scaled-up purification of this compound.

troubleshooting_logic start Poor Purification Outcome q1 Is resolution poor? start->q1 a1_yes Reduce Sample Load Re-optimize Mobile Phase q1->a1_yes Yes q2 Is backpressure high? q1->q2 No a1_yes->q2 a2_yes Filter Sample Flush/Replace Column q2->a2_yes Yes q3 Is recovery low? q2->q3 No a2_yes->q3 a3_yes Check Compound Stability Increase Eluent Strength q3->a3_yes Yes end Successful Purification q3->end No a3_yes->end

Caption: A logical troubleshooting guide for common purification issues.

proposed_pathway lps Inflammatory Stimulus (e.g., LPS) nfkb NF-κB Signaling Pathway lps->nfkb Activates no_production Nitric Oxide (NO) Production nfkb->no_production Induces inflammation Inflammation no_production->inflammation hydroxy This compound hydroxy->nfkb Inhibits

Caption: Proposed anti-inflammatory mechanism of this compound.

References

addressing cytotoxicity of 17-Hydroxyisolathyrol in control cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 17-Hydroxyisolathyrol. The information is designed to address potential issues, particularly unexpected cytotoxicity in control cell lines, during in vitro experiments.

Disclaimer: this compound is a lathyrane-type diterpene. Specific experimental data on its cytotoxicity in non-cancerous control cells is limited. Much of the guidance provided is based on the known properties of related lathyrane diterpenes and general best practices for handling natural products in cell culture.

Frequently Asked Questions (FAQs)

Q1: I am observing significant cytotoxicity in my control (non-cancerous) cell line when treated with this compound. Is this expected?

A1: While comprehensive data is not available, some lathyrane-type diterpenes have shown cytotoxicity in non-cancerous cell lines, although often at higher concentrations than in cancer cells. For instance, a related lathyrane diterpene exhibited an IC50 of 50 ± 3 µg/ml in Human Umbilical Vein Endothelial Cells (HUVEC), which was higher than its IC50 in the breast cancer cell lines tested, suggesting some level of selectivity.[1] Unexpectedly high cytotoxicity in your control cells could be due to several factors including the specific sensitivity of your cell line, compound concentration, or experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific control cell line.

Q2: What is the recommended solvent and final concentration for this compound in cell culture?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving lathyrane diterpenes.[2] It is critical to keep the final concentration of DMSO in the culture medium low, typically below 0.5% (v/v), to avoid solvent-induced toxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to differentiate between compound- and solvent-induced effects.

Q3: How should I prepare and store this compound stock solutions?

A3: For optimal stability, it is recommended to prepare high-concentration stock solutions in a suitable solvent like DMSO and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. One supplier suggests that stock solutions can be stored at -20°C for one month or at -80°C for six months.[2] For experiments, thaw an aliquot and dilute it to the final working concentration in your cell culture medium immediately before use. The stability of this compound in aqueous cell culture media over long incubation periods has not been extensively studied, so preparing fresh dilutions is the safest approach.

Q4: What are the potential mechanisms of cytotoxicity for this compound and related compounds?

A4: The precise mechanism of cytotoxicity for this compound is not well-documented. However, studies on other lathyrane diterpenes in cancer cell lines suggest that they can induce apoptosis.[1] The cytotoxic effects of these compounds are influenced by their chemical structure, particularly the substitutions at various positions on the lathyrane skeleton.[3][4] It is possible that at high concentrations, similar apoptotic pathways could be activated in non-cancerous cells.

Troubleshooting Guides

Issue 1: Unexpectedly High Cytotoxicity in Control Cells

If you observe a higher-than-expected level of cell death in your control cell line, follow these troubleshooting steps.

Troubleshooting Workflow for Unexpected Cytotoxicity

A High Cytotoxicity Observed in Control Cells B Verify Compound Concentration and Dilution Calculations A->B C Assess Solvent Toxicity: Run Vehicle Control (e.g., DMSO only) B->C D Determine Optimal Concentration: Perform a Dose-Response Curve (e.g., 0.1 - 100 µM) C->D E Evaluate Compound Solubility: Microscopically inspect for precipitate in media D->E F Assess Compound Stability: Prepare fresh stock and dilutions for each experiment E->F G Consider Cell Line Sensitivity: Test on a different control cell line F->G H Problem Resolved G->H

Caption: A step-by-step workflow to troubleshoot unexpected cytotoxicity in control cells.

Detailed Methodologies:

  • Dose-Response Experiment (MTT Assay):

    • Cell Seeding: Seed your control cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.

    • Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. It is advisable to perform a serial dilution to cover a broad concentration range.

    • Treatment: Remove the old medium and replace it with the medium containing the different concentrations of this compound. Include wells with medium only (blank), vehicle control (e.g., 0.5% DMSO), and untreated cells.

    • Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Issue 2: Compound Precipitation in Culture Medium

Q: I notice a precipitate in my culture wells after adding this compound. What should I do?

A: Precipitated compound can cause physical stress to cells and leads to inaccurate effective concentrations.

  • Improve Solubility:

    • Sonication: Gently sonicate the stock solution before further dilution.

    • Warming: Briefly warm the stock solution.

    • Alternative Solubilization: A supplier suggests protocols using co-solvents like PEG300 and Tween-80 for in vivo studies, which might be adapted for in vitro work with careful validation and appropriate vehicle controls.[2]

  • Filtration: After dissolving the compound in the initial solvent, you can filter the stock solution through a 0.22 µm sterile filter to remove any undissolved particles before making the final dilutions in the culture medium.

Potential Mechanisms of Cytotoxicity and Experimental Investigation

Should you need to investigate the mechanism of cytotoxicity in your control cells, here are some common pathways to explore.

Potential Signaling Pathways in Diterpene-Induced Cytotoxicity

Compound This compound (or other Lathyrane Diterpenes) Mitochondria Mitochondrial Stress Compound->Mitochondria ROS Increased ROS Production Mitochondria->ROS Caspase9 Caspase-9 Activation Mitochondria->Caspase9 ROS->Mitochondria Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of a potential intrinsic apoptosis pathway that may be induced by lathyrane diterpenes.

Experimental Protocols to Investigate Cytotoxicity Mechanisms:

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Cell Treatment: Treat your control cells with this compound at a cytotoxic concentration (e.g., near the IC50) for a specified time. Include positive and negative controls.

    • Cell Harvesting: Harvest the cells, including any floating cells in the supernatant.

    • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

    • Incubation: Incubate in the dark at room temperature.

    • Flow Cytometry: Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Reactive Oxygen Species (ROS) Detection:

    • Cell Treatment: Treat cells with this compound.

    • Probe Loading: Add a ROS-sensitive fluorescent probe (e.g., DCFH-DA) to the cells and incubate.

    • Analysis: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates higher ROS levels.

Summary of Cytotoxicity Data for a Related Lathyrane Diterpene

The following table summarizes the reported IC50 values for a lathyrane diterpene against both cancer and non-cancerous cell lines, illustrating potential for selective cytotoxicity.

Cell LineCell TypeIC50 (µg/ml)
MCF-7Human Breast Cancer10.1 ± 5
4T1Murine Breast Cancer28 ± 5
HUVECHuman Umbilical Vein Endothelial (Control)50 ± 3
Data from a study on a lathyrane diterpene from Euphorbia sogdiana Popov.[1]

References

ensuring reproducibility in 17-Hydroxyisolathyrol experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure reproducibility in experiments involving 17-Hydroxyisolathyrol. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where does it come from?

A1: this compound is a macrocyclic lathyrane diterpene.[1] It is isolated from the seeds of the plant Euphorbia lathyris.[1][2]

Q2: What are the known biological activities of this compound?

A2: Research suggests that this compound may act as a modulator of multidrug resistance in cancer cells.[3] It is also classified under inflammation/immunology, indicating potential anti-inflammatory properties.[1]

Q3: How should I dissolve this compound for in vitro and in vivo experiments?

A3: this compound can be challenging to dissolve. It is recommended to first prepare a stock solution in an organic solvent like DMSO. For final dilutions, various solvent systems can be used depending on the experimental setup. If precipitation occurs, gentle heating and/or sonication can aid dissolution.[1] See the detailed solubility protocols in the tables below.

Q4: What are the recommended storage conditions for this compound?

A4: For long-term storage, stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is important to store it in a sealed container, protected from moisture and light.[1]

Q5: I am observing inconsistent results in my cell-based assays. What could be the cause?

A5: Inconsistent results can arise from several factors. These include issues with compound solubility and stability, variability in cell culture conditions, or the purity of the compound. It is also important to consider that natural products can sometimes interfere with assay readouts.

Q6: Are there any known signaling pathways affected by this compound?

A6: The precise signaling pathways modulated by this compound are not yet fully elucidated. However, based on its classification and the known activities of similar natural products, it may influence inflammatory pathways such as the NF-κB signaling cascade. Further research is needed to confirm its mechanism of action.

Troubleshooting Guides

Problem 1: Compound Precipitation in Media
  • Symptom: A precipitate is visible after adding the this compound stock solution to your aqueous cell culture media or buffer.

  • Possible Causes:

    • The final concentration of the organic solvent (e.g., DMSO) is too high.

    • The compound has low aqueous solubility.

    • The compound is interacting with components in the media.

  • Solutions:

    • Optimize Solvent Concentration: Ensure the final concentration of DMSO or other organic solvent is at a low, non-toxic level (typically ≤ 0.5%).

    • Use a Different Solubilizing Agent: Consider using alternative solvent systems as outlined in the solubility table below.

    • Sonication: Briefly sonicate the final solution to aid dissolution.

    • Serial Dilutions: Prepare intermediate dilutions in a co-solvent before the final dilution in the aqueous medium.

Problem 2: High Variability Between Experimental Replicates
  • Symptom: Significant differences in measurements are observed between identical experimental wells or plates.

  • Possible Causes:

    • Inaccurate pipetting of the compound or reagents.

    • Cell seeding density is not uniform.

    • Incomplete dissolution or uneven distribution of the compound in the wells.

    • Edge effects in multi-well plates.

  • Solutions:

    • Pipetting Technique: Use calibrated pipettes and ensure proper mixing after adding the compound.

    • Uniform Cell Seeding: Ensure a homogenous cell suspension before and during seeding.

    • Mixing: After adding this compound, gently mix the plate on a shaker to ensure even distribution.

    • Plate Layout: Avoid using the outer wells of a plate, which are more prone to evaporation and temperature fluctuations. Fill them with sterile media or PBS.

Problem 3: No Observable Effect of the Compound
  • Symptom: The compound does not produce the expected biological effect, even at high concentrations.

  • Possible Causes:

    • The compound has degraded.

    • The compound is not bioavailable in the experimental system.

    • The chosen cell line or model is not sensitive to the compound.

    • The experimental endpoint is not appropriate for the compound's mechanism of action.

  • Solutions:

    • Check Compound Integrity: Use a fresh stock of the compound and verify its purity if possible.

    • Increase Incubation Time: The compound may require a longer duration to exert its effects.

    • Test a Different Cell Line: Use a panel of cell lines to identify a responsive model.

    • Broaden Endpoint Analysis: Investigate different biological markers or pathways that might be affected.

Data Presentation

Table 1: Solubility Protocols for this compound
ProtocolSolvent SystemAchievable ConcentrationAppearance
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (7.13 mM)Clear Solution
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (7.13 mM)Clear Solution
310% DMSO, 90% Corn Oil≥ 2.5 mg/mL (7.13 mM)Clear Solution

Data sourced from MedChemExpress.[1]

Table 2: Storage Recommendations for this compound Stock Solutions
Storage TemperatureDurationImportant Considerations
-80°C6 monthsSealed storage, away from moisture and light.
-20°C1 monthSealed storage, away from moisture and light.

Data sourced from MedChemExpress.[1]

Experimental Protocols

Protocol 1: General Cytotoxicity Assay using MTT

This protocol provides a general method for assessing the effect of this compound on cell viability.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is below 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the compound concentration to determine the IC₅₀ value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution (e.g., in DMSO) treat_cells Treat Cells with Serial Dilutions of Compound prep_compound->treat_cells prep_cells Culture and Seed Cells in Multi-well Plates prep_cells->treat_cells incubate Incubate for Specified Duration treat_cells->incubate perform_assay Perform Viability/Functional Assay (e.g., MTT, Western Blot, qPCR) incubate->perform_assay read_results Read Results (e.g., Absorbance, Fluorescence) perform_assay->read_results analyze_data Analyze Data and Determine Endpoints (e.g., IC50) read_results->analyze_data

General experimental workflow for in vitro studies.

troubleshooting_guide start Experiment Yields Inconsistent/Unexpected Results check_solubility Is the compound fully dissolved in the media? start->check_solubility check_cells Are the cells healthy and evenly distributed? check_solubility->check_cells Yes solubility_no Optimize solubilization protocol (e.g., different solvents, sonication) check_solubility->solubility_no No check_reagents Are all reagents and the compound stock valid? check_cells->check_reagents Yes cells_no Review cell culture and seeding procedures check_cells->cells_no No reagents_no Prepare fresh reagents and compound dilutions check_reagents->reagents_no No re_evaluate Re-evaluate experimental design and endpoints check_reagents->re_evaluate Yes solubility_no->start cells_no->start reagents_no->start

A logical troubleshooting guide for common issues.

Hypothetical anti-inflammatory signaling pathway.

References

Validation & Comparative

A Comparative Analysis of the Efficacy of Lathyrane Diterpenoids and Other Diterpenoid Classes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of 17-Hydroxyisolathyrol and other related diterpenoids, focusing on their anti-inflammatory and cytotoxic properties. Due to the limited availability of direct experimental data for this compound, this comparison leverages data from structurally similar lathyrane diterpenoids isolated from the same source, Euphorbia lathyris, alongside other prominent diterpenoid classes.

Introduction to Diterpenoids

Diterpenoids are a large and structurally diverse class of natural products derived from the 20-carbon precursor geranylgeranyl pyrophosphate. They exhibit a wide range of biological activities, making them a subject of intense research in drug discovery. This guide focuses on several key classes: lathyranes, jatrophanes, abietanes, tiglianes, ingenanes, and daphnanes, comparing their efficacy with what is known about lathyranes, the class to which this compound belongs.

Data Presentation: Comparative Efficacy of Diterpenoids

The following tables summarize the available quantitative data (IC50 values) for various diterpenoids, providing a basis for comparing their anti-inflammatory and cytotoxic efficacy.

Table 1: Anti-inflammatory Activity of Lathyrane Diterpenoids from Euphorbia lathyris

The anti-inflammatory activity of lathyrane diterpenoids is often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.

CompoundIC50 (µM) for NO Inhibition in RAW 264.7 cellsReference
Euphorbia factor L₁3.0 ± 1.1[1]
Lathyrane Derivative 12.6 - 26.0[1][2]
Lathyrane Derivative 22.6 - 26.0[1][2]
Lathyrane Derivative 32.6 - 26.0[1][2]
Lathyrane Derivative 72.6 - 26.0[1][2]
Lathyrane Derivative 92.6 - 26.0[1][2]
Lathyrane Derivative 112.6 - 26.0[1][2]
Lathyrane Derivative 132.6 - 26.0[1][2]
Lathyrane Derivative 142.6 - 26.0[1][2]
Lathyrane Derivative 162.6 - 26.0[1][2]
Lathyrane Hybrid 8d11.55 ± 0.68
Lathyrane-type Diterpenoids (General)11.2 - 52.2[3]

Note: Specific IC50 values for this compound are not currently available in the reviewed literature.

Table 2: Cytotoxic Activity of Lathyrane and Other Diterpenoids

The cytotoxic activity is a measure of a compound's ability to kill cancer cells and is typically expressed as the half-maximal inhibitory concentration (IC50).

Diterpenoid ClassCompoundCancer Cell LineIC50 (µM)Reference
Lathyrane Euphorbia factor L₂₈786-0 (Renal)9.43[4][5]
HepG2 (Liver)13.22[4][5]
Euphorbia factor L₂bU937 (Leukemia)0.87[6]
Jatrophane JatrophoneMCF-7/ADR (Breast)1.8[7]
Abietane Pygmaeocin BHT29 (Colon)6.69 ± 1.2 µg/mL
Abietane Derivative 13HT29 (Colon)2.7 ± 0.8 µg/mL
Tigliane Euphkanoid ARAW 264.7 (Macrophage)4.8 - 11.3
Euphkanoid BRAW 264.7 (Macrophage)4.8 - 11.3
Euphkanoid CRAW 264.7 (Macrophage)4.8 - 11.3
Ingenane Ingenol Derivative 6Keratinocytes0.39
Ingenol Derivative 7Keratinocytes0.32
Daphnane YuanhuacineA549 (Lung)0.019

Note: The lack of standardized cell lines and experimental conditions across studies makes direct comparison challenging. The data presented should be interpreted with this in mind.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat cells with various concentrations of the test diterpenoid. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: After the incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Anti-inflammatory Activity Assay (Nitric Oxide Production in RAW 264.7 Cells)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophages.

Principle: The amount of NO produced by the cells is determined by measuring the concentration of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test diterpenoid for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells with vehicle and LPS), and a positive control (a known anti-inflammatory agent). Incubate for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the vehicle control. The IC50 value is calculated from the dose-response curve.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of action of the diterpenoids.

Procedure:

  • Cell Lysis: After treatment with the diterpenoid and/or stimulant (e.g., LPS), wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-p65, p65, IκBα, Nrf2, Akt, p-Akt).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.

Signaling Pathways and Mechanisms of Action

Diterpenoids exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for drug development.

NF-κB Signaling Pathway (Anti-inflammatory Action)

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many lathyrane diterpenoids have been shown to inhibit this pathway, thereby reducing inflammation.[1]

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB/IκBα (Inactive) IkBa->NFkB_IkBa p_IkBa p-IκBα IkBa->p_IkBa NFkB NF-κB (p65/p50) NFkB->NFkB_IkBa NFkB_n NF-κB NFkB->NFkB_n Translocates to NFkB_IkBa->NFkB Releases Ub_p_IkBa Ub-p-IκBα p_IkBa->Ub_p_IkBa Ubiquitination Proteasome Proteasome Ub_p_IkBa->Proteasome Degradation Nucleus Nucleus DNA DNA NFkB_n->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Initiates Diterpenoids Lathyrane Diterpenoids Diterpenoids->IKK Inhibits

Caption: The NF-κB signaling pathway and the inhibitory action of lathyrane diterpenoids.

Keap1-Nrf2 Signaling Pathway (Antioxidant and Cytoprotective Effects)

The Keap1-Nrf2 pathway is the major regulator of cytoprotective responses to oxidative and electrophilic stress. Under normal conditions, Keap1 targets Nrf2 for degradation. In the presence of inducers, such as some diterpenoids, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of antioxidant and detoxifying enzymes.

Keap1_Nrf2_Pathway cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Modifies Diterpenoids Abietane Diterpenoids Diterpenoids->Keap1 Modifies Keap1_Nrf2 Keap1/Nrf2 (Inactive) Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates to Nucleus Keap1_Nrf2->Nrf2 Releases Cul3 Cul3-E3 Ligase Keap1_Nrf2->Cul3 Ubiquitination Proteasome Proteasome Cul3->Proteasome Degradation ARE ARE Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant & Detoxifying Genes ARE->Antioxidant_Genes Activates Transcription Cytoprotection Cytoprotection Antioxidant_Genes->Cytoprotection

Caption: The Keap1-Nrf2 signaling pathway and its activation by certain diterpenoids.

PI3K/Akt/mTOR Signaling Pathway (Cell Growth and Proliferation)

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is common in cancer. Some diterpenoids, like jatrophone, have been shown to inhibit this pathway, leading to reduced cancer cell proliferation.[7]

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates p_Akt p-Akt Akt->p_Akt mTORC1 mTORC1 p_Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Diterpenoids Jatrophane Diterpenoids Diterpenoids->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition by jatrophane diterpenoids.

Apoptosis Signaling Pathway (Programmed Cell Death)

Apoptosis is a form of programmed cell death that is essential for normal tissue homeostasis and is often dysregulated in cancer. Many cytotoxic diterpenoids induce apoptosis in cancer cells through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway, both of which converge on the activation of caspases.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Diterpenoids Cytotoxic Diterpenoids Death_Receptor Death Receptor Diterpenoids->Death_Receptor Activates Mitochondrion Mitochondrion Diterpenoids->Mitochondrion Induces stress Caspase8 Caspase-8 Death_Receptor->Caspase8 Activates Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Activates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The intrinsic and extrinsic apoptosis pathways induced by cytotoxic diterpenoids.

Conclusion

While direct comparative efficacy data for this compound is not yet available in the public domain, the analysis of its structural analogs from Euphorbia lathyris and other diterpenoid classes provides valuable insights for researchers. Lathyrane diterpenoids demonstrate significant anti-inflammatory and cytotoxic potential, with activities observed in the low micromolar range. Their mechanisms of action often involve the modulation of key signaling pathways such as NF-κB.

Further research is warranted to isolate and characterize the biological activities of this compound to directly compare its efficacy with other promising diterpenoid candidates. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations. The structural diversity and potent bioactivities of diterpenoids continue to make them a rich source for the discovery of novel therapeutic agents.

References

A Comparative Analysis of 17-Hydroxyisolathyrol and Ingenol Mebutate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of two diterpenoid compounds, 17-Hydroxyisolathyrol and ingenol (B1671944) mebutate, for researchers, scientists, and drug development professionals. While both compounds originate from plants of the Euphorbia genus and belong to the diterpenoid class, a significant disparity exists in the depth of available research. Ingenol mebutate is a well-characterized compound with established clinical applications, whereas data on this compound is limited. This guide presents a comprehensive overview of ingenol mebutate, including its mechanism of action, experimental data, and signaling pathways. For this compound, this guide discusses the known biological activities of the broader class of lathyrane diterpenoids to provide a contextual understanding of its potential properties.

Overview and Chemical Structures

Ingenol Mebutate , also known as PEP005, is a diterpene ester extracted from the sap of Euphorbia peplus. It was approved by the FDA for the topical treatment of actinic keratosis (AK), a common precancerous skin condition.

This compound is a macrocyclic lathyrol derivative isolated from the seeds of Euphorbia lathyris. It belongs to the lathyrane class of diterpenoids. Currently, detailed pharmacological data for this specific compound is not widely available in the public domain.

Mechanism of Action

Ingenol Mebutate: A Dual Mechanism of Action

Ingenol mebutate exhibits a distinct dual mechanism of action, leading to the rapid clearance of actinic keratosis lesions. This involves an initial direct cytotoxic effect followed by a secondary inflammatory response.

  • Rapid Lesion Necrosis: At high concentrations, ingenol mebutate induces rapid cell death primarily through necrosis. This is characterized by the loss of mitochondrial membrane potential, cellular swelling, and subsequent cell membrane rupture.

  • Inflammatory Response: At lower, nanomolar concentrations, ingenol mebutate acts as a potent activator of Protein Kinase C (PKC), particularly the PKCδ isoform. This activation triggers a localized inflammatory response, characterized by the infiltration of neutrophils and other immune cells, which in turn target and eliminate any remaining dysplastic epidermal cells through antibody-dependent cellular cytotoxicity.

This compound and Lathyrane Diterpenoids
  • Cytotoxicity against cancer cell lines: Many lathyrane diterpenoids have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism for some of these compounds involves the induction of apoptosis through the mitochondrial pathway, characterized by an increase in reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the activation of caspases.

  • Anti-inflammatory activity: Several lathyrane diterpenoids have been shown to possess anti-inflammatory properties, including the inhibition of nitric oxide (NO) production in macrophage cells.

  • Reversal of multidrug resistance (MDR): Some lathyrane diterpenoids have been investigated for their ability to reverse multidrug resistance in cancer cells, a significant challenge in chemotherapy.

Signaling Pathways

Ingenol Mebutate: The PKC/MEK/ERK Pathway

The primary signaling pathway activated by ingenol mebutate is the Protein Kinase C (PKC) pathway . Specifically, ingenol mebutate is a potent activator of PKCδ. Activation of PKCδ initiates a downstream signaling cascade involving the mitogen-activated protein kinase (MAPK) pathway , specifically the MEK/ERK pathway . This signaling cascade is crucial for the induction of cell death in keratinocytes. The activation of this pathway has been shown to be essential for the therapeutic effects of ingenol mebutate.

Ingenol_Mebutate_Signaling Ingenol_Mebutate Ingenol Mebutate PKC_delta PKCδ Activation Ingenol_Mebutate->PKC_delta MEK MEK Activation PKC_delta->MEK Inflammation Inflammatory Response PKC_delta->Inflammation ERK ERK Activation MEK->ERK Cell_Death Induction of Cell Death ERK->Cell_Death

Ingenol Mebutate Signaling Pathway
This compound and Lathyrane Diterpenoids

The specific signaling pathways modulated by this compound have not been elucidated. For other cytotoxic lathyrane diterpenoids, the induction of apoptosis suggests the involvement of intrinsic apoptotic signaling pathways, which are often regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins and the activation of caspase cascades. Their anti-inflammatory effects may involve the modulation of pathways such as the nuclear factor-kappa B (NF-κB) signaling pathway, which is a key regulator of inflammation.

Quantitative Data and Efficacy

Ingenol Mebutate in Actinic Keratosis

The efficacy of ingenol mebutate for the treatment of actinic keratosis has been well-documented in numerous clinical trials. The data is often presented as the percentage of subjects achieving complete or partial clearance of lesions.

Treatment AreaIngenol Mebutate ConcentrationDosing RegimenComplete Clearance RatePartial Clearance Rate
Face and Scalp0.015%Once daily for 3 consecutive days42.2%63.9%
Trunk and Extremities0.05%Once daily for 2 consecutive days34.1%49.1%

Data from pooled analysis of Phase III clinical trials.

This compound and Lathyrane Diterpenoids

Specific clinical efficacy data for this compound is not available. The following table summarizes in vitro cytotoxic activity for some lathyrane diterpenoids against various cancer cell lines, providing an indication of their potential potency.

CompoundCell LineIC50 (µM)
Lathyrane Diterpenoid AHuman breast cancer (MCF-7)5.8
Lathyrane Diterpenoid BHuman lung cancer (A549)12.3
Lathyrane Diterpenoid CHuman colon cancer (HCT116)8.1

Note: This table is a representative example based on published data for various lathyrane diterpenoids and does not represent data for this compound specifically.

Experimental Protocols

Key Experiments for Ingenol Mebutate

Mitochondrial Membrane Potential (MMP) Assay:

  • Objective: To assess the effect of ingenol mebutate on mitochondrial integrity.

  • Methodology:

    • Culture target cells (e.g., keratinocytes, squamous cell carcinoma cells) in a 96-well plate.

    • Treat cells with varying concentrations of ingenol mebutate for a specified duration (e.g., 24 hours).

    • Incubate the cells with a fluorescent cationic dye that accumulates in healthy mitochondria with high membrane potential (e.g., JC-1, TMRM).

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. A decrease in the red/green fluorescence ratio (for JC-1) or a decrease in overall fluorescence (for TMRM) indicates a loss of MMP.

Neutrophil-Mediated Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay:

  • Objective: To evaluate the immune-stimulatory effect of ingenol mebutate.

  • Methodology:

    • Isolate primary human neutrophils from healthy donor blood.

    • Label target cancer cells with a fluorescent dye (e.g., Calcein-AM).

    • Co-culture the labeled target cells with neutrophils in the presence of serum from ingenol mebutate-treated subjects (containing potential anti-tumor antibodies) and varying concentrations of ingenol mebutate.

    • After incubation, measure the release of the fluorescent dye from lysed target cells into the supernatant using a fluorescence plate reader. Increased fluorescence indicates enhanced ADCC.

General Experimental Workflow for Lathyrane Diterpenoids

The investigation of novel natural products like this compound typically follows a standardized workflow.

Natural_Product_Workflow cluster_0 Discovery Phase cluster_1 In Vitro Evaluation cluster_2 Preclinical & Clinical Development Extraction Extraction from Euphorbia lathyris seeds Isolation Isolation & Purification of This compound Extraction->Isolation Structure Structural Elucidation (NMR, MS) Isolation->Structure Cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) Structure->Cytotoxicity Anti_Inflammatory Anti-inflammatory Assays (e.g., NO inhibition) Structure->Anti_Inflammatory Mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) Cytotoxicity->Mechanism In_Vivo In Vivo Animal Models Mechanism->In_Vivo Toxicity Toxicology Studies In_Vivo->Toxicity Clinical_Trials Clinical Trials Toxicity->Clinical_Trials

General Workflow for Natural Product Drug Discovery

Comparative Summary and Future Directions

Ingenol mebutate is a well-established topical drug with a clearly defined dual mechanism of action and a proven clinical efficacy profile for actinic keratosis. Its mode of action via PKC activation and subsequent induction of a localized inflammatory response is a key attribute.

This compound , on the other hand, remains a largely uncharacterized compound. Based on the activities of related lathyrane diterpenoids, it holds potential as a cytotoxic or anti-inflammatory agent. However, without specific experimental data, a direct and quantitative comparison with ingenol mebutate is not possible.

Future research on this compound should focus on:

  • Comprehensive in vitro screening: Evaluating its cytotoxic and anti-inflammatory activities across a panel of relevant cell lines.

  • Mechanism of action studies: Investigating its effects on cell cycle, apoptosis, and key signaling pathways (e.g., PKC, NF-κB, MAPK).

  • Comparative studies: Once a primary activity is established, direct comparative studies with ingenol mebutate or other relevant compounds would be highly valuable.

This guide highlights the significant progress made in understanding the pharmacology of ingenol mebutate and underscores the need for further investigation into the therapeutic potential of lesser-known natural products like this compound.

Unveiling the Anti-inflammatory Potential of 17-Hydroxyisolathyrol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the anti-inflammatory properties of 17-Hydroxyisolathyrol, a lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris, reveals its significant potential as a therapeutic agent. This guide offers a comparative overview of its efficacy against other anti-inflammatory compounds, supported by experimental data, detailed protocols, and an examination of its mechanism of action. This document is intended for researchers, scientists, and professionals in drug development.

Comparative Efficacy: Inhibition of Nitric Oxide Production

The anti-inflammatory activity of this compound and its analogues was primarily assessed through their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. Overproduction of NO is a key event in the inflammatory cascade. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of the NO production, were determined and are presented below in comparison with standard anti-inflammatory drugs.

CompoundIC50 (µM) for NO Inhibition in LPS-stimulated RAW264.7 cellsReference Compound Type
This compound Analogue 1 2.6Lathyrane Diterpenoid
This compound Analogue 2 3.0 ± 1.1Lathyrane Diterpenoid
This compound Analogue 3 26.0Lathyrane Diterpenoid
Dexamethasone~0.05 - 50Corticosteroid
DiclofenacSignificant Inhibition (Specific IC50 varies)NSAID
Ibuprofen~200 - 400NSAID
IndomethacinSignificant Inhibition (Specific IC50 varies)NSAID

Note: The IC50 values for reference compounds can vary between studies based on experimental conditions. The data for this compound analogues are derived from studies on lathyrane diterpenoids isolated from Euphorbia lathyris.

Mechanism of Action: Targeting the NF-κB Signaling Pathway

Further investigations into the most potent lathyrane diterpenoids revealed that their anti-inflammatory effects are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This is a crucial pathway that regulates the expression of numerous pro-inflammatory genes.

In LPS-stimulated macrophages, the activation of the NF-κB pathway leads to the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β), as well as the enzyme inducible nitric oxide synthase (iNOS), which is responsible for NO production. The tested lathyrane diterpenoids were found to reduce the production of IL-6 and IL-1β, and decrease the protein expression of iNOS.[1] This inhibitory action is achieved by preventing the phosphorylation of IκBα, a key step that allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[1]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation NFκB NF-κB IκBα->NFκB Inhibition p_IκBα p-IκBα IκBα->p_IκBα NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation Proteasome Proteasome p_IκBα->Proteasome Degradation DNA DNA NFκB_nuc->DNA Binding Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Induces 17_Hydroxyisolathyrol This compound (and analogues) 17_Hydroxyisolathyrol->IKK Inhibition

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following is a detailed methodology for the key in vitro experiment used to evaluate the anti-inflammatory effects of this compound and its analogues.

Inhibition of Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW264.7 Macrophages

Objective: To determine the inhibitory effect of test compounds on the production of nitric oxide, a key inflammatory mediator, in cultured macrophage cells stimulated with LPS.

Materials:

  • RAW264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (this compound and its analogues)

  • Griess Reagent (for nitrite (B80452) quantification)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Workflow:

experimental_workflow start Start cell_culture Culture RAW264.7 cells start->cell_culture seeding Seed cells in 96-well plates cell_culture->seeding adhesion Allow cells to adhere overnight seeding->adhesion pretreatment Pre-treat with test compounds adhesion->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant_collection Collect supernatant incubation->supernatant_collection griess_assay Perform Griess assay for nitrite supernatant_collection->griess_assay data_analysis Analyze data and calculate IC50 griess_assay->data_analysis end_node End data_analysis->end_node

Caption: Experimental workflow for the LPS-induced nitric oxide inhibition assay.

Procedure:

  • Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a suitable density (e.g., 1 x 10^5 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound and its analogues). Cells are pre-incubated with the compounds for 1-2 hours.

  • LPS Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response. A control group without LPS stimulation and a vehicle control group (LPS-stimulated cells treated with the solvent used for the test compounds) are included.

  • Incubation: The plates are incubated for 24 hours at 37°C.

  • Nitrite Quantification: After incubation, the cell culture supernatant is collected. The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis: The percentage of NO production inhibition is calculated relative to the vehicle control. The IC50 value for each compound is determined from the dose-response curve.

This guide provides a foundational understanding of the anti-inflammatory properties of this compound and its related compounds, offering valuable insights for the development of new anti-inflammatory therapies. The presented data and protocols serve as a resource for researchers to further explore the therapeutic potential of this promising natural product.

References

In Vivo Anticancer Potential of 17-Hydroxyisolathyrol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential in vivo anticancer activity of 17-Hydroxyisolathyrol, a lathyrane diterpenoid isolated from Euphorbia lathyris. As direct in vivo studies on this specific compound are not yet publicly available, this document extrapolates from in vitro data on related compounds and in vivo studies of Euphorbia lathyris extracts. It compares this potential activity against a standard-of-care chemotherapy for colorectal cancer, 5-Fluorouracil (5-FU), often used in a FOLFOX regimen. The guide is intended to serve as a roadmap for researchers looking to validate the in vivo efficacy of novel natural compounds like this compound.

Part 1: Comparative Efficacy and Data

While in vivo data for purified this compound is pending, the ethanolic extract of its source plant, Euphorbia lathyris, has demonstrated promising anticancer effects in preclinical models of colon cancer. The extract was shown to reduce tumor size in an orthotopic xenograft model and induce apoptosis via caspase-3 activation. Lathyrane diterpenoids, the class of compounds to which this compound belongs, are known to exhibit cytotoxic effects against various cancer cell lines.

In Vitro Cytotoxicity Data

To establish a baseline for anticancer potential, the following table summarizes the available in vitro cytotoxicity data for Euphorbia lathyris extract against human colorectal cancer cell lines. For comparison, typical IC50 values for the standard chemotherapeutic agent, 5-Fluorouracil, are also provided.

Compound/ExtractCell LineIC50 ValueCitation
Ethanolic Extract of Euphorbia lathyrisT84 (Colon Carcinoma)16.3 µg/mL[1]
Ethanolic Extract of Euphorbia lathyrisHCT-15 (Colon Carcinoma)72.9 µg/mL[1]
5-Fluorouracil (5-FU)HCT116 (Colon Carcinoma)~3.8 µM[2]
5-Fluorouracil (5-FU)HT-29 (Colon Carcinoma)~5 µM[3]

Note: The data for Euphorbia lathyris is for a crude extract; the IC50 value for the purified this compound is expected to be significantly lower (more potent) and requires experimental determination.

Hypothetical In Vivo Efficacy Comparison

The following table presents a hypothetical comparison of the potential in vivo efficacy of this compound against the established efficacy of a standard FOLFOX (5-FU, Leucovorin, Oxaliplatin) regimen in a colorectal cancer xenograft model. This serves as an example of the type of data that would be generated in preclinical in vivo studies.

Treatment GroupDosage & ScheduleTumor Growth Inhibition (%)Survival Benefit (%)Potential Toxicities
Vehicle Control Saline, i.p., daily0%0%None
This compound To be determined (e.g., 10 mg/kg, i.p., daily)Hypothetical 50-70%Hypothetical 30-50%To be determined
FOLFOX Regimen Oxaliplatin (6 mg/kg), 5-FU (50 mg/kg), i.p., weekly~60-80%~40-60%Myelosuppression, Diarrhea, Neurotoxicity

Part 2: Experimental Methodologies

Confirming the in vivo anticancer activity of a novel compound like this compound requires rigorous, well-defined experimental protocols. Below are standard methodologies for a colorectal cancer orthotopic xenograft model.

Orthotopic Colorectal Cancer Xenograft Mouse Model

This model is preferred as it mimics the natural microenvironment of tumor development, providing valuable insights into tumor growth, invasion, and metastasis.[4]

1. Animal Model:

  • Species: Immunocompromised mice (e.g., Athymic Nude, SCID, or NOD-SCID).

  • Age/Weight: 6-8 weeks old, 20-25g.

  • Acclimatization: Animals should be acclimatized for at least one week before the experiment.

2. Cell Culture and Implantation:

  • Cell Lines: Human colorectal cancer cell lines (e.g., HCT116, HT-29) are cultured under standard conditions.

  • Cell Preparation: On the day of implantation, cells are harvested, washed, and resuspended in a sterile medium (e.g., PBS or Matrigel) at a concentration of 1 x 10^7 cells/mL.

  • Surgical Procedure:

    • Mice are anesthetized using an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).

    • A small midline incision is made in the lower abdomen to expose the cecum.

    • A 10-20 µL suspension containing approximately 1-2 x 10^6 tumor cells is injected into the wall of the cecum using a 30-gauge needle.

    • The cecum is returned to the abdominal cavity, and the incision is closed with sutures or surgical clips.

3. Treatment Protocol:

  • Tumor Establishment: Tumor growth is monitored, often by bioluminescence imaging if luciferase-expressing cells are used, or by ultrasound. Treatment typically begins when tumors reach a palpable size (e.g., 50-100 mm³).

  • Grouping: Mice are randomly assigned to different treatment groups (e.g., Vehicle Control, this compound, 5-FU/FOLFOX).

  • Drug Administration:

    • This compound: The route (e.g., intraperitoneal (i.p.), oral gavage, intravenous (i.v.)), dosage, and schedule would be determined by prior maximum tolerated dose (MTD) studies.

    • FOLFOX: A typical regimen involves weekly i.p. injections of Oxaliplatin (e.g., 6 mg/kg) and 5-Fluorouracil (e.g., 50 mg/kg).[3]

4. Endpoint Analysis:

  • Tumor Growth: Tumor volume is measured regularly (e.g., twice weekly) using calipers or imaging. Tumor Growth Inhibition (TGI) is a key metric.

  • Survival: Overall survival is monitored, and Kaplan-Meier survival curves are generated.

  • Toxicity: Animal body weight is recorded regularly as an indicator of systemic toxicity. Clinical signs of distress are also monitored.

  • Post-mortem Analysis: At the end of the study, tumors and major organs are harvested for histopathological analysis (e.g., H&E staining) and biomarker assessment (e.g., proliferation markers like Ki67, and apoptosis markers like cleaved caspase-3).

Part 3: Visualizing Mechanisms and Workflows

Proposed Signaling Pathway for this compound

Lathyrane diterpenoids are believed to induce cancer cell death through the intrinsic (mitochondrial) pathway of apoptosis. This involves the regulation of Bcl-2 family proteins and the subsequent activation of a caspase cascade.

G node_17OH This compound node_Bcl2 Bcl-2 (Anti-apoptotic) Inhibited node_17OH->node_Bcl2 down-regulates node_Bax Bax (Pro-apoptotic) Activated node_17OH->node_Bax up-regulates Mito Mito node_Bcl2->Mito node_Bax->Mito node_Mito Mitochondria node_CytoC Cytochrome c Release node_Apoptosome Apoptosome Formation node_CytoC->node_Apoptosome node_Apaf1 Apaf-1 node_Apaf1->node_Apoptosome node_aCasp9 Activated Caspase-9 node_Apoptosome->node_aCasp9 node_Casp9 Pro-Caspase-9 node_Casp9->node_Apoptosome node_aCasp3 Activated Caspase-3 node_aCasp9->node_aCasp3 activates node_Casp3 Pro-Caspase-3 node_Casp3->node_aCasp3 node_Apoptosis Apoptosis node_aCasp3->node_Apoptosis executes Mito->node_CytoC

Caption: Proposed mitochondrial pathway of apoptosis induced by this compound.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates the logical flow of an in vivo study designed to confirm the anticancer activity of a test compound.

G cluster_treatment Treatment Phase start Start: Cell Line Preparation (e.g., HCT116) implantation Orthotopic Implantation in Immunocompromised Mice start->implantation tumor_dev Tumor Establishment (Monitoring) implantation->tumor_dev randomization Randomization into Treatment Groups tumor_dev->randomization group_A Group A Vehicle Control randomization->group_A group_B Group B This compound randomization->group_B group_C Group C FOLFOX randomization->group_C monitoring Monitor Tumor Growth, Body Weight, and Survival group_A->monitoring group_B->monitoring group_C->monitoring endpoint Study Endpoint Reached monitoring->endpoint analysis Data Analysis: TGI, Survival Curves, Histopathology endpoint->analysis conclusion Conclusion on Efficacy and Toxicity analysis->conclusion

Caption: Workflow for a preclinical in vivo anticancer efficacy study.

References

17-Hydroxyisolathyrol: A Comparative Analysis of its Potential Kinase-Related Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyisolathyrol, a macrocyclic lathyrol derivative isolated from the seeds of Euphorbia lathyris, belongs to the broader class of lathyrane diterpenes.[1] While direct experimental data on the kinase inhibitory activity of this compound is not currently available in the public domain, the biological activities of related lathyrane diterpenes suggest potential interactions with cellular signaling pathways that are heavily regulated by kinases. This guide provides a comparative perspective on the activity of lathyrane diterpenes in relation to established kinase inhibitors, offering a framework for evaluating the potential of this compound as a subject for further investigation in kinase-targeted drug discovery.

The cytotoxic and anti-proliferative effects observed for several lathyrane diterpenes against various cancer cell lines point towards a potential interference with signaling cascades that are critical for cancer cell growth and survival, many of which are driven by protein kinases.[2][3][4] Furthermore, some lathyrane diterpenes have been identified as activators of Protein Kinase C (PKC) isozymes, indicating a direct interaction with this family of serine/threonine kinases.[5][6]

This document will summarize the available data on the biological activity of lathyrane diterpenes, compare their cytotoxic effects with those of known kinase inhibitors, and provide detailed experimental protocols for relevant assays.

Data Presentation: Lathyrane Diterpenes vs. Known Kinase Inhibitors

Due to the absence of direct kinase inhibition data (e.g., IC50 values) for this compound, this comparison focuses on the cytotoxic activity of structurally related lathyrane diterpenes against cancer cell lines. This cellular-level activity is often a downstream consequence of kinase inhibition. The table below presents the cytotoxic IC50 values for select lathyrane diterpenes alongside those of well-characterized kinase inhibitors against similar cancer cell lines.

Compound/DrugCompound ClassPrimary Kinase Target(s)Cell LineCytotoxic IC50 (µM)Reference
Euphorbia factor L1Lathyrane DiterpeneUnknown (potential kinase involvement)A549 (Lung Carcinoma)Not explicitly quantified, but showed significant bioactivity[2]
Euphorbia factor L3Lathyrane DiterpeneUnknown (potential kinase involvement)MCF-7 (Breast Cancer)Significant inhibitory effects[4]
Compound 3 (from E. lathyris)Lathyrane DiterpeneUnknown (potential kinase involvement)BT-549 (Breast Cancer)4.7[4]
Compound 10 (from E. lathyris)Lathyrane DiterpeneUnknown (potential kinase involvement)BT-549 (Breast Cancer)10.1[4]
Compound 14 (from E. lathyris)Lathyrane DiterpeneUnknown (potential kinase involvement)BT-549 (Breast Cancer)6.2[4]
Compound 22 (from E. lathyris)Lathyrane DiterpeneUnknown (potential kinase involvement)BT-549 (Breast Cancer)8.5[4]
GefitinibAnilinoquinazolineEGFRA549 (Lung Carcinoma)~3Factual data from established literature
ErlotinibAnilinoquinazolineEGFRA549 (Lung Carcinoma)~2Factual data from established literature
StaurosporineAlkaloidBroad-spectrum kinase inhibitor (including PKC)MCF-7 (Breast Cancer)~0.01Factual data from established literature
TamoxifenSERMPKC inhibitor (among other targets)MCF-7 (Breast Cancer)~5-10Factual data from established literature

Note: The data for lathyrane diterpenes is derived from studies on extracts and isolated compounds from Euphorbia lathyris. The specific activity of this compound remains to be determined.

Signaling Pathway and Experimental Workflow Diagrams

To provide a visual context for the potential mechanism of action and the methods used to assess the activity of these compounds, the following diagrams are provided.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activation Ligand Growth Factor Ligand->Receptor Binding & Dimerization RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factor Transcription Factor ERK->Transcription_Factor Activation Nucleus Nucleus Transcription_Factor->Nucleus Translocation Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation Gene Expression Kinase_Inhibitor Kinase Inhibitor Kinase_Inhibitor->RAF Inhibition Kinase_Inhibitor->MEK

Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Cytotoxicity_Assay_Workflow Start Start Seed_Cells Seed cancer cells in 96-well plate Start->Seed_Cells Incubate_1 Incubate for 24h (Cell Adherence) Seed_Cells->Incubate_1 Add_Compound Add varying concentrations of This compound or known kinase inhibitor Incubate_1->Add_Compound Incubate_2 Incubate for 48-72h Add_Compound->Incubate_2 Add_Reagent Add viability reagent (e.g., MTT, CellTiter-Glo) Incubate_2->Add_Reagent Incubate_3 Incubate for 1-4h Add_Reagent->Incubate_3 Measure_Signal Measure absorbance or luminescence Incubate_3->Measure_Signal Analyze_Data Calculate IC50 values Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for determining the cytotoxic effects of a compound using a cell viability assay.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of compounds like this compound.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

1. Cell Culture and Seeding:

  • Cancer cell lines (e.g., A549, MCF-7, BT-549) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
  • Cells are harvested during the logarithmic growth phase and seeded into 96-well plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • This compound and/or known kinase inhibitors are dissolved in DMSO to prepare stock solutions.
  • A series of dilutions are prepared in culture medium to achieve the desired final concentrations.
  • The culture medium from the 96-well plates is replaced with medium containing the various concentrations of the test compounds. A vehicle control (DMSO) is also included.
  • The plates are incubated for an additional 48 to 72 hours.

3. MTT Assay Procedure:

  • Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
  • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
  • The absorbance is measured at 570 nm using a microplate reader.

4. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.
  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protein Kinase C (PKC) Activity Assay

Some lathyrane diterpenes are known to activate PKC.[5][6] A common method to assess this is through an in vitro kinase assay.

1. Reagents and Materials:

  • Recombinant human PKC isozymes.
  • A fluorescent or radioactive peptide substrate specific for PKC.
  • ATP and a suitable kinase buffer.
  • Phorbol 12-myristate 13-acetate (PMA) as a positive control for PKC activation.
  • Test compound (this compound).

2. Assay Procedure:

  • The kinase reaction is set up in a 96-well plate. Each well contains the kinase buffer, the peptide substrate, and the PKC enzyme.
  • The test compound (this compound) is added to the wells at various concentrations. Control wells include a vehicle control (DMSO) and a positive control (PMA).
  • The reaction is initiated by the addition of ATP.
  • The plate is incubated at 30°C for a specified period (e.g., 30-60 minutes).
  • The reaction is stopped by the addition of a stop reagent.

3. Detection and Analysis:

  • The amount of phosphorylated substrate is quantified. For fluorescent assays, this may involve measuring the change in fluorescence polarization. For radioactive assays, this involves capturing the radiolabeled phosphate (B84403) on a filter and measuring with a scintillation counter.
  • The activity of PKC in the presence of the test compound is compared to the vehicle control to determine the percentage of activation.
  • EC50 values (the concentration of the compound that produces 50% of the maximal activation) can be calculated from a dose-response curve.

Conclusion

While direct evidence of this compound's kinase inhibitory activity is lacking, the cytotoxic effects and PKC activation observed with other lathyrane diterpenes provide a strong rationale for further investigation. The presented data and protocols offer a foundation for researchers to explore the potential of this compound as a modulator of kinase signaling pathways. Future studies should focus on direct kinase profiling of this compound against a panel of kinases to elucidate its specific molecular targets and mechanism of action. Such studies will be crucial in determining its potential for development as a novel therapeutic agent.

References

Structure-Activity Relationship of 17-Hydroxyisolathyrol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 17-hydroxyisolathyrol analogs, focusing on their structure-activity relationships (SAR) concerning anti-inflammatory and cytotoxic activities. The information is compiled from various studies on lathyrane diterpenoids, the family to which this compound belongs.

Key Structure-Activity Relationship Insights

The biological activity of this compound and its analogs is significantly influenced by the nature and stereochemistry of substituents on the lathyrane core. Key structural features that dictate the anti-inflammatory and cytotoxic potential include:

  • Substitution at C-3, C-5, C-7, and C-15: The presence and type of acyl groups at these positions are critical for activity. Aromatic and heterocyclic ester groups at C-3 and C-7 have been shown to enhance cytotoxicity.

  • Configuration at C-3: The stereochemistry of the substituent at the C-3 position plays a crucial role in the cytotoxic effects of these compounds.

  • The 12,13-Double Bond and Cyclopropane Ring Geometry: The geometry of the endocyclic double bond at C-12/C-13 and the configuration of the gem-dimethylcyclopropane ring are important determinants of cytotoxicity.

  • Hydroxyl Group at C-17: While specific SAR data on 17-O-acyl analogs is limited in the reviewed literature, the presence of a hydroxyl group at C-17 is a common feature in many bioactive lathyrane diterpenoids, suggesting its potential role in modulating activity, possibly through offering a site for further derivatization to improve pharmacokinetic properties.

Comparative Biological Activity of Lathyrane Diterpenoids

The following tables summarize the reported cytotoxic and anti-inflammatory activities of various lathyrane diterpenoids, providing a basis for understanding the SAR of this compound analogs.

Table 1: Cytotoxic Activity of Lathyrane Diterpenoids against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Euphorbia factor L28786-0 (Renal)9.43[1]
HepG2 (Liver)13.22[1]
Euphorbia factor L2bU937 (Leukemia)0.87 ± 0.32
Jatropodagin ASaos-2 (Osteosarcoma)8.08[2]
MG-63 (Osteosarcoma)14.64[2]
Euphofischerin AC4-2B (Prostate)11.3[3]

Table 2: Anti-inflammatory Activity of Lathyrane Diterpenoids

CompoundAssayCell LineIC50 (µM)Reference
Jatrocurcasenone INO ProductionRAW264.77.71[4]
Jatrocurcasenone HNO ProductionRAW264.711.28[4]
Lathyrol-3-hydroxyflavone hybrid (8d)NO ProductionRAW264.70.91 ± 1.38[5]
Epoxylathyrol-3-hydroxyflavone hybrid (8d1)NO ProductionRAW264.71.55 ± 0.68[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (lathyrane diterpenoid analogs) and a vehicle control. Incubate for another 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is determined from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production Assay)

This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS). The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.

Procedure:

  • Cell Seeding: Seed RAW264.7 macrophage cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample, followed by 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation and Absorbance Measurement: Incubate the plate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: The nitrite concentration is calculated from a sodium nitrite standard curve. The percentage of NO inhibition is calculated as: [(NO level in LPS-stimulated cells - NO level in treated cells) / NO level in LPS-stimulated cells] × 100. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by lathyrane diterpenoids and a general workflow for their biological evaluation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies start Isolation of this compound or other Lathyranes synthesis Chemical Modification (e.g., Acylation at C-17) start->synthesis purification Purification & Structural Elucidation (NMR, MS) synthesis->purification cytotoxicity Cytotoxicity Screening (MTT Assay) purification->cytotoxicity anti_inflammatory Anti-inflammatory Screening (NO Production Assay) purification->anti_inflammatory apoptosis Apoptosis Assays (Flow Cytometry, Western Blot) cytotoxicity->apoptosis Active Compounds nf_kb NF-κB Pathway Analysis (Western Blot, Luciferase Assay) anti_inflammatory->nf_kb Active Compounds

Experimental workflow for the evaluation of this compound analogs.

nf_kb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa_p P-IκBα IkBa->IkBa_p NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocates Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation Lathyranes This compound Analogs Lathyranes->IKK Inhibits Lathyranes->IkBa_p Inhibits Degradation Lathyranes->NFkB_n Inhibits Translocation DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription apoptosis_pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Bax Bax Mito Bax->Mito Promotes pore formation Bcl2 Bcl-2 Bcl2->Bax Inhibits Lathyranes This compound Analogs Lathyranes->Bax Upregulates Lathyranes->Bcl2 Downregulates CytC Cytochrome c Mito->CytC Releases Apaf1 Apaf-1 CytC->Apaf1 Binds Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Effector) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

References

Comparative Bioactivity of 17-Hydroxyisolathyrol: Data Currently Unavailable in Public Domain

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the experimental data required to conduct a cross-validation of the bioactivity of 17-Hydroxyisolathyrol across different cell lines. Despite extensive searches for quantitative data, detailed experimental protocols, and established signaling pathways related to this specific compound, no studies were identified that provide the necessary information for a comparative guide.

This compound is a lathyrane-type diterpenoid isolated from plants of the Euphorbia genus.[1] While research has been conducted on the bioactivity of other lathyrane diterpenoids, often demonstrating cytotoxic and anti-inflammatory properties, specific data for this compound remains elusive.[2][3][4]

Our investigation sought to identify studies detailing the effects of this compound on various cancer and non-cancerous cell lines. The goal was to summarize key performance indicators such as IC50 values (the concentration of a drug that inhibits a biological process by 50%), apoptosis rates, and cell cycle arrest data into a comparative format. However, no such studies could be located in the public domain.

For instance, while studies on other compounds from Euphorbia lathyris have reported cytotoxic effects on cell lines including A549 (lung carcinoma), MDA-MB-231 (breast cancer), KB (oral squamous carcinoma), and MCF-7 (breast cancer), this level of detail is not available for this compound.[5][6] One study did evaluate the cytotoxicity of two new lathyrane-type diterpenes, L27 and L28, against MCF-7, MDA-MB-231, 786-0 (renal cell carcinoma), and HepG2 (liver cancer) cell lines, but this compound was not among the tested compounds.[7]

Furthermore, the mechanism of action for this compound, including the specific signaling pathways it may modulate, has not been elucidated in published research. While the broader class of lathyrane diterpenoids has been investigated for their impact on cellular processes, this general information cannot be specifically attributed to this compound without direct experimental evidence.[5]

Consequently, the creation of a detailed comparison guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams as requested, is not feasible at this time due to the absence of primary research data.

Future Research Directions

The lack of available data highlights a clear area for future research. To enable a comprehensive understanding and potential therapeutic application of this compound, the following experimental investigations would be necessary:

  • In vitro cytotoxicity screening: Testing this compound against a panel of diverse cancer cell lines (e.g., lung, breast, colon, prostate, leukemia) and representative non-cancerous cell lines to determine its potency and selectivity.

  • Mechanistic studies: Investigating the effects of this compound on key cellular processes such as apoptosis, cell cycle progression, and autophagy.

  • Signaling pathway analysis: Identifying the molecular targets and signaling cascades affected by this compound to understand its mechanism of action.

Such studies would provide the foundational data required to build a comprehensive bioactivity profile for this compound and would be a valuable contribution to the field of natural product-based drug discovery.

General Experimental Workflow for Bioactivity Screening

For researchers interested in pursuing such studies, a general workflow for assessing the bioactivity of a novel compound like this compound is outlined below.

G cluster_0 In Vitro Analysis cluster_1 Data Analysis & Interpretation A Compound Isolation & Characterization B Cell Line Selection (Cancer & Non-cancerous) A->B C Cytotoxicity Assay (e.g., MTT, SRB) B->C D Determine IC50 Values C->D E Apoptosis Assay (e.g., Annexin V/PI Staining) D->E F Cell Cycle Analysis (e.g., Flow Cytometry) D->F H Compare IC50 Across Cell Lines D->H I Quantify Apoptosis & Cell Cycle Arrest E->I F->I G Western Blot Analysis (Protein Expression) J Identify Modulated Signaling Pathways G->J I->J

Caption: A general experimental workflow for assessing the in vitro bioactivity of a compound.

Detailed Methodologies for Key Experiments

Should the necessary research be undertaken, the following are standard protocols for the key experiments mentioned.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Treat cells with this compound at concentrations around the predetermined IC50 value for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive/PI negative cells are considered early apoptotic, while Annexin V-FITC positive/PI positive cells are late apoptotic or necrotic.

  • Quantification: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Cell Cycle Analysis
  • Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.

  • Cell Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight to permeabilize the cell membrane.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A. Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the amount of DNA in each cell.

  • Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Until such primary data for this compound becomes available, a direct comparison of its bioactivity across different cell lines remains an open area for scientific inquiry.

References

A Comparative Guide to 17-Hydroxyisolathyrol and Related Lathyrane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of lathyrane diterpenoids, a class of natural compounds to which 17-Hydroxyisolathyrol belongs. Due to a lack of specific experimental data for this compound, this document focuses on the well-documented activities of other lathyrane diterpenoids isolated from Euphorbia species. The information presented herein, including experimental data and mechanistic insights, is intended to serve as a valuable resource for researchers interested in the therapeutic potential of this compound class.

Introduction to this compound and Lathyrane Diterpenoids

This compound is a macrocyclic diterpenoid of the lathyrane type, isolated from the seeds of Euphorbia lathyris. Lathyrane diterpenoids are characterized by a unique tricyclic 5/11/3-membered ring system and are known to be highly oxygenated and often acylated.[1] This class of compounds has garnered significant scientific interest due to a range of promising biological activities, including cytotoxic, anti-inflammatory, and multidrug resistance (MDR) reversal effects.[1][2]

Comparative Biological Activities of Lathyrane Diterpenoids

While direct head-to-head studies involving this compound are not currently available in the scientific literature, extensive research on other lathyrane diterpenoids provides a strong basis for understanding its potential biological profile. The primary activities investigated for this class of compounds are cytotoxicity against various cancer cell lines, the ability to reverse multidrug resistance in cancer cells, and anti-inflammatory properties.

Cytotoxic Activity

Numerous lathyrane diterpenoids isolated from Euphorbia lathyris and other Euphorbia species have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The potency of these compounds appears to be influenced by the specific substitution patterns on the lathyrane skeleton.

Compound/ExtractCell LineIC50 (µM)Reference
Euphorbia Factor L28786-0 (Renal Cancer)9.43[3][4]
HepG2 (Liver Cancer)13.22[3][4]
Euphorbia Factor L12C6 (Glioma)12.4[5]
MCF-7 (Breast Cancer)20.1[5]
Euphorbia Factor L16C6 (Glioma)36.2[5]
MCF-7 (Breast Cancer)24.5[5]
Euphorbia Factor L18C6 (Glioma)21.3[5]
MCF-7 (Breast Cancer)19.8[5]
Diterpene 21MCF-7 (Breast Cancer)2.6[6]
4T1 (Breast Cancer)5.2[6]
HepG2 (Liver Cancer)13.1[6]
Diterpene 25MCF-7 (Breast Cancer)5.5[6]
4T1 (Breast Cancer)8.6[6]
HepG2 (Liver Cancer)1.3[6]
Multidrug Resistance (MDR) Reversal Activity

A significant area of research for lathyrane diterpenoids is their ability to reverse multidrug resistance in cancer cells, which is often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[2][7] Several lathyrane diterpenoids have been shown to enhance the efficacy of conventional chemotherapeutic drugs in resistant cancer cell lines.

CompoundCell LineReversal FoldReference
Euphorantester BMCF-7/ADRComparable to Verapamil[8]
Lathyrane Diterpenes (compounds 2-4, 7-9, 11, 13-14, 16, 18-19, 21-23)HepG2/ADR10.05 - 448.39[7]
Diterpene 25-16.1 (higher than Verapamil)[6]

The proposed mechanism for this activity involves the lathyrane diterpenoids acting as competitive substrates or inhibitors of P-gp, thereby preventing the efflux of co-administered cytotoxic drugs.[7]

MDR_Reversal cluster_cell Cancer Cell cluster_key Legend Pgp P-glycoprotein (P-gp) Efflux Drug Efflux Pgp->Efflux Pumps out drug Accumulation Increased Intracellular Drug Accumulation Pgp->Accumulation Chemo Chemotherapeutic Drug Chemo->Pgp Binds to P-gp Lathyrane Lathyrane Diterpenoid Lathyrane->Pgp Inhibits P-gp Apoptosis Cell Apoptosis Accumulation->Apoptosis key_chemo Chemotherapeutic Drug key_lathyrane Lathyrane Diterpenoid key_pgp P-glycoprotein key_apoptosis Cell Apoptosis Anti_Inflammatory_Pathway cluster_pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB IkBa->NFkB Inhibits NFkB_active Active NF-κB IkBa->NFkB_active Degrades, releasing NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates to Pro_inflammatory_genes Pro-inflammatory Gene Transcription (iNOS, COX-2, IL-6, IL-1β, TNF-α) Nucleus->Pro_inflammatory_genes Activates Lathyrane Lathyrane Diterpenoid Lathyrane->IKK Inhibits

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 17-Hydroxyisolathyrol, a macrocyclic lathyrol derivative. Adherence to these procedures is critical due to the compound's potential hazards.

Hazard Profile and Safety Summary
Hazard CategoryDescriptionPrecautionary Statement Codes
Acute Toxicity (Oral) Harmful if swallowed.H302
Serious Eye Damage Causes serious eye damage.H318
Organ Toxicity May cause damage to organs (specifically liver and spleen) through prolonged or repeated exposure if swallowed.H373
Aquatic Hazard Harmful to aquatic life.H402
Skin Contact May be toxic in contact with skin and may cause skin irritation or an allergic reaction.H311, H315, H317
Genetic Defects Suspected of causing genetic defects.H341
Carcinogenicity May cause cancer.H350

This data is inferred from safety data sheets of similar chemical compounds and should be treated as a precautionary guideline.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is designed to minimize risk to personnel and the environment.

Experimental Workflow: Disposal of this compound
  • Personal Protective Equipment (PPE) Verification:

    • Before handling the compound, ensure you are wearing appropriate PPE:

      • Chemical-resistant gloves (e.g., nitrile).

      • Safety goggles and a face shield to protect against splashes.

      • A laboratory coat.

    • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Waste Segregation and Collection:

    • Solid Waste: Collect any solid this compound or contaminated materials (e.g., weighing paper, pipette tips) in a dedicated, clearly labeled hazardous waste container. The container must be sealable and made of a material compatible with the chemical.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's waste management guidelines. The container should be stored in secondary containment to prevent spills.

  • Labeling and Documentation:

    • All waste containers must be clearly labeled with the full chemical name ("this compound") and appropriate hazard symbols (e.g., "Toxic," "Harmful," "Environmental Hazard").

    • Maintain a log of the waste generated, including the approximate quantity and date of addition to the container.

  • Storage Pending Disposal:

    • Store the sealed waste containers in a designated, secure hazardous waste accumulation area. This area should be well-ventilated and away from general laboratory traffic.

    • Follow your institution's guidelines regarding the maximum allowable time for waste storage.

  • Professional Disposal:

    • The final and most critical step is to arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company.

    • Provide the disposal company with all relevant safety information, including the inferred hazard profile.

    • Never dispose of this compound down the drain or in regular trash, as it is harmful to aquatic life.

Disposal Decision Workflow

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.

A Start: Have this compound Waste B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste solid or liquid? B->C D Collect in Labeled Solid Hazardous Waste Container C->D Solid E Collect in Labeled Liquid Hazardous Waste Container with Secondary Containment C->E Liquid F Store Sealed Container in Designated Hazardous Waste Area D->F E->F G Arrange for Pickup by Licensed Waste Disposal Company F->G H End: Proper Disposal Complete G->H

Caption: Workflow for the safe disposal of this compound.

This guide provides a foundational procedure for the safe disposal of this compound. Always consult your institution's specific Environmental Health and Safety (EHS) department for detailed protocols and requirements that are unique to your location and facilities. By following these steps, you contribute to a safer laboratory environment and the protection of our ecosystem.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.